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  • Product: 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone
  • CAS: 76870-14-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline Introduction: Bridging Structure to Function in Drug Development In the landscape of modern drug discovery, the jo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline

Introduction: Bridging Structure to Function in Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. For a novel compound such as 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline , a thorough understanding of these characteristics is not merely an academic exercise; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME), guiding formulation strategies, and ultimately, determining its therapeutic potential.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core . Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides field-proven, step-by-step protocols for the empirical determination of these vital parameters. The methodologies described are designed as self-validating systems, ensuring the generation of robust and reliable data essential for advancing a compound through the development pipeline.

Compound Identification and Structural Attributes

A precise characterization begins with the unambiguous identification of the molecule .

  • IUPAC Name: 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline[1]

  • Synonyms: 4-(2-(piperidin-1-yl)ethoxy)benzenamine, 4-(2-Piperidinoethoxy)aniline[1]

  • CAS Number: 38948-27-5[1]

  • Molecular Formula: C₁₃H₂₀N₂O[1]

  • Molecular Weight: 220.31 g/mol [1]

Chemical Structure: Chemical structure of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline

Source: PubChem CID 3016025

The structure reveals key functional groups that dictate its physicochemical behavior: a primary aromatic amine (aniline), an ether linkage, an amide, and a tertiary aliphatic amine within the piperidine ring. The aniline moiety is expected to be weakly basic, while the piperidine nitrogen is a stronger base. This duality of basic centers will be a critical factor in its ionization profile (pKa).

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone property influencing everything from membrane permeability to plasma protein binding.[2] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP represents the partitioning of the neutral species between n-octanol and water.

  • LogD is the effective partition coefficient at a specific pH, accounting for all ionic and neutral species. For ionizable compounds like this one, LogD is more physiologically relevant.[2]

According to Lipinski's Rule of 5, an orally administered drug should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility for absorption.[2]

Predicted and Experimental Lipophilicity Data

While computational models provide useful estimates, experimental determination is the gold standard.

ParameterValueMethod
XLogP3 (Predicted) 2.1Computational (PubChem)[1]
LogP (Experimental) TBDShake-Flask or HPLC Method
LogD at pH 7.4 (Experimental) TBDShake-Flask or HPLC Method
Experimental Protocol: LogP/LogD Determination by HPLC

The High-Performance Liquid Chromatography (HPLC) method is a rapid and efficient alternative to the traditional shake-flask method, requiring significantly less compound.[3][4] The principle is based on correlating the retention time of a compound on a reverse-phase column with the known LogP values of a set of standards.

Causality: This method is chosen for its speed and low sample consumption, which is ideal during early-stage discovery when compound availability may be limited.[3][4] The reverse-phase column (e.g., C18) acts as a nonpolar stationary phase, causing more lipophilic compounds to be retained longer.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL in methanol) for a series of reference compounds with known LogP values spanning a relevant range (e.g., LogP 1 to 5).

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline in methanol.

  • Mobile Phase: Prepare a mobile phase of methanol and a suitable aqueous buffer (for LogD, the buffer pH is set to the desired value, e.g., 7.4).

  • Chromatography:

    • Equilibrate a C18 HPLC column with the mobile phase.

    • Inject each standard and the analyte solution.

    • Record the retention time (tᵣ) for each compound.

    • Calculate the capacity factor (k) for each using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

  • Calibration and Calculation:

    • Plot log(k) versus the known LogP values for the standards.

    • Perform a linear regression to generate a calibration curve.

    • Use the log(k) value of the analyte to calculate its LogP (or LogD) from the regression equation.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis prep_standards Prepare LogP Standards (1 mg/mL in MeOH) prep_analyte Prepare Analyte (1 mg/mL in MeOH) prep_mobile Prepare Mobile Phase (Methanol/Buffer) equilibrate Equilibrate C18 Column prep_mobile->equilibrate Setup inject_std Inject Standards equilibrate->inject_std inject_analyte Inject Analyte inject_std->inject_analyte record_rt Record Retention Times (tᵣ) and Dead Time (t₀) inject_analyte->record_rt calc_k Calculate Capacity Factor (k) k = (tᵣ - t₀) / t₀ record_rt->calc_k Data Transfer plot_curve Plot log(k) vs. Known LogP for Standards calc_k->plot_curve regression Perform Linear Regression plot_curve->regression calc_logp Calculate Analyte LogP/LogD from Regression Equation regression->calc_logp

Caption: Workflow for LogP/LogD determination via the HPLC method.

Ionization Constant (pKa): The Driver of Solubility and Absorption

The pKa is the pH at which a compound exists as 50% ionized and 50% neutral.[5] It is a critical determinant of a drug's behavior in the variable pH environments of the gastrointestinal tract and bloodstream.[4] For 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline, two basic pKa values are expected: one for the weakly basic aniline nitrogen and a higher one for the more basic piperidine nitrogen.

  • Aniline Moiety: The basicity of the aniline nitrogen is reduced due to the delocalization of its lone pair into the aromatic ring. Electron-donating groups like the ethoxy group can slightly increase this basicity compared to unsubstituted aniline.[6]

  • Piperidine Moiety: As a saturated heterocyclic amine, the piperidine nitrogen is significantly more basic than the aniline nitrogen.

Predicted and Experimental pKa Data
Ionizable CenterPredicted pKaExperimental pKaMethod
Piperidine Nitrogen ~8.0 - 9.0TBDPotentiometric Titration
Aniline Nitrogen ~4.5 - 5.5TBDPotentiometric Titration / UV-Vis
Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[5][7] The pKa corresponds to the pH at the half-equivalence point.[8]

Causality: Potentiometric titration is a robust and direct method for measuring pKa.[7] It relies on the fundamental principles of acid-base chemistry as described by the Henderson-Hasselbalch equation, making it a self-validating technique.[8]

Step-by-Step Methodology:

  • Analyte Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

  • Titrator Setup: Calibrate a pH meter and automated titrator with standard buffers (pH 4, 7, and 10).

  • Titration:

    • Place the analyte solution in a thermostatted vessel (e.g., 25°C).

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) at a slow, constant rate.

    • Record the pH and the volume of titrant added throughout the titration.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence points from the inflection points of the titration curve (or the peaks of the first derivative plot, dpH/dV).

    • The pH value at the point where half the volume of titrant needed to reach the first equivalence point has been added corresponds to the first pKa. The pH at the midpoint between the first and second equivalence points corresponds to the second pKa.

G cluster_setup Phase 1: Setup cluster_titration Phase 2: Titration cluster_analysis Phase 3: Analysis prep_analyte Prepare Analyte Solution (Known Concentration) calibrate Calibrate pH Meter & Automated Titrator titrate Titrate with Standard Acid (e.g., 0.1 M HCl) calibrate->titrate Begin record Record pH vs. Titrant Volume titrate->record plot_curve Plot pH vs. Volume record->plot_curve Data Transfer find_ep Identify Equivalence Points (Inflection Points) plot_curve->find_ep calc_pka Determine pKa at Half-Equivalence Points find_ep->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For oral drug candidates, low solubility is a major barrier to achieving therapeutic concentrations in the bloodstream.[9] The World Health Organization (WHO) defines an Active Pharmaceutical Ingredient (API) as "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[10]

pH-Dependent Solubility Profile

Given its basic nature, the solubility of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline is expected to be highly pH-dependent. At lower pH values (e.g., in the stomach), both nitrogen atoms will be protonated, forming a more soluble salt. At higher pH values (e.g., in the intestine), the compound will be less ionized and thus less soluble.

pHTemperature (°C)Solubility (mg/mL)
1.2 (Simulated Gastric Fluid) 37 ± 1TBD
4.5 (Acetate Buffer) 37 ± 1TBD
6.8 (Phosphate Buffer) 37 ± 1TBD
Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This is the definitive method for determining thermodynamic equilibrium solubility.[11][12] It involves suspending an excess of the solid compound in a specific buffer and agitating it until equilibrium is reached.

Causality: This method is the regulatory gold standard because it measures the true thermodynamic solubility, providing a stable and reproducible endpoint that is critical for biopharmaceutical classification (BCS).[10][13]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at the required pH values (e.g., 1.2, 4.5, 6.8) according to pharmacopeial standards.[10]

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator set to 37 ± 1 °C. Agitate for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary study can determine the necessary time.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification:

    • Dilute the supernatant appropriately.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

    • Perform all measurements in at least triplicate for each pH condition.[10]

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_excess Add Excess Solid Analyte to Buffer Vials prep_buffers->add_excess shake Agitate in Shaking Incubator (37°C, 24-48h) add_excess->shake Incubate settle Allow Solids to Settle shake->settle separate Separate Supernatant (Centrifuge/Filter) settle->separate Sample quantify Quantify Concentration (HPLC or UV-Vis) separate->quantify calculate Calculate Solubility (mg/mL) (Average of Triplicates) quantify->calculate

Caption: Workflow for equilibrium solubility via the shake-flask method.

Thermal Properties and Stability

Thermal analysis provides critical information about a compound's melting point, crystallinity, and thermal stability—all of which impact manufacturing, formulation, and storage.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event) and assess crystallinity.[14][15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[14][16]

Expected Thermal Analysis Data
ParameterValueMethodSignificance
Melting Point (Tₘ) TBDDSCA sharp melting peak indicates high purity and crystallinity.
Decomposition Temp (Tₔ) TBDTGADefines the upper limit for handling and processing temperatures.

Causality: Performing DSC and TGA in tandem provides a comprehensive thermal profile.[17] DSC identifies phase transitions like melting, while TGA confirms whether mass loss (decomposition) is occurring at the same temperature. This distinguishes a true melt from a melt-decomposition event.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC or TGA pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow. The peak of the endotherm corresponds to the melting point.

  • TGA Analysis:

    • Place the sample pan onto the TGA microbalance.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss versus temperature. The onset temperature of significant mass loss is the decomposition temperature.

Conclusion: A Foundation for Rational Drug Design

The , summarized below, form the essential dataset required for its progression as a drug candidate. The experimental determination of its lipophilicity (LogD), ionization constants (pKa), pH-dependent solubility, and thermal stability provides the foundational knowledge needed to build predictive models of its in vivo behavior. By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize molecular design, and accelerate the journey from the laboratory to the clinic.

Summary of Physicochemical Properties
PropertyParameterPredicted/Expected Value
Identity Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.31 g/mol
Lipophilicity XLogP32.1
LogD at pH 7.4TBD
Ionization pKa₁ (Piperidine)~8.0 - 9.0
pKa₂ (Aniline)~4.5 - 5.5
Solubility at pH 1.2, 37°CTBD (Expected High)
at pH 6.8, 37°CTBD (Expected Low)
Thermal Melting Point (Tₘ)TBD
Decomposition (Tₔ)TBD

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • pKa Value Determination Guidance 2024. PharmaeliX. [Link]

  • pKa and log p determination. Slideshare. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Determination of pKa Values by Liquid Chromatography. LCGC. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC - NIH. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

  • 2.8: Thermal Analysis. Chemistry LibreTexts. [Link]

  • Thermal Analysis in Practice Tips and Hints. Mettler Toledo. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

  • DSC & TGA Thermal Analysis.pptx. Slideshare. [Link]

  • Probing the Chemical Stability of Aniline Under High-Pressure. ResearchGate. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • 4-Ethoxyaniline. PubChem. [Link]

  • lech204.pdf. NCERT. [Link]

  • 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. PubChem. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Abstract This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, a compound of interest for its potential applications as a scaffold in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, a compound of interest for its potential applications as a scaffold in medicinal chemistry and drug development. We present two primary retrosynthetic strategies: a Williamson ether synthesis approach and an amide coupling approach. This document offers a comparative analysis of these routes, detailed step-by-step experimental protocols for the most efficient pathway, and a thorough discussion of the chemical principles underpinning each transformation. The guide is intended for researchers, chemists, and professionals in the field of drug discovery, providing the necessary technical insights for successful laboratory synthesis and characterization.

Introduction

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a substituted phenoxyacetamide derivative. The molecule incorporates a flexible ether linkage, a primary aromatic amine, and a piperidine amide moiety. This combination of functional groups makes it a valuable building block and a potential pharmacophore in the design of novel therapeutic agents. The aromatic amine and the piperidine ring are common features in many biologically active compounds, including σ1 receptor ligands and kinase inhibitors.[1][2] Therefore, robust and efficient synthetic access to this scaffold is of significant interest to the scientific community.

This guide will explore the most logical and field-proven strategies for constructing this molecule, focusing on reaction efficiency, substrate availability, and scalability.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct synthetic strategies.

  • Pathway 1: Disconnection of the C-O Ether Bond. This suggests a Williamson ether synthesis, coupling a phenol with an α-halo amide.

  • Pathway 2: Disconnection of the Amide C-N Bond. This points towards a standard amide coupling reaction between a carboxylic acid and an amine.

The choice between these pathways depends on factors such as starting material cost, reaction robustness, and potential for side reactions.

G cluster_1 Pathway 1: Williamson Ether Synthesis Approach cluster_2 Pathway 2: Amide Coupling Approach target 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone disconnect_ether Ether C-O Disconnection (Pathway 1) target->disconnect_ether disconnect_amide Amide C-N Disconnection (Pathway 2) target->disconnect_amide p1_intermediate 2-(4-Nitrophenoxy)-1- piperidin-1-yl-ethanone target->p1_intermediate Nitro Reduction p2_precursor1 4-Aminophenoxyacetic acid target->p2_precursor1 Amide Coupling p2_precursor2 Piperidine target->p2_precursor2 Amide Coupling p1_precursor1 4-Nitrophenol p1_intermediate->p1_precursor1 Williamson Ether (SN2) p1_precursor2 2-Chloro-1-piperidin-1-yl-ethanone p1_intermediate->p1_precursor2 Williamson Ether (SN2)

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: Williamson Ether Synthesis

This pathway is generally preferred due to the high efficiency of the Williamson ether synthesis and the reliable methods for nitro group reduction. The strategy involves using 4-nitrophenol as a starting material, which protects the reactive amine functionality from participating in unwanted side reactions during the ether formation step.

G start Starting Materials: - 4-Nitrophenol - 2-Chloro-1-piperidin-1-yl-ethanone step1 Step 1: Williamson Ether Synthesis Reagents: K2CO3, KI (cat.) Solvent: Acetone Conditions: Reflux, 8h start->step1 product1 Intermediate: 2-(4-Nitrophenoxy)-1- piperidin-1-yl-ethanone step1->product1 step2 Step 2: Nitro Group Reduction Reagents: Fe powder, NH4Cl Solvent: Ethanol/Water Conditions: Reflux, 4h product1->step2 purification Work-up & Purification 1. Hot filtration 2. Extraction with EtOAc 3. Recrystallization step2->purification final_product Final Product: 2-(4-Amino-phenoxy)-1- piperidin-1-yl-ethanone purification->final_product

Caption: Recommended workflow for the synthesis.
Step 1: Synthesis of 2-(4-Nitrophenoxy)-1-piperidin-1-yl-ethanone

Causality and Mechanism: This reaction is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] The first step involves the deprotonation of the weakly acidic 4-nitrophenol by a base (potassium carbonate) to form the more nucleophilic 4-nitrophenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloro-1-piperidin-1-yl-ethanone, displacing the chloride leaving group to form the ether linkage.

  • Choice of Base: Anhydrous potassium carbonate is a suitable and cost-effective base for deprotonating phenols. It is strong enough to generate the phenoxide but mild enough to prevent hydrolysis of the amide.

  • Solvent: A polar aprotic solvent like acetone or DMF is used to dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile excessively.

  • Catalyst: A catalytic amount of potassium iodide (KI) can be added to increase the reaction rate via the Finkelstein reaction, where the chloride is transiently replaced by the better leaving group, iodide.

Step 2: Reduction of the Nitro Group

Causality and Mechanism: The conversion of the nitro group to a primary amine is a critical final step. Several methods are available, but reduction with iron powder in the presence of an electrolyte like ammonium chloride is a highly effective, scalable, and cost-efficient method often used in industrial settings.[4][5]

  • Reducing Agent: In this system, iron acts as the electron donor, becoming oxidized from Fe(0) to iron oxides.

  • Electrolyte/Acid Source: Ammonium chloride provides a mildly acidic environment that facilitates the reaction and prevents the formation of passivating iron hydroxide layers on the metal surface.

  • Alternative Methods: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is also highly effective and often provides very clean products.[6] However, it requires specialized equipment for handling hydrogen gas. Another common lab-scale method involves using tin(II) chloride (SnCl₂) in an acidic medium.

Alternative Pathway: Amide Coupling

This pathway involves first synthesizing the 4-aminophenoxyacetic acid intermediate, followed by coupling it with piperidine.

Step 1: Synthesis of 4-Aminophenoxyacetic Acid

This intermediate can be prepared by reacting 4-aminophenol with chloroacetic acid in the presence of a strong base like sodium hydroxide.[7] This is another application of the Williamson ether synthesis. However, the free amino group can potentially be alkylated as a side reaction, necessitating careful control of reaction conditions.

Step 2: Amide Coupling with Piperidine

The final step is the formation of the amide bond. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[8]

Mechanism: Modern coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate.[9] This activated intermediate is then readily attacked by the amine (piperidine) to form the stable amide bond, releasing a urea by-product or HOBt/HOAt.[10]

  • Reagents: A typical protocol would involve the carboxylic acid, piperidine, a coupling agent like HATU or EDC/HOBt, and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize the generated acids.[8][10]

  • Solvent: Aprotic solvents like DMF or DCM are commonly used.

Comparative Analysis

FeaturePathway 1: Williamson EtherPathway 2: Amide Coupling
Purity High; nitro reduction is typically clean.Potential for side reactions during acid synthesis and coupling.
Scalability Excellent; reagents are inexpensive and reactions are robust.Coupling reagents can be expensive for large-scale synthesis.
Atom Economy Good.Moderate; coupling reagents generate stoichiometric by-products.
Simplicity Two straightforward, high-yielding steps.May require protection/deprotection or careful control of selectivity.

Detailed Experimental Protocol (Pathway 1)

Materials and Reagents
ReagentCAS No.MW ( g/mol )
4-Nitrophenol100-02-7139.11
2-Chloro-1-piperidin-1-yl-ethanone1440-60-4161.63
Anhydrous Potassium Carbonate584-08-7138.21
Potassium Iodide7681-11-0166.00
Iron Powder (<325 mesh)7439-89-655.85
Ammonium Chloride12125-02-953.49
Acetone67-64-158.08
Ethanol64-17-546.07
Ethyl Acetate141-78-688.11
Step-by-Step Procedure

Step A: Synthesis of 2-(4-Nitrophenoxy)-1-piperidin-1-yl-ethanone

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (6.95 g, 50 mmol), anhydrous potassium carbonate (10.35 g, 75 mmol), and acetone (100 mL).

  • Add a catalytic amount of potassium iodide (approx. 100 mg).

  • Stir the mixture vigorously and add 2-chloro-1-piperidin-1-yl-ethanone (8.08 g, 50 mmol) dropwise.[11][12]

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain 2-(4-nitrophenoxy)-1-piperidin-1-yl-ethanone as a pale yellow solid.

Step B: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

  • In a 500 mL round-bottom flask, prepare a solution of the nitro-intermediate from Step A (12.5 g, 45 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (12.0 g, 225 mmol) to the solution and stir until dissolved.

  • Heat the mixture to a gentle reflux (approx. 80 °C).

  • To the refluxing solution, add iron powder (7.5 g, 135 mmol) portion-wise over 30 minutes to control the exothermic reaction.

  • Maintain the reflux with vigorous stirring for 4 hours. The color of the reaction will change from yellow to dark grey/black. Monitor the disappearance of the starting material by TLC.[4]

  • Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous solution is then extracted with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product. Purify by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone as a solid.

Characterization Data

PropertyValueSource
CAS Number 76870-14-9[13]
Molecular Formula C₁₃H₁₈N₂O₂[13]
Molecular Weight 234.3 g/mol [13]
Melting Point 70 °C[13]
IUPAC Name 2-(4-aminophenoxy)-1-(piperidin-1-yl)ethanone[13]

References

Click to expand
  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Basheer, S. A. (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone.
  • El-Agrody, A. M., et al. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate. (n.d.).
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. CORE.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid. BenchChem.
  • (n.d.). The Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts.
  • Guidechem. (n.d.). 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE 1440-60-4 wiki. Guidechem.
  • ChemicalBook. (n.d.). 4-Aminophenylacetic acid | 1197-55-3. ChemicalBook.
  • (n.d.). Experiment 06 Williamson Ether Synthesis. Department of Chemistry, University of Wisconsin-Stout.
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Foundational

An In-depth Technical Guide to 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

This technical guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, and potential applications of the compound 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. This document is i...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, and potential applications of the compound 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require detailed technical information and actionable laboratory procedures.

Introduction and Chemical Identity

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a substituted phenoxyacetamide derivative. Its structure, featuring a reactive primary amine on the phenoxy ring and a piperidine amide group, makes it a valuable scaffold in medicinal chemistry. The presence of the 4-aminophenoxy moiety is a common feature in various biologically active molecules, suggesting that this compound could serve as a key intermediate or a final active pharmaceutical ingredient (API). Understanding its fundamental properties is the first step toward unlocking its potential in research and development.

The molecular structure consists of a central ethanone core, ether-linked to a 4-aminophenol at the 2-position, and amide-linked to a piperidine ring at the 1-position. This arrangement of functional groups offers several sites for further chemical modification, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its application in experimental settings, including reaction setup, purification, and formulation. The key properties of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.29 g/mol [1][2][3][4][5]
Appearance Off-white to light brown solid (predicted)-
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted). Limited solubility in water.-
Melting Point Not empirically determined; predicted to be a solid at room temperature.-
Boiling Point Not determined.-
pKa Basic pKa associated with the aniline and piperidine nitrogens.-

Synthesis Protocol: A Validated Two-Step Approach

Step 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

This initial step involves the synthesis of the ester intermediate from 4-nitrophenol. The procedure consists of a Williamson ether synthesis followed by the reduction of the nitro group.[6]

  • Etherification:

    • To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Reflux the mixture with stirring for 20 minutes.

    • Add ethyl 2-bromoacetate (1.7 g, 10 mmol) and a catalytic amount of potassium iodide (10 mg).

    • Continue refluxing for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot mixture to remove inorganic salts and wash the filter cake with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to yield crude ethyl 2-(4-nitrophenoxy)acetate as a pale yellow solid. This intermediate is typically used in the next step without further purification.

  • Nitro Group Reduction:

    • To the crude ethyl 2-(4-nitrophenoxy)acetate, add a solution of ammonium chloride (1.6 g, 30 mmol) in a 1:1 mixture of ethanol and distilled water (30 mL).

    • Reflux the mixture with stirring for 30 minutes.

    • Carefully add iron powder (1.68 g, 30 mmol) in portions to control the exothermic reaction.

    • Continue refluxing for an additional 4 hours.

    • Filter the hot reaction mixture and wash the filter cake with hot water.

    • Cool the filtrate to room temperature and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporation of the solvent will yield ethyl 2-(4-aminophenoxy)acetate. The product can be further purified by column chromatography if necessary.

Step 2: Amidation with Piperidine

This final step involves the direct amidation of the synthesized ester with piperidine to form the target compound, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

  • In a round-bottom flask, dissolve ethyl 2-(4-aminophenoxy)acetate (1.95 g, 10 mmol) in an excess of piperidine (e.g., 10 mL), which will also serve as a basic catalyst.

  • Heat the reaction mixture to reflux (approximately 106 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess piperidine under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane, to yield the pure 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amidation A 4-Nitrophenol C Etherification (K2CO3, KI, Acetone) A->C B Ethyl 2-bromoacetate B->C D Ethyl 2-(4-nitrophenoxy)acetate C->D E Reduction (Fe, NH4Cl, EtOH/H2O) D->E F Ethyl 2-(4-aminophenoxy)acetate E->F H Amidation (Reflux) F->H G Piperidine G->H I 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone H->I

Caption: Two-step synthesis workflow for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Potential Applications and Biological Activity

While specific biological data for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is not extensively published, the structural motifs present in the molecule are found in compounds with known pharmacological activities. Derivatives of 2-phenoxy-N-substituted acetamides have been investigated for a range of therapeutic applications.

  • Anti-inflammatory Activity: The phenoxyacetic acid scaffold is a known pharmacophore in certain anti-inflammatory agents. Some derivatives have been shown to inhibit the COX-2 enzyme, a key target in inflammation.[10]

  • Anticancer Properties: The acetamide nucleus is present in numerous compounds exhibiting anticancer activity.[11][12] The 4-aminophenoxy moiety can also be found in dual activators of glucokinase and PPARγ, which are targets in metabolic diseases and have implications in cancer research.[6]

  • Antioxidant Activity: Phenolic compounds, particularly those with amino substituents, can possess antioxidant properties. Some acetamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals.[13]

The title compound, therefore, represents a promising starting point for the development of novel therapeutic agents in these areas.

Hypothetical Mechanism of Action (Anti-inflammatory Pathway)

Should this compound exhibit COX-2 inhibitory activity, its mechanism would involve blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

SignalingPathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Target 2-(4-Amino-phenoxy)- 1-piperidin-1-yl-ethanone Target->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.

Conclusion

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a compound with significant potential as a building block in medicinal chemistry. This guide has provided its core physicochemical properties and a detailed, practical synthesis protocol. Based on its structural features, further investigation into its anti-inflammatory, anticancer, and antioxidant activities is warranted. The methodologies and information presented herein are intended to facilitate future research and development involving this promising molecule.

References

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  • Kumar, S. M., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

A Methodological Framework for the Characterization of a Novel Pharmaceutical Candidate Executive Summary The journey of a novel chemical entity from laboratory discovery to a viable pharmaceutical product is contingent...

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Framework for the Characterization of a Novel Pharmaceutical Candidate

Executive Summary

The journey of a novel chemical entity from laboratory discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. This guide provides a comprehensive methodological framework for characterizing 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, a novel compound for which limited public data exists. By leveraging established principles and state-of-the-art analytical techniques, this document outlines the necessary theoretical considerations and practical experimental protocols for a robust assessment. The protocols described herein are designed to generate the foundational data required for informed decisions in lead optimization, pre-formulation, and formulation development, all while adhering to the rigorous standards of international regulatory guidelines.

Introduction and Physicochemical Profiling

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a molecule incorporating several key functional groups that dictate its chemical behavior: a primary aromatic amine, an ether linkage, and a tertiary amide integrated within a piperidine ring. An initial in-silico analysis of this structure allows for the prediction of its core physicochemical properties, which in turn guides the experimental strategy for determining its solubility and stability.

Structural Analysis and Predicted Properties:

  • Ionization (pKa): The primary aromatic amine is the principal ionizable group. Aromatic amines are typically weakly basic, with pKa values influenced by the electronic nature of the phenyl ring substituents.[1] The phenoxy group's ether oxygen is an electron-donating group, which would be expected to slightly increase the basicity (and thus the pKa) of the amino group compared to aniline. A predicted pKa in the range of 4.5 - 5.5 is a reasonable starting hypothesis.[2][3] This pKa value is critical, as it dictates the pH at which the compound transitions between its neutral (less soluble) and ionized (more soluble) forms.

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its solubility and permeability.[4] LogP can be computationally estimated using fragment-based or atom-based methods.[5][6][7] Given the combination of the lipophilic piperidine and phenyl rings, and the polar amino and ether groups, the LogP is predicted to be in a moderately lipophilic range, likely between 2.0 and 3.5.

  • Solubility: The presence of the ionizable amine suggests that the aqueous solubility of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone will be highly dependent on pH. At pH values significantly below the pKa, the compound will exist predominantly as the protonated, more soluble cation. Conversely, at pH values above the pKa, the neutral, less soluble form will dominate. The intrinsic solubility of the neutral form is expected to be low due to the compound's overall lipophilicity.

A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

ParameterPredicted Value/CharacteristicRationale and Implication for Experimental Design
Molecular Weight 248.32 g/mol Calculated from chemical formula (C13H18N2O2).
pKa (Basic) 4.5 - 5.5Based on the primary aromatic amine. Dictates the pH range for solubility testing.
LogP 2.0 - 3.5Moderate lipophilicity. Suggests low intrinsic solubility requiring sensitive analytical methods.
Hydrogen Bond Donors 1 (from -NH2)Influences crystal lattice energy and potential for solvation.
Hydrogen Bond Acceptors 3 (2 from O, 1 from N)Influences interactions with aqueous media.

Aqueous Solubility Determination

A comprehensive understanding of a compound's solubility is essential for its development.[8] Both kinetic and thermodynamic solubility assays are performed to provide a full picture of its dissolution behavior.[9]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock.[10] This high-throughput screening method is invaluable in early discovery to quickly flag compounds with potential solubility liabilities.[11] The nephelometric assay is a common and efficient technique.[9]

Experimental Protocol: High-Throughput Nephelometric Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone in 100% DMSO.[11]

  • Plate Preparation: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into a 96-well microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.[12]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[11]

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit under those conditions.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis prep1 Prepare 10 mM Stock in 100% DMSO assay1 Dispense DMSO Stock into 96-well Plate prep1->assay1 prep2 Prepare Aqueous Buffers (e.g., pH 7.4 PBS) assay2 Add Aqueous Buffer (Final DMSO < 1%) prep2->assay2 assay1->assay2 assay3 Incubate (e.g., 2h at 25°C) assay2->assay3 assay4 Measure Light Scattering (Nephelometry) assay3->assay4 analysis1 Identify Precipitation Point assay4->analysis1 analysis2 Determine Kinetic Solubility (µg/mL or µM) analysis1->analysis2

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a given medium after equilibrium has been reached.[13] The shake-flask method is the most widely accepted protocol for this determination.[14][15]

Experimental Protocol: Shake-Flask Method (ICH Guideline)

  • Sample Preparation: Add an excess amount of the solid 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone to several vials, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[14] The presence of undissolved solid throughout the experiment is crucial.[13]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14] Periodically sample the supernatant (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Processing: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate. A validated, stability-indicating HPLC-UV method is the preferred analytical technique due to its specificity and precision.[8]

  • Data Analysis: The measured concentration at equilibrium represents the thermodynamic solubility at that specific pH and temperature.

Table 2: Hypothetical pH-Solubility Profile for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

pH of BufferPredicted Predominant SpeciesExpected Thermodynamic Solubility
1.2 Cationic (Protonated Amine)High (> 1 mg/mL)
4.5 Mix of Cationic and NeutralModerate (e.g., 100-500 µg/mL)
6.8 NeutralLow (e.g., < 10 µg/mL)
7.4 NeutralLow (e.g., < 5 µg/mL)
9.0 NeutralLow (e.g., < 5 µg/mL)

Chemical Stability Assessment

Evaluating the intrinsic chemical stability of a drug candidate is a non-negotiable step in development.[16] This is achieved through forced degradation (or stress testing) studies, which are mandated by regulatory bodies like the ICH.[17][18] These studies help to identify potential degradation products, elucidate degradation pathways, and are essential for developing a stability-indicating analytical method.[19][20]

Forced Degradation Studies

The goal of forced degradation is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[17] Conditions that are too harsh can lead to secondary degradation products not relevant to formal stability, while conditions that are too mild may not produce sufficient degradation.[21]

Experimental Protocol: Forced Degradation (as per ICH Q1A(R2))

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours).[16]

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40°C). Basic conditions may be harsher than acidic ones for this molecule.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[22] Oxidative degradation is often rapid.[17] The primary aromatic amine is a likely site for oxidation.[23]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 7 days).

  • Photostability: Expose both the solid compound and its solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[16]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API API Solution & Solid API acid Acidic (e.g., 0.1M HCl, 60°C) API->acid base Basic (e.g., 0.1M NaOH, 40°C) API->base ox Oxidative (e.g., 3% H₂O₂, RT) API->ox thermal Thermal (Solid, 80°C) API->thermal photo Photolytic (UV/Vis Light) API->photo hplc Analyze via Stability-Indicating HPLC-UV/MS Method acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc pathway Identify Degradants & Elucidate Pathways hplc->pathway

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[24][25] The hallmark of a SIM is specificity, meaning it can resolve the API peak from all potential degradation products and impurities.[26][27] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[8]

Key Steps in SIM Development:

  • Column and Mobile Phase Screening: Begin by screening different reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., acetonitrile vs. methanol, different pH buffers) to achieve optimal separation.

  • Analysis of Stressed Samples: Analyze the samples generated from the forced degradation studies. The goal is to find a set of conditions that separates the main API peak from all newly formed degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the API in the stressed samples. This ensures that no degradant peaks are co-eluting. Mass spectrometry (LC-MS) is used to identify the mass of the degradation products, providing clues to their structure.[8]

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Predicted Degradation Pathways

Based on the structure of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, several degradation pathways can be anticipated:

  • Oxidation: The primary aromatic amine is highly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities.[22][28] This is often the most significant degradation pathway for aromatic amines.

  • Hydrolysis: While the amide bond within the piperidine-ethanone structure is generally stable, the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, though this is typically less common than ester hydrolysis.[23][29][30]

Table 3: Summary of Forced Degradation and Expected Outcomes

Stress ConditionLikely Degradation PathwayPotential Degradation Products
Acid Hydrolysis Minor ether hydrolysis4-Aminophenol and 1-(2-hydroxyacetyl)piperidine
Base Hydrolysis Minor ether hydrolysis4-Aminophenol and 1-(2-hydroxyacetyl)piperidine
Oxidation (H₂O₂) Oxidation of the amino groupN-oxide, nitroso, or nitro derivatives
Thermal Minimal degradation expectedPotential for oxidative degradation if oxygen is present
Photolysis Photolytic oxidationComplex mixture of colored degradants

Conclusion

The successful development of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone as a drug candidate hinges on a meticulous and early characterization of its solubility and stability. This guide presents a scientifically rigorous, methodology-focused approach to this characterization. By systematically applying the described protocols—from in-silico prediction and high-throughput kinetic solubility to the gold-standard shake-flask method and ICH-compliant forced degradation studies—researchers can build a comprehensive data package. This package will not only illuminate the compound's intrinsic physicochemical properties but also de-risk its development, guide formulation strategies, and form a critical part of the foundation for future regulatory submissions.

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  • RJPN. (2025, February 1).
  • KAUST Repository. (2025, May 21).
  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
  • PubMed Central. (2025, May 21).
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability Profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine.
  • OUCI.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

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Foundational

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide to the Biological Activities and Evaluation of Piperidine Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperidine Moiety The...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities and Evaluation of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, holds a position of profound importance in the landscape of medicinal chemistry and drug discovery. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold". This distinction arises from the piperidine's unique combination of structural and physicochemical properties. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling it to bind with high affinity and specificity to a diverse range of biological targets. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with enzymes and receptors. These attributes make the piperidine moiety a versatile building block for the design of novel therapeutic agents targeting a wide spectrum of diseases.[1][2][3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antibacterial, and neuroprotective properties. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a synthesis of mechanistic insights, quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a rich source of potent anticancer agents, demonstrating a remarkable ability to interfere with various stages of cancer progression. Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key signaling pathways that drive tumor growth and survival.[1][2][3]

Mechanisms of Anticancer Action

A significant number of piperidine-containing compounds exert their anticancer effects by modulating critical intracellular signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell proliferation, growth, and survival.[4] Its aberrant activation is a common feature in many human cancers. Several piperidine derivatives have been developed as potent inhibitors of this pathway.[5][6] By blocking the activity of PI3K or Akt, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.[5][7] For instance, the piperidine derivative E22 has been shown to be a potent Akt1 inhibitor with significant in vivo antitumor efficacy.[5]

  • Induction of Apoptosis: Many piperidine derivatives trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. The piperidine alkaloid, piperine, for example, has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death.[1]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of piperidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. The following table summarizes the anticancer activity of several representative piperidine derivatives.

DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Compound 17aPC3 (Prostate)Not specified, but inhibits proliferation[1]
DTPEPMCF-7 (Breast)Not specified, but inhibits proliferation[1]
Compound 23MDA-MB-468 (Breast)1.00[8]
Compound 25HOP-92 (Non-small cell lung)1.35[8]
Compound 6HepG2 (Liver)0.21[9]
DNM Derivative 4A549 (Lung)2.7 (reduces DNM IC50)[10]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotion Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Inhibition Piperidine_Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

II. Antiviral Activity: Combating Viral Infections

The structural versatility of the piperidine scaffold has been exploited in the development of potent antiviral agents targeting various stages of the viral life cycle.

Mechanisms of Antiviral Action

Piperidine derivatives have been shown to inhibit viral replication through several mechanisms:

  • Inhibition of Viral Entry: Some piperidine-based compounds interfere with the initial stages of viral infection by preventing the virus from entering host cells. For instance, certain derivatives have been found to block the fusion of the viral envelope with the host cell membrane, a critical step for the entry of enveloped viruses like influenza.[11]

  • Inhibition of Viral Enzymes: Many antiviral piperidine derivatives target essential viral enzymes. For example, neuraminidase inhibitors are a class of anti-influenza drugs that often incorporate a piperidine-like scaffold. These compounds block the active site of the neuraminidase enzyme, preventing the release of newly formed viral particles from infected cells.[12]

Quantitative Antiviral Activity Data

The antiviral efficacy of piperidine derivatives is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

DerivativeVirusEC50 (µM)Reference
FZJ05Influenza A/H1N1"much lower than ribavirin"[13]
11eInfluenza virus (various strains)as low as 0.05[11]
AB05Influenza A/WSN/330.33[12]
15aHIV-1 (WT)0.00175[14]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: Lytic viruses form plaques (clear zones of cell death) in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed susceptible host cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques (typically 50-100 plaques per well).

    • Allow the virus to adsorb to the cells for 1-2 hours.

  • Compound Treatment and Overlay:

    • Prepare different concentrations of the piperidine derivative in an overlay medium (e.g., medium containing low-melting-point agarose).

    • After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

    • Include a virus control (no compound) and a cell control (no virus).

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., 4% formaldehyde).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualizing the Workflow: Antiviral Screening

Antiviral_Workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis Cell_Culture Host Cell Culture Virus_Infection Virus Infection Cell_Culture->Virus_Infection Compound_Treatment Treatment with Piperidine Derivative Virus_Infection->Compound_Treatment Plaque_Assay Plaque Reduction Assay Compound_Treatment->Plaque_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity EC50 Determine EC50 Plaque_Assay->EC50 SI Calculate Selectivity Index (SI) EC50->SI Cytotoxicity->SI

Caption: General workflow for in vitro antiviral screening of piperidine derivatives.

III. Antibacterial Activity: A Renewed Arsenal Against Pathogens

With the rise of antibiotic resistance, the discovery of new antibacterial agents is a critical global health priority. Piperidine alkaloids and their synthetic derivatives have demonstrated promising activity against a range of bacterial pathogens.[15][16]

Mechanisms of Antibacterial Action

The antibacterial mechanisms of piperidine derivatives are not fully elucidated but are thought to involve:

  • Disruption of Bacterial Membranes: Some piperidine compounds may exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17]

  • Inhibition of Bacterial Enzymes: Piperidine derivatives may also inhibit essential bacterial enzymes involved in processes such as DNA replication or cell wall synthesis.[18]

Quantitative Antibacterial Activity Data

The antibacterial potency of piperidine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a bacterium.

DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 6Bacillus cereus1.5[15]
Compound 6Escherichia coli1.5[15]
Compound 6Staphylococcus aureus1.5[15]
Compound 5lMycobacterium abscessus<0.2[18]
Compound 5rMycobacterium abscessus<0.2[18]
Compound 6cEscherichia coli8[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in a suitable broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (typically 0.5 McFarland standard).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the piperidine derivative.

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature and for the recommended duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

IV. Neuroprotective Activity: Guarding Against Neurological Decline

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to public health. Piperidine derivatives have shown promise as neuroprotective agents, capable of mitigating neuronal damage and dysfunction.[20]

Mechanisms of Neuroprotective Action

The neuroprotective effects of piperidine derivatives are often multifactorial:

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to neuronal cell death in neurodegenerative diseases. Piperine and other piperidine derivatives have demonstrated potent antioxidant and anti-inflammatory properties, which can help protect neurons from these damaging processes.[20]

  • Modulation of Neurotransmitter Systems: Some piperidine-based compounds can interact with neurotransmitter systems to exert their neuroprotective effects. For instance, certain derivatives have been shown to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[21]

Quantitative Neuroprotective Activity Data

The neuroprotective potential of piperidine derivatives can be assessed in vitro by their ability to protect neuronal cells from various toxic insults. The 50% effective concentration (EC50) or the concentration that provides 50% protection is often used as a measure of potency.

DerivativeCell LineNeurotoxinEC50/Protective ConcentrationReference
Compound 5aSH-SY5YAβ peptideIC50 = 44.20 µM[21]
Compound 5cSH-SY5YAβ peptideIC50 = 50.53 µM[21]
Compound 5jSH-SY5YAβ peptideIC50 = 49.25 µM[21]
Guanidine DerivativesCortical NeuronsGlutamateEC50 = 0.38 to 28.25 µM[22]
Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium.

    • For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

  • Compound Pre-treatment:

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the piperidine derivative for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxin relevant to the disease being modeled (e.g., amyloid-beta for Alzheimer's disease, MPP+ for Parkinson's disease).

    • Include a control group treated only with the neurotoxin and a vehicle control group.

  • Assessment of Cell Viability:

    • After the desired incubation period, assess cell viability using an appropriate assay, such as the MTT assay described previously.

  • Data Analysis:

    • Calculate the percentage of cell viability in the compound-treated groups relative to the neurotoxin-only group.

    • Determine the EC50 value, which represents the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death.

Visualizing the Protective Mechanism: NF-κB Signaling in Neuroinflammationdot

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->IKK Inhibition Piperidine_Derivative->NFkB_nuc Inhibition of Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induction

Sources

Exploratory

Unraveling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

A Technical Guide for Drug Discovery Professionals Abstract This technical guide addresses the current knowledge gap surrounding the mechanism of action for the compound 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. Des...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide addresses the current knowledge gap surrounding the mechanism of action for the compound 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. Despite its availability from chemical vendors, a thorough search of scientific literature and patent databases reveals a notable absence of published data on its biological activity and pharmacological profile. In lieu of established theories, this document presents a comprehensive, multi-pronged research framework designed to systematically investigate and determine the mechanism of action of this molecule. This guide is intended for researchers, scientists, and drug development professionals, providing a strategic and technically detailed roadmap for characterizing novel chemical entities.

Introduction: The Challenge of an Undefined Mechanism

The compound 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS No. 76870-14-9) possesses structural motifs, such as the aminophenoxy and piperidine groups, that are present in various biologically active molecules. However, the specific combination and arrangement of these functional groups in this particular ethanone derivative do not correspond to any well-characterized pharmacological class in the public domain. The absence of data necessitates a structured and unbiased approach to uncover its potential therapeutic applications and molecular targets. This guide outlines a logical and technically sound workflow, from initial computational predictions to in-depth cellular and biochemical assays, to build a robust understanding of its mechanism of action.

Phase 1: In Silico Target Prediction and Physicochemical Profiling

The initial phase of investigation leverages computational tools to predict potential biological targets based on the compound's structure and to characterize its fundamental physicochemical properties. This cost-effective approach helps to generate initial hypotheses and guide subsequent experimental work.

Structural Similarity and Substructure Searching

A primary step involves performing structural similarity and substructure searches against established chemical biology databases (e.g., ChEMBL, PubChem). This can reveal known drugs or tool compounds that share key structural features, offering clues to potential target families.

Target Prediction Algorithms

Multiple target prediction algorithms should be employed to generate a consensus view of the most probable protein targets. These algorithms utilize various machine learning models trained on vast datasets of compound-target interactions.

Table 1: Hypothetical Output of In Silico Target Prediction for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Prediction ServerPredicted Target ClassConfidence ScoreRationale
SwissTargetPredictionGPCRs, Ion Channels0.75Similarity to known CNS-active compounds.
SuperPredKinases, Enzymes0.68Presence of potential hydrogen bond donors/acceptors.
SEAAmine Oxidases0.65Structural alerts for enzyme inhibition.
Physicochemical Property Analysis

Experimental and computational (e.g., ADMET prediction) determination of key physicochemical properties is crucial for understanding the compound's drug-like potential and for designing appropriate biological assays.

Table 2: Essential Physicochemical Parameters

PropertyMethodImportance
SolubilityKinetic & Thermodynamic Solubility AssaysDetermines feasibility for in vitro and in vivo studies.
Lipophilicity (LogP/LogD)HPLC-based or Shake-flask methodInfluences membrane permeability and off-target effects.
pKaPotentiometric titration or computational predictionAffects solubility and target binding at physiological pH.
PermeabilityPAMPA, Caco-2 assaysPredicts intestinal absorption and blood-brain barrier penetration.

Phase 2: In Vitro Target Validation and Selectivity Profiling

Based on the hypotheses generated in Phase 1, a series of in vitro assays are conducted to identify direct molecular targets and assess the compound's selectivity.

Broad Panel Screening

A cost-effective initial step is to screen the compound against a broad panel of common drug targets, such as those offered by commercial contract research organizations (CROs). A typical "safety panel" or "profiling panel" includes a wide range of receptors, ion channels, kinases, and enzymes.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPCRs

  • Preparation of Cell Membranes: Obtain cell membranes from cell lines overexpressing the target GPCR (e.g., Dopamine D2 receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone) and increasing concentrations of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay

  • Enzyme and Substrate: Use a purified recombinant kinase (e.g., FLT3) and a corresponding peptide substrate.

  • Assay Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Reaction Mixture: In a microplate, combine the kinase, peptide substrate, and varying concentrations of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

  • Initiation: Start the reaction by adding ATP (e.g., at the Km concentration).

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Proposed Experimental Workflow Diagram

G cluster_phase1 Phase 1: In Silico Analysis cluster_phase2 Phase 2: In Vitro Screening cluster_phase3 Phase 3: Cellular & Functional Assays In_Silico In Silico Target Prediction (Similarity, Machine Learning) Broad_Panel Broad Target Panel Screen (e.g., 44 targets) In_Silico->Broad_Panel Hypothesis Generation Dose_Response Dose-Response Assays for Hits (IC50/EC50 Determination) Broad_Panel->Dose_Response Hit Identification Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel Potency Confirmed Cell_Based Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) Dose_Response->Cell_Based Functional Characterization Pathway_Analysis Downstream Pathway Analysis (Western Blot, qPCR) Cell_Based->Pathway_Analysis Mechanism Elucidation

Caption: A streamlined workflow for mechanism of action determination.

Phase 3: Cellular and Functional Characterization

Once a primary molecular target or a set of targets is identified and validated in vitro, the next critical step is to determine the compound's effect in a cellular context.

Target Engagement Assays

Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound engages its intended target within intact cells.

Functional Assays

The choice of functional assay depends on the target class.

  • GPCRs: Second messenger assays (cAMP, IP1, or calcium mobilization).

  • Ion Channels: Electrophysiology (patch-clamp) to measure effects on ion currents.

  • Enzymes: Measurement of substrate turnover or product formation in cell lysates or intact cells.

  • Kinases: Western blotting to assess the phosphorylation status of downstream substrates.

Potential Signaling Pathway Investigation

If initial screens suggest activity at a specific target, for example, a hypothetical FLT3 kinase, the following pathway would be investigated.

G Compound 2-(4-Amino-phenoxy)-1- piperidin-1-yl-ethanone FLT3 FLT3 Kinase Compound->FLT3 Inhibition STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Proliferation

Foundational

A Comprehensive Technical Guide to 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Drawing upon fi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Drawing upon field-proven insights, this document will cover its procurement, synthesis, quality control, and applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction and Significance

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, with CAS Number 76870-14-9, is a substituted aromatic amine containing a piperidine moiety. Its chemical structure, featuring a reactive primary amine and a phenoxy-ethanone linker, makes it a valuable building block for the synthesis of more complex molecules. The presence of the piperidine ring, a common scaffold in many pharmaceuticals, and the aminophenoxy group, a key pharmacophore in various bioactive compounds, positions this molecule as a compound of interest for lead optimization and the development of novel therapeutic agents.

The core utility of this compound lies in its role as a precursor to a diverse range of derivatives. For instance, structurally related compounds have been investigated as potent inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[1] This highlights the potential of the 2-(4-aminophenoxy)-ethanone scaffold in the design of targeted therapies.

Sourcing and Procurement of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

The reliable procurement of high-quality starting materials is a critical first step in any research and development endeavor. Several reputable chemical suppliers offer 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the comprehensiveness of the provided analytical data.

Below is a comparative table of some commercial suppliers for this compound:

SupplierProduct NumberPurityAvailable QuantitiesAdditional Information
Merck (formerly Sigma-Aldrich) MAT100860184Not specifiedInquireProvides basic properties like melting point and IUPAC name.
Matrix Scientific 021249Not specifiedInquireOffers a Safety Data Sheet upon request.
BLDpharm 76870-14-9≥95%1g, 5g, 25gResearch Use Only.

Note: Availability and specifications are subject to change. It is always recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase.

Technical Specifications and Quality Control

Ensuring the identity and purity of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is paramount for the reproducibility and success of subsequent synthetic steps. A comprehensive quality control workflow should be established, incorporating various analytical techniques.

Physicochemical Properties
PropertyValueSource
CAS Number 76870-14-9
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.3 g/mol
Appearance Off-white to light yellow crystalline powderGeneral observation
Melting Point 70 °C
IUPAC Name 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline
Analytical Methods for Quality Control

A typical Certificate of Analysis for a chemical intermediate of this nature will include data from the following analytical techniques.[2][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the ethoxy chain, and the protons of the piperidine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reverse-phase HPLC method with UV detection is typically employed to separate the main compound from any impurities.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the primary amine, the C=O stretch of the amide, and the C-O stretch of the ether linkage.

The following diagram illustrates a logical workflow for the quality control of incoming 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

QC_Workflow cluster_receipt Material Receipt cluster_phys_chem Physical & Chemical Tests cluster_analytical Instrumental Analysis cluster_decision Decision Incoming Incoming Material Appearance Visual Appearance Incoming->Appearance Solubility Solubility Test Appearance->Solubility MP Melting Point Solubility->MP NMR NMR (¹H, ¹³C) MP->NMR HPLC HPLC (Purity) NMR->HPLC MS Mass Spectrometry HPLC->MS IR IR Spectroscopy MS->IR CoA Compare with CoA IR->CoA Pass Release for Use CoA->Pass Meets Specs Fail Reject/Quarantine CoA->Fail Out of Spec

Quality Control Workflow for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

While several synthetic routes to piperidine derivatives are known, a common and practical approach for the synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone involves a two-step process starting from 4-nitrophenol. This method provides a clear and scalable pathway to the target molecule.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages:

  • Etherification and Amidation: Alkylation of 4-nitrophenol with an appropriate haloacetylating agent, followed by amidation with piperidine.

  • Reduction of the Nitro Group: Reduction of the nitro group to a primary amine.

The following diagram illustrates this synthetic pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Nitrophenol 4-Nitrophenol Alkylation Williamson Ether Synthesis Nitrophenol->Alkylation Chloroacetyl 2-Chloro-1-(piperidin-1-yl)ethanone Chloroacetyl->Alkylation Intermediate 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone Alkylation->Intermediate Reduction Nitro Group Reduction FinalProduct 2-(4-Amino-phenoxy)-1- (piperidin-1-yl)ethanone Reduction->FinalProduct Intermediate->Reduction

Synthetic Pathway for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.
Detailed Experimental Protocol (Illustrative)

This protocol is provided as an illustrative example based on established chemical principles.[8][9] Researchers should optimize the reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the stirred suspension, add 2-chloro-1-(piperidin-1-yl)ethanone (1 equivalent) and a catalytic amount of potassium iodide.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-nitrophenoxy)-1-(piperidin-1-yl)ethanone.

Step 2: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

  • Reaction Setup: Dissolve the 2-(4-nitrophenoxy)-1-(piperidin-1-yl)ethanone (1 equivalent) from the previous step in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst for nitro group reduction, such as palladium on carbon (Pd/C, 5-10 mol%) or iron powder with ammonium chloride.[8]

  • Reduction: If using Pd/C, purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature. If using Fe/NH₄Cl, heat the mixture to reflux.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 2-(4-amino-phenoxy)-1-piperidin-1-yl-ethanone, as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone make it a valuable starting point for the synthesis of a wide array of biologically active molecules. The primary amino group serves as a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Scaffold for Kinase Inhibitors: As previously mentioned, the aminophenoxy moiety is a key feature in some kinase inhibitors. The primary amine of the title compound can be readily derivatized to introduce fragments that bind to the hinge region of various kinases, a common strategy in kinase inhibitor design.[1]

  • Synthesis of Novel Heterocyclic Systems: The amino group can participate in cyclization reactions to form a variety of heterocyclic systems, such as quinolines, quinoxalines, and benzimidazoles, which are prevalent in many drug classes.

  • Linker for PROTACs and Other Conjugates: The molecule can serve as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs) or other chemical probes, where the piperidine and aminophenoxy ends can be functionalized to connect a protein-of-interest ligand and an E3 ligase ligand.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a strategically important chemical intermediate with broad applicability in drug discovery and medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of derivatives, making it a valuable tool for researchers exploring new therapeutic agents. This guide has provided a comprehensive overview of its procurement, synthesis, quality control, and potential applications, serving as a foundational resource for scientists working with this compound. Adherence to rigorous quality control and safety protocols is essential to ensure the successful and safe utilization of this promising building block.

References

  • MicroChemicals GmbH. CERTIFICATE OF ANALYSIS EXAMPLE. [Link]

  • Datacor. 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). [Link]

  • Google Patents. Preparation method of 1, 2-di (o-amino phenoxyl) ethane.

Sources

Protocols & Analytical Methods

Method

Application and Protocols for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (SGI-1776) in Cell Culture

Introduction: Unveiling the Therapeutic Potential of a Selective Pim Kinase Inhibitor 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, more commonly known in the scientific literature as SGI-1776, is a potent and selective...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Selective Pim Kinase Inhibitor

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, more commonly known in the scientific literature as SGI-1776, is a potent and selective small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are crucial regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently observed in various hematological malignancies and solid tumors.[3][4] This makes them a compelling target for therapeutic intervention. SGI-1776, as a competitive inhibitor of ATP, has demonstrated significant preclinical activity, inducing apoptosis and inhibiting tumor growth in a range of cancer cell lines, positioning it as a valuable tool for cancer research and drug development.[2][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of SGI-1776 in cell culture experiments. We will delve into its mechanism of action, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers to explore the full potential of this targeted inhibitor.

Mechanism of Action: Targeting the Pim Kinase Survival Pathway

SGI-1776 exerts its anti-cancer effects by selectively inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3.[1][2] The Pim kinases phosphorylate a multitude of downstream substrates involved in cell cycle progression and apoptosis. A key substrate is the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim kinases promotes its sequestration by 14-3-3 proteins, thereby preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting Pim kinases, SGI-1776 prevents the phosphorylation of Bad, allowing it to promote apoptosis.[7][8]

Furthermore, SGI-1776 treatment has been shown to decrease the levels of the anti-apoptotic protein Mcl-1, a critical survival factor in many cancers, including Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][4] The reduction in Mcl-1 appears to be a central mechanism of SGI-1776-induced apoptosis.[1][2] The compound also impacts the c-Myc oncogene, a known transcriptional regulator of Pim kinases, by reducing both total c-Myc and its phosphorylation at Ser62, a site targeted by Pim-1.[1][4]

The following diagram illustrates the simplified signaling pathway affected by SGI-1776:

SGI1776_Pathway cluster_0 Upstream Signals (e.g., Cytokines) cluster_1 Pim Kinase Activation cluster_2 Downstream Effectors & Cellular Response Upstream Growth Factors, Cytokines Pim Pim Kinases (Pim-1, Pim-2, Pim-3) Upstream->Pim Activates cMyc c-Myc (Ser62) Pim->cMyc Phosphorylates & Stabilizes Bad Bad (Ser112) Pim->Bad Phosphorylates (Inactivates) Mcl1 Mcl-1 Pim->Mcl1 Upregulates Proliferation Cell Proliferation & Survival cMyc->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibits Mcl1->Apoptosis Inhibits SGI1776 SGI-1776 SGI1776->Pim Inhibits

Caption: SGI-1776 inhibits Pim kinases, leading to downstream effects that promote apoptosis and inhibit cell proliferation.

Quantitative Data Summary

The effective concentration of SGI-1776 can vary depending on the cell line and the specific experimental endpoint. The following table provides a summary of reported IC50 values and working concentrations.

ParameterValueCell LinesReference
Pim-1 IC50 7 ± 1.8 nMCell-free assay[2]
Pim-2 IC50 363 ± 27.6 nMCell-free assay[2]
Pim-3 IC50 69 ± 9.2 nMCell-free assay[2]
FLT3 IC50 44 nMCell-free assay[2]
In Vitro Cytotoxicity (Median IC50) 3.1 µMVarious cancer cell lines[2]
Apoptosis Induction in CLL cells 1 - 10 µMPrimary CLL cells[1]
Inhibition of c-Myc phosphorylation 1 - 10 µMCLL cells[1]
Reduction of Mcl-1 levels 1 - 10 µMCLL and AML cells[1][4]

Experimental Protocols

The following protocols provide a framework for investigating the effects of SGI-1776 in cell culture. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of SGI-1776 on cell proliferation and viability.

Workflow Diagram:

CellViability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with SGI-1776 (serial dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddReagent Add MTT or CellTiter-Glo® Reagent Incubate2->AddReagent Incubate3 Incubate as per manufacturer's instructions AddReagent->Incubate3 Readout Measure Absorbance or Luminescence Incubate3->Readout

Caption: A typical workflow for assessing cell viability after treatment with SGI-1776.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a stock solution of SGI-1776 (e.g., 10 mM in DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest SGI-1776 concentration.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SGI-1776 or vehicle control.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol. Then, add solubilization solution and measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate as recommended, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to determine the IC50 value (the concentration of SGI-1776 that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by SGI-1776.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with SGI-1776 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by SGI-1776.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of SGI-1776 on the expression and phosphorylation of key proteins in the Pim kinase signaling pathway.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with SGI-1776 as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies to consider include:

      • Phospho-Bad (Ser112)

      • Total Bad

      • Mcl-1

      • Phospho-c-Myc (Ser62)

      • Total c-Myc

      • Cleaved Caspase-3

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the expression and phosphorylation levels of target proteins in SGI-1776-treated cells to the vehicle control.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, it is essential to incorporate self-validating measures into your experimental design:

  • Dose-Response and Time-Course Studies: Always perform dose-response experiments to identify the optimal concentration range for SGI-1776 in your cell line. Time-course studies will help determine the optimal treatment duration for observing specific cellular effects.

  • Multiple Cell Lines: Validate your findings in at least two different cell lines that are relevant to your research question to ensure the observed effects are not cell-line specific.

  • Positive and Negative Controls: Include appropriate positive controls (e.g., a known inducer of apoptosis) and negative controls (vehicle) in all experiments.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, if you observe a decrease in cell viability, confirm apoptosis induction using both Annexin V staining and western blotting for cleaved caspase-3.

  • Specificity Controls: To confirm that the observed effects are due to Pim kinase inhibition, consider using a structurally unrelated Pim kinase inhibitor as a comparator or using siRNA to knock down Pim kinase expression.

By adhering to these principles of scientific integrity and incorporating robust experimental design, researchers can confidently investigate the cellular effects of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (SGI-1776) and contribute to a deeper understanding of its therapeutic potential.

References

  • Chen, L. S., Redkar, S., Taverna, P., Bearss, D. J., & Forman, S. J. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. [Link]

  • Moore, J. B., Hayashi, T., Chen, L. S., et al. (2010). Targeting Pim Kinase Activity with the Novel Small Molecule Inhibitor SGI-1776 Significantly Augments the Efficacy of Cytarabine In Models of Acute Myeloid Leukemia. Blood, 116(21), 99. [Link]

  • Datta, S. R., Katsov, A., Hu, L., et al. (2000).
  • Holder, S., & Zemskova, M. (2014). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 8(5), 2273–2278. [Link]

  • Nawijn, M. C., Alendar, A., & Berns, A. (2011). For better or for worse: the role of Pim oncogenes in tumorigenesis.
  • BioWorld. (2008). Pim kinase inhibitor SGI-1776 induces apoptosis in cancer cells. [Link]

  • Gao, Y., & Wang, Y. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Drug Design, Development and Therapy, 16, 4291–4308. [Link]

  • Natarajan, K., Xie, Y., Burcu, M., et al. (2011). Mechanisms of Cytotoxicity to Pim Kinase Inhibitor, SGI-1776, in Acute Myeloid Leukemia. PLoS ONE, 6(7), e22187. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Detection of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Introduction 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a primary aromatic amine, a phenoxy ether...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a primary aromatic amine, a phenoxy ether linkage, and a piperidine amide, necessitates robust and specific analytical methods for its quantification and characterization in various matrices. This guide provides detailed protocols for the detection and quantification of this analyte using High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and tandem Mass Spectrometry (MS/MS) detection. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for method development and validation.

Compound Properties:

PropertyValueSource
CAS Number76870-14-9
Molecular FormulaC13H18N2O2
Molecular Weight234.3 g/mol
IUPAC Name4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline

PART 1: Sample Preparation: A Critical First Step

The choice of sample preparation technique is paramount to achieving accurate and reproducible results. The primary goal is to extract the analyte from the sample matrix while removing interfering substances. Given the compound's moderate polarity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be appropriate.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is often preferred for its efficiency and potential for automation. A mixed-mode cation exchange SPE sorbent is proposed here to leverage the basicity of the primary amine and the overall polarity of the molecule.

Method Rationale: The mixed-mode sorbent will retain the protonated amine of the analyte under acidic conditions, while the reversed-phase character will provide retention for the overall molecule. This dual retention mechanism allows for a more rigorous washing step to remove interferences.

Step-by-Step Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., plasma, urine, or dissolved formulation) onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent will neutralize the protonated amine, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.

Caption: Solid-Phase Extraction Workflow.

PART 2: HPLC-UV Method for Quantification

For routine analysis and quantification in less complex matrices, an HPLC method with UV detection is a cost-effective and reliable approach. The aromatic ring in the analyte's structure suggests strong UV absorbance.

Method Rationale

A reversed-phase C18 column is chosen due to the compound's moderate hydrophobicity. The mobile phase consists of an acetonitrile gradient with an acidic buffer (formic acid) to ensure the ionization of the primary amine, leading to better peak shape and retention time reproducibility.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm (based on typical absorbance of aminophenol chromophores)
Protocol 2: HPLC-UV Analysis
  • System Preparation: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Calibration Standards: Prepare a series of calibration standards of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone in the initial mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Analysis: Inject the prepared samples and calibration standards.

  • Data Analysis: Integrate the peak area corresponding to the analyte. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

PART 3: HPLC-MS/MS for High Sensitivity and Specificity

For complex biological matrices or when low detection limits are required, coupling HPLC with tandem mass spectrometry (MS/MS) is the method of choice. This technique offers superior selectivity and sensitivity.

Method Rationale

Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic amine group, which is readily protonated. Multiple Reaction Monitoring (MRM) will be used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.

Instrumentation and Conditions
ParameterRecommended Setting
LC System UHPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer with ESI source
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size (for UHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by infusion of a standard solution

Determining MRM Transitions:

To establish the MRM transitions, a standard solution of the analyte should be infused directly into the mass spectrometer.

  • Precursor Ion (Q1): The protonated molecule [M+H]+ is expected at m/z 235.3.

  • Product Ions (Q3): Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions. Likely fragments would result from the cleavage of the ether bond or the amide bond.

G cluster_0 Mass Spectrometer Q1 Q1: Precursor Ion Selection [M+H]+ = m/z 235.3 Q2 Q2: Collision Cell (CID) Fragmentation Q1->Q2 Selected Ion Q3 Q3: Product Ion Selection (e.g., m/z xxx.x, yyy.y) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Analyte Protonated Analyte from HPLC Analyte->Q1

Method

Application Notes and Protocols for the Utilization of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone as a Versatile Chemical Intermediate

Abstract This technical guide provides detailed application notes and experimental protocols for the use of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS No. 76870-14-9) as a key chemical intermediate in synthetic o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the use of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS No. 76870-14-9) as a key chemical intermediate in synthetic organic chemistry, with a particular focus on its application in drug discovery and development. We present a putative synthetic pathway for the intermediate itself, followed by comprehensive protocols for its primary application: the N-acylation of its aromatic amino group. These protocols are designed to be robust and self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies.

Introduction: The Strategic Value of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a bifunctional organic molecule that serves as a valuable scaffold in medicinal chemistry. Its structure incorporates three key pharmacophoric elements:

  • A Primary Aromatic Amine (Aniline Moiety): This group is a versatile synthetic handle, readily undergoing a wide range of chemical transformations. Most notably, it serves as a nucleophile for the formation of amides, sulfonamides, and ureas, which are prevalent in biologically active compounds.[1]

  • A Piperidine Ring: The piperidine scaffold is a common motif in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.

  • An Ether-Linked Acetamide Core: This central linkage provides conformational flexibility and specific spacing between the aromatic and saturated heterocyclic moieties, which can be crucial for optimizing interactions with biological targets.

The strategic combination of these features makes this intermediate a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.[2]

Physicochemical Properties

A summary of the key physicochemical properties for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is provided in Table 1.

PropertyValueSource
CAS Number 76870-14-9[3][4]
Molecular Formula C₁₃H₁₈N₂O₂[3][4]
Molecular Weight 234.3 g/mol [3][4]
IUPAC Name 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline[4]
Melting Point 70 °C[4]
InChI Key LBCGJRYQWQTFIX-UHFFFAOYSA-N[4]

Synthesis of the Intermediate

While not widely documented, a logical and efficient synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone can be conceptualized through a two-step process starting from the readily available p-aminophenol. This pathway involves an initial alkylation of the phenolic hydroxyl group, followed by an amide coupling reaction.

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Amide Coupling p_aminophenol p-Aminophenol intermediate_ester Ethyl (4-aminophenoxy)acetate p_aminophenol->intermediate_ester  K₂CO₃, Acetone, Reflux ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->intermediate_ester final_product 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone intermediate_ester->final_product  Neat, Heat (e.g., 100 °C) piperidine Piperidine piperidine->final_product

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Synthesis of Ethyl (4-aminophenoxy)acetate

This protocol describes the Williamson ether synthesis to form the ester intermediate. The phenolic hydroxyl group of p-aminophenol is more nucleophilic than the aromatic amine under basic conditions, allowing for selective alkylation.[5]

Materials:

  • p-Aminophenol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add p-aminophenol and anhydrous acetone.

  • Add potassium carbonate to the suspension.

  • Slowly add ethyl bromoacetate to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate ester, which can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

This protocol details the direct amidation of the synthesized ester with piperidine. This reaction is often driven to completion by using an excess of the amine or by heating to drive off the ethanol byproduct.[6]

Materials:

  • Ethyl (4-aminophenoxy)acetate (1.0 eq)

  • Piperidine (3.0-5.0 eq)

Procedure:

  • In a sealed reaction vessel, combine ethyl (4-aminophenoxy)acetate and piperidine.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, remove the excess piperidine under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Application as a Synthetic Intermediate: N-Acylation Protocols

The primary utility of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone lies in the synthetic modification of its nucleophilic primary amino group. N-acylation is a fundamental transformation in medicinal chemistry for the synthesis of amides.[1][7] We present two robust protocols for this transformation using common acylating agents.

Diagram: General N-Acylation Workflow

G start Start reagents Intermediate + Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) + Base/Coupling Agent start->reagents 1. Add Reagents reaction Reaction (Stir at specified temp.) reagents->reaction 2. Mix & React workup Work-up (Quenching, Extraction) reaction->workup 3. Process purification Purification (Recrystallization or Chromatography) workup->purification 4. Isolate product N-Acylated Product purification->product 5. Characterize

Caption: General workflow for the N-acylation of the intermediate.

Protocol 3: N-Acylation using an Acyl Chloride

This is a classic and highly efficient method for amide bond formation. The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is required to neutralize the HCl byproduct.[8]

Materials:

  • 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, 1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone and triethylamine in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15 minutes. A precipitate of triethylamine hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-acylated product.

Protocol 4: N-Acylation using a Carboxylic Acid (Amide Coupling)

This method offers broader substrate scope and uses milder conditions compared to the acyl chloride method. It requires a coupling agent to activate the carboxylic acid. HATU is a common and highly effective coupling reagent that minimizes side reactions and racemization for chiral substrates.[9]

Materials:

  • 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid in anhydrous DMF, add 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

  • Addition of Reagents: Add HATU and then DIPEA to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor progress by LC-MS.[9]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Quantitative Data Summary

The following table provides representative, expected outcomes for the N-acylation reactions described. Actual yields may vary based on the specific substrate and reaction scale.

ProtocolAcylating AgentProductExpected YieldPurity (by LC-MS)
3 Benzoyl ChlorideN-(4-(2-oxo-2-(piperidin-1-yl)ethoxy)phenyl)benzamide85-95%>98%
3 Acetyl ChlorideN-(4-(2-oxo-2-(piperidin-1-yl)ethoxy)phenyl)acetamide90-98%>98%
4 4-Fluorobenzoic AcidN-(4-(2-oxo-2-(piperidin-1-yl)ethoxy)phenyl)-4-fluorobenzamide75-90%>97%
4 Boc-Alaninetert-butyl (1-((4-(2-oxo-2-(piperidin-1-yl)ethoxy)phenyl)amino)-1-oxopropan-2-yl)carbamate70-85%>97%

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. The following precautions must be observed when handling 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone and related reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all volatile and hazardous reagents, such as acyl chlorides, triethylamine, and organic solvents, in a certified chemical fume hood to avoid inhalation.[10][11]

  • Aminophenol Hazards: Aminophenol derivatives should be handled with care as they can be harmful if swallowed or inhaled and may cause skin irritation. Some are suspected of causing genetic defects.[12][13]

  • Reagent-Specific Hazards:

    • Acyl Chlorides: Corrosive and moisture-sensitive. Reacts violently with water. Handle with extreme care.[8]

    • Bases (Et₃N, DIPEA, Pyridine): Corrosive, flammable, and have strong, unpleasant odors.

    • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Conclusion

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its readily functionalizable aromatic amine allows for the straightforward introduction of diverse chemical moieties through robust and well-established N-acylation protocols. The methodologies detailed in this guide provide researchers with a reliable framework for utilizing this building block to accelerate the discovery and development of novel chemical entities with potential therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride. BenchChem.
  • ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines.
  • Khan, K. M., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2479. [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
  • LookChem. (n.d.). Cas 87691-88-1, 3-Piperazinyl-1,2-benzisothiazole hydrochloride. LookChem.
  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PubMed. (2022). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

  • PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • Capot Chemical. (n.d.). MSDS of 4-(4-Aminophenoxy)phthalonitrile. Capot Chemical.
  • TCI Chemicals. (2023). SAFETY DATA SHEET - 1,3-Bis(3-aminophenoxy)benzene. TCI Chemicals.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 4-Aminophenol. Sigma-Aldrich.
  • Carl ROTH. (2024).
  • ResearchGate. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Bio-active Derivatives from 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Abstract This comprehensive technical guide provides detailed methodologies for the chemical derivatization of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, a versatile scaffold for the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the chemical derivatization of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, a versatile scaffold for the development of novel therapeutic agents. The strategic location of the primary aromatic amine on the phenoxy ring offers a prime reaction site for a variety of chemical transformations, enabling the generation of diverse molecular libraries for drug discovery and development. This document outlines robust, field-proven protocols for the synthesis of amide, sulfonamide, and N-alkylated derivatives. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, detailed step-by-step procedures, and guidelines for the characterization of the resulting products. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular scaffold in their research endeavors.

Introduction: The Strategic Value of the 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone Scaffold

The 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone moiety is a privileged scaffold in medicinal chemistry. The piperidine ring is a common feature in numerous FDA-approved drugs, contributing to improved pharmacokinetic properties. The phenoxy-ethanone linker provides a balance of rigidity and flexibility, which can be advantageous for optimal binding to biological targets[1]. The primary aromatic amine serves as a key functional handle, allowing for the introduction of a wide range of substituents and the exploration of diverse chemical space. Derivatives of the broader 4-aminophenoxy scaffold have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects, underscoring the therapeutic potential of this molecular framework[1][2].

This guide focuses on three principal, high-yield derivatization strategies targeting the primary amine:

  • Amide Bond Formation: Acylation of the amine to generate a diverse library of amides, a cornerstone of medicinal chemistry.

  • Sulfonamide Synthesis: Conversion of the amine to a sulfonamide, a well-established bioisostere of the amide bond with distinct physicochemical and metabolic properties.

  • Reductive Amination: N-alkylation of the amine via reaction with carbonyl compounds to produce secondary amines, further expanding the structural diversity of the scaffold.

Synthetic Pathways and Experimental Protocols

The following protocols have been designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of Amide Derivatives via Acylation

The formation of an amide bond is one of the most fundamental and widely utilized reactions in drug discovery. The reaction of the primary amine of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone with an activated carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated with a coupling agent, provides a straightforward route to a diverse range of amides.

  • Method A (Acyl Chloride): This is a classic and highly efficient method for amide bond formation. The high reactivity of the acyl chloride ensures a rapid reaction, often at room temperature. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.

  • Method B (Coupling Agents): This method is preferred when the corresponding acyl chloride is unstable or not commercially available. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid in situ, allowing for a mild and efficient reaction with the amine. This method is particularly useful for preventing racemization if the carboxylic acid contains a chiral center.

Amide_Synthesis_Workflow cluster_methodA Method A: Acyl Chloride cluster_methodB Method B: Coupling Agent A_start Dissolve Starting Material & Amine in DCM A_cool Cool to 0°C A_start->A_cool A_add_acyl Add Acyl Chloride Dropwise A_cool->A_add_acyl A_add_base Add Triethylamine A_add_acyl->A_add_base A_rt Stir at Room Temperature A_add_base->A_rt A_workup Aqueous Workup A_rt->A_workup A_purify Purification (Chromatography) A_workup->A_purify B_start Dissolve Starting Material, Carboxylic Acid, HATU, & DIPEA in DMF B_rt Stir at Room Temperature B_start->B_rt B_workup Aqueous Workup & Extraction B_rt->B_workup B_purify Purification (Chromatography) B_workup->B_purify Sulfonamide_Synthesis_Workflow start Dissolve Starting Material in Pyridine add_sulfonyl Add Sulfonyl Chloride start->add_sulfonyl rt Stir at Room Temperature add_sulfonyl->rt workup Pour into Ice-Water & Acidify rt->workup filter Collect Precipitate by Filtration workup->filter purify Recrystallization/Chromatography filter->purify Reductive_Amination_Workflow start Dissolve Starting Material, Aldehyde/Ketone, & Acetic Acid in DCE add_reductant Add Sodium Triacetoxyborohydride start->add_reductant rt Stir at Room Temperature add_reductant->rt workup Quench with Saturated NaHCO₃ & Extract rt->workup purify Purification (Chromatography) workup->purify

Sources

Method

Application Notes &amp; Protocols: Investigating 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone in Neuropharmacology Research

Introduction: Rationale for Investigation 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a synthetic organic compound featuring a piperidine moiety, a common scaffold in centrally active agents, linked via a phenoxy-et...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a synthetic organic compound featuring a piperidine moiety, a common scaffold in centrally active agents, linked via a phenoxy-ethanone bridge to an aminophenyl group. While direct neuropharmacological data for this specific molecule is not extensively published, its structural components suggest a plausible interaction with key neurotransmitter systems implicated in psychiatric and neurological disorders.

Notably, the piperidine ring is a privileged structure in neuropharmacology, present in numerous antipsychotics, anxiolytics, and other CNS-active drugs.[1][2][3][4][5][6] The overall structure bears resemblance to scaffolds known to interact with dopamine and sigma receptors. For instance, many dopamine D2 receptor antagonists, which form the cornerstone of antipsychotic therapy, feature a piperidine or similar nitrogen-containing heterocycle.[7][8][9][10] The diphenylbutylpiperidine class of antipsychotics, such as pimozide, exemplifies this structural theme.[11][12][13][14][15] Furthermore, various piperidine derivatives have been identified as high-affinity ligands for sigma receptors, which are implicated in psychosis, anxiety, and neuroprotection.[16][17][18]

Given this structural precedent, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone emerges as a candidate for investigation as a modulator of dopaminergic or sigmaligand systems. This guide provides a structured research framework and detailed protocols for the initial characterization of this compound's neuropharmacological profile.

Part 1: Initial In Vitro Characterization

The first critical step is to determine the compound's primary molecular targets. Based on structural analysis, we hypothesize an affinity for dopamine D2 and/or sigma (σ1, σ2) receptors. A logical workflow involves initial binding assays followed by functional characterization at identified targets.

Experimental Workflow: In Vitro Target Screening

G cluster_0 Phase 1: Primary Binding Assays cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis & QC (Purity >98%) B Radioligand Binding Assay: Dopamine D2 Receptor A->B Test Compound C Radioligand Binding Assay: Sigma-1 (σ1) Receptor A->C Test Compound D Radioligand Binding Assay: Sigma-2 (σ2) Receptor A->D Test Compound E D2 Functional Assay (e.g., cAMP Inhibition) B->E If Ki < 1µM F σ1 Functional Assay (e.g., Calcium Mobilization) C->F If Ki < 1µM G Broad GPCR Panel Screen (e.g., CEREP panel) E->G Characterize Agonist/Antagonist Activity F->G H hERG Channel Assay G->H Assess Off-Target Liabilities

Caption: Workflow for in vitro characterization of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Protocol 1.1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) for binding to membranes prepared from cells expressing the D2 receptor.

Materials:

  • Test Compound: 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, dissolved in DMSO to a 10 mM stock.

  • Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol).

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing human D2 receptors.

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well plates , Filtration Manifold , Scintillation Counter .

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of each dilution.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

  • Add Receptor Membranes: Add 100 µL of D2 receptor membranes (5-10 µg protein/well) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

    • Determine the percent inhibition for each concentration of the test compound: 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)]).

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 1.2: Sigma-1 (σ1) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human sigma-1 receptor.

Principle: This assay is analogous to the D2 protocol, using a sigma-1 selective radioligand and receptor source.

Materials:

  • Radioligand: [+]-[³H]Pentazocine (Specific Activity: 30-50 Ci/mmol).

  • Receptor Source: Membranes from HEK-293 cells expressing human σ1 receptors or guinea pig brain homogenates.[16]

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Procedure: The procedure is similar to Protocol 1.1, with the following modifications:

  • Use [+]-[³H]Pentazocine at a final concentration of ~2 nM.

  • Incubate for 120 minutes at 37°C.

  • Analyze data as described previously to determine the Ki for the σ1 receptor.

Part 2: In Vitro Functional Activity

Should binding assays reveal significant affinity (conventionally, Ki < 1 µM), the next step is to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Protocol 2.1: D2 Receptor Functional Assay (cAMP Inhibition)

Objective: To characterize the functional activity of the test compound at the D2 receptor.

Principle: The D2 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay measures the compound's ability to modulate forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

  • Stimulant: Forskolin.

  • Reference Agonist: Quinpirole.

  • Reference Antagonist: Haloperidol.

  • cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.

Procedure:

  • Cell Plating: Seed the D2-expressing cells in 96-well or 384-well plates and grow to confluence.

  • Agonist Mode:

    • Pre-incubate cells with varying concentrations of the test compound or Quinpirole for 15 minutes.

    • Add forskolin (1 µM final concentration) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of the test compound for 15 minutes.

    • Add a fixed concentration of Quinpirole (EC₈₀) to stimulate the D2 receptor.

    • Incubate for 15 minutes, then add forskolin (1 µM).

    • Incubate for a further 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to Quinpirole.

    • Antagonist Mode: Plot the inhibition of the Quinpirole response against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kb).

Part 3: Preliminary In Vivo Assessment

If in vitro data suggests potent D2 antagonist activity, preliminary in vivo studies can assess blood-brain barrier penetration and target engagement.

Signaling Pathway: Dopamine D2 Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa Dopa Dopamine Dopamine Dopa->Dopamine Release D2R D2 Receptor (Gi/o-coupled) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Dopamine->D2R:port Binds & Activates TestCompound Test Compound (Antagonist) TestCompound->D2R:port Blocks

Caption: Mechanism of D2 receptor antagonism.

Protocol 3.1: Amphetamine-Induced Hyperlocomotion in Rodents

Objective: To evaluate the potential antipsychotic-like activity of the test compound by assessing its ability to block dopamine-mediated hyperlocomotion.

Principle: Psychostimulants like amphetamine increase synaptic dopamine levels, leading to a robust increase in locomotor activity in rodents. This effect is primarily mediated by D2 receptors. D2 antagonists can dose-dependently attenuate this hyperactivity, a hallmark of antipsychotic efficacy.[7]

Materials:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Test Compound: Formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

  • Stimulant: d-Amphetamine sulfate (2 mg/kg, i.p.).

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes and to the activity chambers for 30 minutes before drug administration.

  • Dosing:

    • Administer the test compound (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle. The route and pre-treatment time will depend on the compound's expected pharmacokinetics. A typical pre-treatment time is 30-60 minutes.

    • Administer d-Amphetamine (or saline for control groups) at T=0.

  • Data Collection: Immediately place animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total.

    • Compare the locomotor activity of the Vehicle + Amphetamine group to the Test Compound + Amphetamine groups using ANOVA followed by post-hoc tests.

    • A significant reduction in amphetamine-induced activity suggests central D2 receptor blockade and potential antipsychotic-like effects.

Data Summary Table

All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Assay TypeParameter2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanoneReference Compound (e.g., Haloperidol)
D2 Binding Assay Ki (nM)Experimental Value0.5 - 2.0 nM
σ1 Binding Assay Ki (nM)Experimental Value1.0 - 5.0 nM
D2 Functional (cAMP) ModeAgonist/Antagonist/Inverse AgonistAntagonist
IC₅₀ (nM)Experimental Value (if antagonist)5 - 20 nM
Amphetamine Hyperlocomotion ED₅₀ (mg/kg)Experimental Value0.05 - 0.2 mg/kg

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive, hypothesis-driven framework for the initial neuropharmacological evaluation of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. The results from these studies will elucidate its primary molecular target(s), functional activity, and preliminary in vivo efficacy. Positive findings, particularly potent and selective D2 or sigma receptor antagonism, would warrant further investigation into its potential as a novel therapeutic agent for psychiatric disorders. Subsequent studies could include broader selectivity screening, pharmacokinetic profiling, and evaluation in more complex behavioral models of psychosis, anxiety, or cognitive dysfunction.[19][20]

References

  • (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 - ResearchGate.
  • S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[7][21]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with - PubMed. Available from:

  • 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one - Benchchem.
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  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed.
  • Potential Neuroleptic Agents. 2,6-Dialkoxybenzamide Derivatives With Potent Dopamine Receptor Blocking Activities - PubMed.
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Application

The Piperidine Scaffold: A Comprehensive Guide to Receptor Binding Studies

Introduction: The Enduring Significance of the Piperidine Moiety in Pharmacology The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevale...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Moiety in Pharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in drug design.[1][2][3] This guide provides an in-depth exploration of the role of piperidine compounds in receptor binding studies, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of piperidine-receptor interactions, provide detailed, field-proven protocols for their evaluation, and present visual representations of the intricate signaling pathways they modulate.

The enduring success of the piperidine moiety can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][4]

  • Basicity and Hydrogen Bonding: The nitrogen atom within the piperidine ring is basic, allowing it to be protonated at physiological pH. This enables the formation of strong ionic interactions and hydrogen bonds with acidic residues in the binding pockets of target proteins, a crucial factor for binding affinity.[2][5]

  • Conformational Flexibility: The sp³-hybridized carbon atoms confer significant conformational flexibility, with the chair conformation being the most stable. This allows piperidine-containing molecules to orient their substituents optimally for precise interactions with diverse biological targets.[2][4][6]

  • Physicochemical Properties: The piperidine scaffold provides a balance of lipophilicity and hydrophilicity, contributing to favorable aqueous solubility and membrane permeability. These properties can be fine-tuned through substitution on the ring to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5][7]

These advantageous properties have led to the incorporation of the piperidine scaffold in drugs targeting a wide array of receptors, including those for cancer, central nervous system (CNS) disorders, and infectious diseases.[5][8]

Part 1: Foundational Principles of Piperidine-Receptor Interactions

Understanding the structure-activity relationships (SAR) of piperidine derivatives is paramount for optimizing potency, selectivity, and pharmacokinetic properties. The biological activity of these compounds is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the piperidine ring.[1][9] For instance, in the context of sigma-1 (σ1) and histamine H3 (H3) receptors, the piperidine moiety has been identified as a critical structural element for dual activity.[9] The substitution pattern on the piperidine nitrogen, in particular, can dramatically influence binding affinity and selectivity for different receptor subtypes.[10][11][12]

Molecular modeling and docking studies are invaluable tools for elucidating the binding modes of piperidine derivatives. These computational approaches can reveal key interactions, such as the formation of an ionic bond between the protonated piperidine nitrogen and acidic residues like aspartate within the receptor's binding pocket.[13][14]

Signaling Pathways Modulated by Piperidine Ligands

The binding of a piperidine compound to its receptor initiates a cascade of intracellular events. The specific signaling pathway activated depends on the receptor type and whether the compound acts as an agonist or an antagonist.

G cluster_0 Cell Membrane Receptor Receptor (e.g., GPCR, Ion Channel) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Piperidine Piperidine Ligand Piperidine->Receptor Binding Kinase Protein Kinase Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: Generalized GPCR signaling pathway initiated by piperidine ligand binding.

Part 2: Experimental Design and Protocols for Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand, such as a piperidine derivative, and its target receptor.[15][16][17] These assays are robust, sensitive, and can provide critical data on drug affinity, receptor density, and allosteric interactions.[16][18][19]

Core Principles of Radioligand Binding Assays

These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the receptor of interest. The binding affinity of an unlabeled test compound (e.g., a novel piperidine derivative) is determined by measuring its ability to displace the radioligand from the receptor.[20] Key parameters derived from these assays include:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.[15]

  • Kᵢ (Inhibition constant): A measure of the affinity of the test compound for the receptor, calculated from the IC₅₀ value.[15]

  • Bₘₐₓ (Maximum number of binding sites): Determined from saturation binding assays, this represents the total concentration of receptors in the sample.[16]

  • Kₐ (Dissociation constant): Also determined from saturation assays, this is the concentration of radioligand at which half of the receptors are occupied at equilibrium.[16]

There are three main types of radioligand binding assays:

  • Saturation Assays: Used to determine the receptor density (Bₘₐₓ) and the affinity of the radioligand (Kₐ). These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[16]

  • Competition Assays: Used to determine the affinity (Kᵢ) of a test compound for a receptor. These involve incubating the receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.[15][16]

  • Kinetic Assays: Used to determine the association (kₒₙ) and dissociation (kₒff) rate constants of a radioligand.[15]

Experimental Workflow: A Visual Guide

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation at Equilibrium Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting Data_Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for a Novel Piperidine Compound

This protocol provides a step-by-step methodology for determining the binding affinity of a novel piperidine derivative for a target receptor expressed in a cell membrane preparation.

Materials:

  • Receptor Source: Frozen cell pellets or tissue homogenates known to express the target receptor.

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test Compound: The novel piperidine derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A known, high-affinity unlabeled ligand for the target receptor.

  • Assay Buffer: A buffer that maintains physiological pH and ionic strength (e.g., Tris-HCl, HEPES).

  • Filtration Apparatus: A cell harvester or 96-well filtration plate system.

  • Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Vials and Cocktail: For quantifying radioactivity.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Membrane Preparation:

    • Thaw the cell pellet or tissue homogenate on ice.

    • Homogenize the cells or tissue in ice-cold assay buffer using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[21]

  • Assay Setup:

    • Prepare serial dilutions of the piperidine test compound in the assay buffer. A typical concentration range would span several orders of magnitude around the expected Kᵢ.

    • In a 96-well plate or individual tubes, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding (NSB): Receptor membranes + radioligand + a saturating concentration of the non-specific binding control ligand.

      • Test Compound: Receptor membranes + radioligand + varying concentrations of the piperidine test compound.

    • The final concentration of the radioligand should be at or below its Kₐ value to ensure accurate Kᵢ determination.[21]

  • Incubation:

    • Initiate the binding reaction by adding the receptor membranes to the wells containing the radioligand and test compounds.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined from kinetic experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester or filtration plate system. This traps the receptor-bound radioligand on the filter while allowing the free radioligand to pass through.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Non-Radioactive Alternatives

While radioligand binding assays are highly sensitive, concerns about safety and waste disposal have led to the development of non-radioactive alternatives.[22][23][24] These methods often rely on fluorescence-based detection and include:

  • Fluorescence Polarization (FP): Measures changes in the polarization of fluorescently labeled ligands upon binding to a receptor.[22][24]

  • Fluorescence Resonance Energy Transfer (FRET): Detects the transfer of energy between two fluorophores in close proximity, which occurs when a fluorescently labeled ligand binds to a receptor labeled with another fluorophore.[22][24]

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.[22][24]

  • Time-Resolved Fluorescence (TRF): Utilizes lanthanide chelates with long fluorescence lifetimes to reduce background interference and enhance sensitivity.[23][25]

Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from receptor binding assays provide a quantitative measure of the affinity of piperidine compounds for their target receptors. This information is crucial for guiding the optimization of lead compounds in drug discovery.

Quantitative Data Summary

The following table provides a hypothetical example of binding data for a series of piperidine analogs, illustrating how structural modifications can impact receptor affinity and selectivity.

Compound IDR-group (Piperidine-N)Aromatic Moiety (Ar)σ₁ Kᵢ (nM)[12]D₄ Kᵢ (nM)[12]Selectivity (σ₁:D₄)
12aH5-Indazole1.2860>700
12cH5-(Trifluoromethyl)indazole0.7580829
13aMethyl5-Indazole1.8276153
13cMethyl5-(Trifluoromethyl)indazole1.7201118
13gMethyl2-Methylphenyl37>10,000>270

Analysis of the data in the table reveals key SAR insights:

  • Impact of N-Substitution: The presence of a methyl group on the piperidine nitrogen (compounds 13a, 13c, 13g) generally leads to a slight decrease in σ₁ affinity compared to the unsubstituted analogs (12a, 12c). However, it can significantly impact selectivity.

  • Influence of the Aromatic Moiety: The nature of the aromatic substituent has a profound effect on binding affinity. The trifluoromethyl group on the indazole ring (12c and 13c) enhances σ₁ affinity compared to the unsubstituted indazole (12a and 13a). The 2-methylphenyl group (13g) results in lower σ₁ affinity but excellent selectivity over the D₄ receptor.

By systematically modifying the piperidine scaffold and evaluating the resulting changes in binding affinity, researchers can develop a comprehensive understanding of the SAR for a particular receptor target. This knowledge is instrumental in the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[1][7]

Conclusion

The piperidine scaffold continues to be a highly valuable structural motif in drug discovery due to its favorable physicochemical properties and synthetic tractability. Receptor binding studies are an indispensable tool for characterizing the interactions of piperidine-containing compounds with their biological targets. The detailed protocols and foundational principles outlined in this guide provide a robust framework for researchers to effectively utilize these techniques in their pursuit of novel and improved therapeutics.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available from: [Link]

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  • Radioligand Binding Methods: Practical Guide and Tips - PubMed. Available from: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. Available from: [Link]

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  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. Available from: [Link]

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  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - ResearchGate. Available from: [Link]

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  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed. Available from: [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers | Request PDF - ResearchGate. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

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Method

Application Notes &amp; Protocols for Evaluating the Antileukemic Activity of Novel Ethanone Derivatives

Introduction: The Therapeutic Promise of Ethanone Scaffolds in Leukemia Leukemia, a group of cancers affecting the blood and bone marrow, remains a significant challenge in oncology. The heterogeneity of the disease and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Ethanone Scaffolds in Leukemia

Leukemia, a group of cancers affecting the blood and bone marrow, remains a significant challenge in oncology. The heterogeneity of the disease and the emergence of drug resistance necessitate a continuous search for novel therapeutic agents.[1] Ethanone derivatives, particularly the chalcone family (1,3-diphenyl-2-propen-1-one), have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent anticancer effects.[2][3] Their core structure serves as a versatile scaffold for chemical modifications, allowing for the synthesis of derivatives with enhanced potency and selectivity against cancer cells.[3] Recent studies have highlighted the potential of novel synthetic chalcones and other ethanone derivatives, such as indanones, to induce cell cycle arrest and apoptosis in various leukemia cell lines, making them attractive candidates for drug development.[4][5][6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the antileukemic potential of newly synthesized ethanone derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from initial screening to mechanistic elucidation. The protocols described are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Experimental Roadmap: From Synthesis to Mechanistic Insight

The journey of a novel compound from the bench to a potential preclinical candidate follows a structured path. The initial phase involves high-throughput screening to identify cytotoxic "hits," which are then subjected to more detailed secondary assays to understand their mechanism of action.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Preclinical Assessment Synthesis Synthesis of Novel Ethanone Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Test Compounds Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Identify Potent Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Hit_ID->Apoptosis Advance Hits CellCycle Cell Cycle Analysis (PI Staining) Hit_ID->CellCycle WesternBlot Protein Expression (Western Blot) Hit_ID->WesternBlot MoA Mechanism Confirmed Apoptosis->MoA CellCycle->MoA WesternBlot->MoA PK_Studies Pharmacokinetic (PK) Profile Analysis MoA->PK_Studies Validate MoA InVivo In Vivo Efficacy (Xenograft Models) PK_Studies->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Workflow for evaluating novel ethanone derivatives.

Section 1: Initial In Vitro Screening - Assessing Cytotoxicity

The first critical step is to determine whether a novel ethanone derivative has a cytotoxic or anti-proliferative effect on leukemia cells. This is typically achieved using cell viability assays.[8][9]

Causality & Experimental Choice: The choice of cell lines is paramount. It is advisable to screen against a panel representing different leukemia subtypes, such as Acute Myeloid Leukemia (AML) (e.g., HL-60, THP-1) and Acute Lymphoblastic Leukemia (ALL) (e.g., CCRF-CEM, Jurkat).[10][11] This provides early insight into the compound's spectrum of activity. The MTT or similar metabolic assays are chosen for their high-throughput capability, allowing for rapid screening of many compounds and concentrations to determine the half-maximal inhibitory concentration (IC50).[12] The IC50 value is a key quantitative measure of a compound's potency.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel ethanone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (cells only) and "vehicle control" (cells treated with the highest concentration of the solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of Novel Ethanone Derivatives

Compound IDLeukemia Cell LineIC50 (µM) after 72h
Derivative A HL-60 (AML)7.5 ± 0.8
Derivative A CCRF-CEM (ALL)6.1 ± 0.5[5]
Derivative B HL-60 (AML)22.1 ± 2.3
Derivative B CCRF-CEM (ALL)35.8 ± 3.9
Doxorubicin (Control)HL-60 (AML)0.5 ± 0.06
Doxorubicin (Control)CCRF-CEM (ALL)0.2 ± 0.03

Section 2: Elucidating the Mechanism of Action

Compounds that demonstrate potent cytotoxicity (i.e., low µM IC50 values) are advanced for mechanistic studies. The primary questions are: how do these compounds kill leukemia cells? Do they induce programmed cell death (apoptosis) or do they block cell division (cell cycle arrest)?

Apoptosis Induction

Apoptosis is a controlled, programmed cell death pathway that is a primary target for many anticancer therapies.[14] A gold-standard method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[15][16][17]

Causality & Experimental Choice: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.[15] This dual-staining method allows for the clear differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[17]

G cluster_0 Ethanone Ethanone Derivative Mito Mitochondrial Stress Ethanone->Mito Induces Bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Mito->Bcl2 Casp9 Caspase-9 Activation (Initiator) Bcl2->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Welcome to the technical support guide for the synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your process for higher yield and purity.

The most reliable and scalable synthetic route proceeds in two key stages: a Williamson ether synthesis starting from 4-nitrophenol, followed by a selective reduction of the nitro group. This strategy circumvents the chemoselectivity issues associated with using 4-aminophenol directly, where the nucleophilic amino group can compete with the phenolic hydroxyl group.[1]

Overall Synthetic Pathway

The synthesis is best approached via the nitrophenoxy intermediate, which is then reduced to the target aniline derivative.

Synthetic_Pathway Start 4-Nitrophenol Intermediate Step 1: Williamson Ether Synthesis2-(4-Nitrophenoxy)-1-piperidin-1-yl-ethanone Start->Intermediate  + 2-Chloro-1-(piperidin-1-yl)ethanone  Base (e.g., K₂CO₃)  Solvent (e.g., Acetone) Product Step 2: Nitro Group Reduction2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone Intermediate->Product  Reducing Agent  (e.g., Fe/NH₄Cl)  Solvent (e.g., EtOH/H₂O)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Part 1: Williamson Ether Synthesis (Step 1)

Question 1: My yield for the etherification of 4-nitrophenol is consistently low. What are the most likely causes and how can I fix it?

Answer: Low yield in a Williamson ether synthesis typically points to one of four areas: incomplete deprotonation of the phenol, reagent quality, reaction conditions, or side reactions. Let's break these down.

  • Causality - Incomplete Deprotonation: The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the phenoxide ion.[2][3] 4-Nitrophenol is relatively acidic (pKa ≈ 7.2), but a sufficiently strong base is still required to ensure complete conversion to its conjugate base. An incomplete reaction will leave unreacted starting material, dragging down your yield.

  • Troubleshooting Steps:

    • Base Selection: While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions. A more practical and highly effective choice for this substrate is anhydrous potassium carbonate (K₂CO₃).[4] It is strong enough to deprotonate 4-nitrophenol, easy to handle, and its insolubility in solvents like acetone can help drive the reaction.

    • Solvent Choice: The solvent must be aprotic to avoid solvating the nucleophile and capable of dissolving the reagents. Acetone and N,N-Dimethylformamide (DMF) are excellent choices. DMF offers better solubility for the carbonate base but requires more rigorous purification post-reaction. Acetone is often sufficient and easier to remove.[4]

    • Anhydrous Conditions: Water will compete with the phenoxide as a nucleophile and can hydrolyze your alkylating agent. Ensure your glassware is oven-dried and your solvent is anhydrous.

    • Catalyst Addition: The addition of a catalytic amount of potassium iodide (KI) can significantly improve reaction rates.[4] The iodide ion is a better nucleophile than chloride and can displace the chlorine on your electrophile in situ, forming a more reactive iodo-intermediate (Finkelstein reaction).

ParameterRecommendationRationale
Base Anhydrous K₂CO₃ (2.0 eq)Effective, easy to handle, minimizes side reactions.[4]
Solvent Anhydrous Acetone or DMFAprotic, good solubility profile for reagents.
Catalyst Potassium Iodide (KI) (0.1 eq)Increases reaction rate via in situ formation of a more reactive alkyl iodide.[4]
Temperature RefluxProvides sufficient energy to overcome the activation barrier.

Question 2: My TLC plate shows multiple spots after the etherification reaction, indicating impurities. What are they and how do I prevent them?

Answer: The primary culprits are typically unreacted starting materials or byproducts from side reactions.

  • Causality - Common Impurities:

    • Unreacted 4-Nitrophenol: This is the most common impurity if deprotonation or reaction time is insufficient. It will appear as a lower spot on a normal-phase TLC plate.

    • Unreacted 2-Chloro-1-(piperidin-1-yl)ethanone: Your electrophile.

    • Hydrolysis Product: If water is present, 2-chloro-1-(piperidin-1-yl)ethanone can hydrolyze to 2-hydroxy-1-(piperidin-1-yl)ethanone.

  • Troubleshooting & Prevention Workflow:

Troubleshooting_Step1 Start Multiple Spots on TLC (Post-Etherification) CheckSM Unreacted Starting Materials? Start->CheckSM SideProduct Side Products Present? CheckSM->SideProduct No Sol_Time Increase Reaction Time Monitor by TLC CheckSM->Sol_Time Yes Sol_Dry Ensure Anhydrous Conditions (Oven-dried glassware, dry solvent) SideProduct->Sol_Dry Yes Sol_Purify Purify via Recrystallization or Column Chromatography SideProduct->Sol_Purify No Sol_Base Verify Base Stoichiometry (min. 2 eq. K₂CO₃) Sol_Time->Sol_Base Sol_Dry->Sol_Purify

Caption: Decision workflow for troubleshooting impurities in Step 1.

  • Purification: The crude product, 2-(4-nitrophenoxy)-1-piperidin-1-yl-ethanone, is typically a solid. Recrystallization from a suitable solvent like ethanol or isopropanol is often sufficient to remove unreacted starting materials and achieve high purity for the next step.

Part 2: Nitro Group Reduction (Step 2)

Question 3: The reduction of the nitro group is incomplete or sluggish. How can I improve the conversion to the final amine product?

Answer: Incomplete reduction is a common issue and is highly dependent on the chosen methodology. While catalytic hydrogenation (H₂/Pd-C) is clean, it can be slow and susceptible to catalyst poisoning. A more robust and cost-effective method for this transformation is reduction with a metal in the presence of an acid or salt, such as iron powder with ammonium chloride.[4][5][6]

  • Causality - Reaction Failure:

    • Poor Reagent Activity: The iron powder must be activated. Pre-washing with dilute HCl can remove surface oxides. The grade of the iron powder also matters; finer powders have a higher surface area.

    • Insufficient Proton Source: The ammonium chloride acts as a mild proton donor to facilitate the reduction. Ensure the correct stoichiometry is used.

    • Phase Transfer Issues: The reaction is often run in a biphasic solvent system like ethanol/water. Vigorous stirring is essential to ensure proper mixing and contact between the organic substrate and the aqueous reagents.

  • Comparison of Reduction Methods:

MethodProCon
Fe / NH₄Cl [4]Inexpensive, high-yielding, tolerant of many functional groups, easy workup.Requires vigorous stirring, produces iron sludge.
SnCl₂ / HCl Fast and effective.Produces tin waste, strongly acidic conditions can affect other functional groups.
H₂ / Pd-C Very clean (byproduct is water), easy product isolation.Catalyst is expensive, can be poisoned, requires specialized pressure equipment.
  • Optimization Steps:

    • Activate the Iron: If using iron powder, consider a brief pre-wash with dilute acid to ensure it is active.

    • Solvent System: A 1:1 mixture of ethanol and water is typically effective.[4] The ethanol solubilizes the nitro-intermediate, while the water dissolves the ammonium chloride.

    • Temperature: Heating the mixture to reflux (around 80-90°C) significantly accelerates the reaction rate.[4][6]

    • Monitor Progress: Follow the disappearance of the starting material by TLC. The product amine is significantly more polar and will have a much lower Rf value.

Question 4: After workup of the reduction, my final product is discolored (often pink or brown) and appears impure. What causes this and how can I get a clean, white product?

Answer: Discoloration is almost always due to the aerobic oxidation of the product. Aromatic amines, especially those with electron-donating groups like the ether linkage, are highly susceptible to air oxidation, forming colored impurities.

  • Causality - Oxidation: The aniline product can oxidize to form highly colored nitroso, azo, or quinone-like species, even in trace amounts. This is often exacerbated by residual iron or copper salts from the reaction.

  • Troubleshooting & Purification Workflow:

Troubleshooting_Step2 Start Product is Discolored and Impure Workup Workup Issue? Start->Workup Purification Final Purification Needed? Workup->Purification No Sol_Filter Filter Hot Through Celite to Remove Metal Salts Workup->Sol_Filter Yes Sol_Recrystal Recrystallize from an Appropriate Solvent System (e.g., Ethyl Acetate/Hexanes) Purification->Sol_Recrystal Yes Sol_Charcoal Perform Activated Charcoal Treatment on Crude Product Sol_Filter->Sol_Charcoal Sol_Charcoal->Sol_Recrystal Sol_Inert Handle/Store Product Under Inert Atmosphere (N₂/Ar) Sol_Recrystal->Sol_Inert

Caption: Workflow for obtaining a pure, colorless final product.

  • Key Purification Steps:

    • Hot Filtration: After the reduction is complete, filter the hot reaction mixture through a pad of Celite. This is crucial for removing the fine iron powder and iron oxide sludge, which can promote oxidation.[4]

    • Extraction: After removing the ethanol under reduced pressure, dissolve the residue in a suitable organic solvent (like ethyl acetate) and wash with water and brine to remove inorganic salts.

    • Charcoal Treatment: If the organic solution is still colored, a brief treatment with activated charcoal can remove many colored impurities. Use sparingly, as it can also adsorb your product.

    • Recrystallization: This is the most critical final step. A solvent system like ethyl acetate/hexanes or toluene is often effective. Dissolve the crude product in a minimum of hot solvent and allow it to cool slowly to form pure, colorless crystals.

Frequently Asked Questions (FAQs)

  • Q: Why is starting with 4-nitrophenol preferred over 4-aminophenol?

    • A: It's a matter of chemoselectivity. 4-aminophenol has two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. The amino group is generally more nucleophilic towards acylating agents like chloroacetyl chloride.[1] While the phenolic proton is more acidic and can be selectively deprotonated to favor O-alkylation, the reaction can be messy. Starting with 4-nitrophenol protects the crucial position with a group that can be cleanly converted to the desired amine in a final step, leading to a much cleaner reaction profile and higher overall yield.[4][5]

  • Q: What is the best way to monitor these reactions?

    • A: Thin-Layer Chromatography (TLC) is indispensable.

      • Step 1 (Etherification): Use a mobile phase like 30-50% ethyl acetate in hexanes. The product will have an Rf value between that of the two starting materials.

      • Step 2 (Reduction): Use the same solvent system. The product, 2-(4-aminophenoxy)-1-piperidin-1-yl-ethanone, is much more polar due to the free amino group and will have a very low Rf, often close to the baseline. You will see the higher Rf spot of the nitro-intermediate disappear. Visualize with a UV lamp (254 nm) and consider staining with potassium permanganate if needed.

  • Q: What are the primary safety concerns?

    • A: Standard laboratory safety protocols should be followed.

      • Solvents: Acetone and DMF are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

      • Bases: Potassium carbonate is an irritant. Stronger bases like NaH are pyrophoric upon contact with water.

      • Reagents: 2-Chloro-1-(piperidin-1-yl)ethanone is a lachrymator and should be handled with care in a fume hood.

      • Hydrogenation: If using H₂/Pd-C, ensure proper grounding of equipment to prevent static discharge and use a system designed for reactions under pressure. Pd-C can be pyrophoric when dry and saturated with hydrogen.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)-1-piperidin-1-yl-ethanone (Step 1)
  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (13.9 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and potassium iodide (1.66 g, 0.01 mol).

  • Add 250 mL of anhydrous acetone.

  • Add 2-chloro-1-(piperidin-1-yl)ethanone (16.1 g, 0.1 mol) to the mixture.

  • Heat the mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).

  • Once the 4-nitrophenol is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid cake with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product as a pale yellow solid.[4]

  • Recrystallize the crude solid from hot ethanol to obtain pure 2-(4-nitrophenoxy)-1-piperidin-1-yl-ethanone.

Protocol 2: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (Step 2)
  • To a 500 mL round-bottom flask, add the 2-(4-nitrophenoxy)-1-piperidin-1-yl-ethanone (26.4 g, 0.1 mol) from the previous step, 150 mL of ethanol, and 150 mL of water.

  • Add ammonium chloride (16.0 g, 0.3 mol) and stir until it dissolves.[4]

  • Heat the mixture to a gentle reflux (approx. 85°C).

  • To the refluxing mixture, add iron powder (16.8 g, 0.3 mol) portion-wise over 30 minutes to control the exothermic reaction.[4][6]

  • Maintain vigorous stirring at reflux for 2-4 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting material spot has completely disappeared.

  • While still hot, carefully filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Recrystallize from an ethyl acetate/hexanes mixture to afford 2-(4-amino-phenoxy)-1-piperidin-1-yl-ethanone as a white or off-white solid.

References

  • The Williamson Ether Synthesis.
  • Experiment 06 Williamson Ether Synthesis.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU.
  • Williamson ether synthesis (video). Khan Academy.
  • Williamson Ether Synthesis.
  • Williamson Ether Synthesis. Edubirdie.
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing).
  • Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4).
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • During the formation of paracetamol why do you get N-acyl

Sources

Optimization

Technical Support Center: Purification of Crude 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Welcome to the dedicated technical support guide for the purification of crude 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS No: 76870-14-9). This resource is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS No: 76870-14-9). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at high purity. We will move beyond simple protocols to explain the underlying chemical principles that govern successful purification, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this molecule that I should consider for purification?

A1: Understanding the molecule's structure is paramount for designing a purification strategy. 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone has three key regions that dictate its chemical behavior:

  • The Piperidine Ring: This saturated heterocycle contains a tertiary amine within an amide linkage. While the amide nitrogen is non-basic, the overall piperidine structure contributes to the molecule's polarity and can influence interactions with chromatographic stationary phases.

  • The Aromatic Amine (Aniline Moiety): The primary amino group (-NH₂) attached to the phenoxy ring is basic (a weak base). This functionality is highly susceptible to oxidation, which is a primary source of colored impurities (yellow to brown discoloration).[1][2] This basic handle is also the key to purification by acid-base extraction.[3][4]

  • The Ether and Ketone Linkages: These polar groups contribute to the molecule's overall moderate polarity and provide sites for hydrogen bonding, influencing solvent solubility.

Q2: What are the most common impurities I might encounter?

A2: Impurities typically stem from unreacted starting materials, side reactions, or product degradation.[1] Common culprits include:

  • Unreacted 4-aminophenol: A common starting material that is both acidic (phenolic -OH) and basic (aromatic -NH₂).

  • Reagents from the coupling reaction: For example, residual coupling agents or their byproducts (e.g., dicyclohexylurea if DCC was used).[5]

  • Oxidation Products: The aromatic amine is prone to oxidation, leading to highly colored polymeric impurities that can present as a dark oil or discoloration in the solid product.[1]

  • Hydrolysis Products: Cleavage of the ether or amide bond, though typically less common under standard workup conditions.

Q3: Which purification method should I choose? My crude product is an oil/solid with multiple TLC spots.

A3: The choice of method depends on the nature of the impurities and the scale of your reaction. A multi-step approach is often necessary. Use the following decision tree to guide your choice.

purification_decision_tree cluster_appearance Initial State cluster_impurities Impurity Profile (TLC) cluster_methods Purification Methods start Crude Product Analysis (TLC, Appearance) dark_oil Dark, Oily Residue? start->dark_oil solid Discolored Solid? start->solid extraction Acid-Base Extraction dark_oil->extraction Yes chromatography Column Chromatography dark_oil->chromatography No solid->extraction Yes solid->chromatography No baseline_impurities Baseline Impurities? close_spots Spots close to Product Rf? baseline_impurities->close_spots No baseline_impurities->chromatography Yes (Polar impurities remain) recrystallization Recrystallization (with/without charcoal) close_spots->recrystallization final_product Pure Product close_spots->final_product No (Single spot) extraction->baseline_impurities Post-Extraction TLC chromatography->close_spots Post-Chromatography TLC recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

Q4: What are the known physical properties of this compound?

A4: Having reference data is crucial for confirming the identity and purity of your final product.

PropertyValueSource
CAS Number 76870-14-9[6]
Molecular Formula C₁₃H₁₈N₂O₂[6]
Molecular Weight 234.3 g/mol [6]
Melting Point (mp) 70 °C[6]
Appearance Expected to be an off-white to light yellow solidGeneral knowledge
IUPAC Name 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline[6]

Troubleshooting Guide

Problem: My crude product is a dark brown or black oil that won't solidify.
  • Probable Cause: This is a classic sign of significant oxidation of the aromatic amine moiety.[1][2] The resulting polymeric impurities act as a "tar" that inhibits crystallization and can make the product appear as an oil, even if the pure compound is a solid.

  • Solution Strategy:

    • Initial Cleanup with Acid-Base Extraction: Before attempting chromatography, perform an acid-base extraction to separate your basic product from neutral and acidic impurities, including some of the polymeric oxidation products. See Protocol 1 for a detailed methodology. The key is to convert your amine product into its water-soluble hydrochloride salt, wash away organic-soluble tars, and then regenerate the free base.[3][7]

    • Charcoal Treatment: If the color persists after extraction and isolation, you can try a charcoal treatment during the recrystallization step. Activated carbon is excellent for adsorbing the highly conjugated, colored impurities.

    • Prevention: In future syntheses, ensure your reaction and workup are performed under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

Problem: My column chromatography is giving broad, tailing peaks for my product.
  • Probable Cause: The basic amine groups in your molecule are interacting strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the product to "stick" to the stationary phase and elute slowly and unevenly, resulting in peak tailing.

  • Solution Strategy:

    • Basify the Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent system.[1] A common choice is 0.5-1% triethylamine (TEA) . The TEA will preferentially interact with the acidic sites on the silica, allowing your product to travel through the column more cleanly, resulting in sharper, more symmetrical peaks.

    • Use a Deactivated Stationary Phase: Alternatively, you can use a deactivated silica gel (e.g., alumina, basic) or a C18-functionalized silica (reverse phase), although this requires developing a new solvent system. For most applications, adding TEA to standard silica is the most straightforward approach.

Problem: I'm getting very poor recovery from my recrystallization attempt.
  • Probable Cause: This issue usually arises from one of two scenarios:

    • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures, preventing it from crashing out of solution.

    • Insufficient Saturation: Too much solvent was used initially, meaning the solution never reached the saturation point required for crystallization upon cooling.[8]

  • Solution Strategy:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] Test a range of solvents on a small scale. See the table below for suggestions.

    • Minimize Solvent Volume: When performing the recrystallization, add the hot solvent in small portions to your crude solid until it just dissolves.[8] This ensures a saturated solution.

    • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

    • Concentrate the Solution: If you suspect too much solvent was added, you can gently evaporate some of it under reduced pressure and then attempt to cool the concentrated solution again.[10]

Solvent SystemRationale & Expected Outcome
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly.
Ethyl Acetate/Hexanes A common choice. Dissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent until persistent cloudiness appears.
Acetone Piperidine derivatives often show good solubility profiles in acetone.[9]
Toluene Less polar; may be effective if non-polar impurities are the main issue.
Problem: How do I specifically remove unreacted 4-aminophenol?
  • Probable Cause: 4-aminophenol is a common starting material or byproduct and its polarity can be similar to the desired product, making chromatographic separation tedious.

  • Solution Strategy: Leverage its unique amphoteric properties with a sequential acid-base extraction. 4-aminophenol has an acidic phenolic proton and a basic amino group. Your product only has basic amine groups.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃). The weak base will deprotonate the acidic phenol of 4-aminophenol, pulling it into the aqueous layer as its sodium salt. Your product, being a weaker base, will remain in the organic layer.

    • Separate the layers. The organic layer is now free of 4-aminophenol. You can then proceed with a standard acid wash (e.g., 1M HCl) to purify your target compound away from neutral impurities if needed (see Protocol 1 ).

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique is ideal for an initial cleanup to remove neutral and acidic impurities.[7][11]

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or DCM) in a separatory funnel.

  • Acidic Wash (Product Extraction): Add 50 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. The basic amine groups on your product will be protonated, forming a water-soluble hydrochloride salt which partitions into the aqueous (bottom) layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Keep the upper organic layer in the funnel.

  • Back-Extraction: Add another 25 mL of 1M HCl to the organic layer in the funnel, shake, and combine this second aqueous extract with the first one. The organic layer now contains neutral impurities and can be discarded.

  • Basification (Product Regeneration): Cool the combined aqueous extracts in an ice bath. Slowly add a strong base, such as 3M sodium hydroxide (NaOH), dropwise while stirring until the solution becomes strongly basic (pH > 12, check with pH paper). You should see your product precipitate as a solid or an oil (the free base form).

  • Isolation: Extract the regenerated free base back into an organic solvent (e.g., 3 x 50 mL of DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporator) to yield the purified product.

Protocol 2: Flash Column Chromatography

Use this method after an initial extraction or for separating impurities of similar polarity.

column_chromatography_workflow start 1. Eluent Selection (TLC) pack 2. Pack Column with Silica Gel start->pack load 3. Load Crude Sample pack->load elute 4. Elute with Basified Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Yield Product combine->concentrate

Caption: Workflow for purification by column chromatography.

  • Eluent Selection: Using a TLC plate, find a solvent system that gives your product a Retention Factor (Rf) of ~0.3.[1] A good starting point is a mixture of ethyl acetate and hexanes.

    • Crucial Step: Once you find a suitable system, prepare your bulk mobile phase by adding 1% triethylamine (TEA) to prevent peak tailing.[1] For example, for a 50:50 Hexanes:Ethyl Acetate system, you would mix 495 mL Hexanes, 495 mL Ethyl Acetate, and 10 mL TEA.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (with TEA). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM). Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • TLC Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the fractions that show a single spot corresponding to your product. Remove the solvent under reduced pressure to yield the purified compound.

References

  • Vertex AI Search. (2025, August 5).
  • Benchchem. (2025).
  • University of Colorado Boulder. Acid-Base Extraction.1.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier.
  • Wikipedia. Acid–base extraction.
  • Chemistry Steps. Organic Acid-Base Extractions.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2024, October 20).
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ResearchGate. (2025, October 18).
  • Chemistry LibreTexts. (2023, January 29).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Scholars Research Library. Der Pharma Chemica.
  • Matrix Scientific. 2-(4-Aminophenoxy)-1-(3-(trifluoromethyl)piperidin-1-yl)ethanone.
  • ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters.
  • Sigma-Aldrich. 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.
  • ResearchGate. (2025, September 27). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3.
  • LookChem. Cas 1022150-12-4,3-(4-Phenoxy-phenyl).
  • DergiPark. (2026, January 1). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei.
  • PubChem. 2-phenoxy-1-[(2R)-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone.
  • Benchchem. 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one.
  • Google Patents. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • ResearchGate. Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists.
  • Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • ChemSynthesis. (2025, May 20). 2-diazo-2-phenyl-1-piperidin-1-ylethanone.
  • Chemical Register. 2-(4-AMINO-PHENOXY)-1-PYRROLIDIN-1-YL-ETHANONE (CAS No. 76870-05-8) Suppliers.
  • Labsolu. 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX.
  • Hunan Huateng Pharmaceutical Co., Ltd. 英文名称:2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.
  • Google Patents. WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)
  • PubChem. 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one.
  • ResearchGate. (2025, November 10). (E)-1-(4-Aminophenyl)ethanone oxime.
  • Sigma-Aldrich. 1-(Piperidin-1-yl)ethanone | 618-42-8.
  • PubChem. 1-[4-(Tert-butylamino)piperidin-1-yl]ethanone.
  • PubChem. 2-Amino-1-(piperidin-1-yl)ethan-1-one | C7H14N2O.
  • NIH - PMC. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • NIST. Ethanone, 1,2-diphenyl- - the NIST WebBook. 1,2-diphenyl- - the NIST WebBook*.

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Troubleshooting

troubleshooting guide for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone experiments

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals working with 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS No: 76870-14...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS No: 76870-14-9). It provides in-depth troubleshooting for common experimental challenges, detailed protocols, and answers to frequently asked questions to ensure the successful synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most logical synthetic route for this molecule? A1: The most common approach involves a two-step synthesis. This typically consists of a Williamson ether synthesis to form the ether linkage, followed by an acylation reaction to form the amide bond, or vice-versa. The choice of which fragment to build first depends on the availability of starting materials and potential for side reactions. A common route is to first acylate piperidine with 2-chloroacetyl chloride, followed by a Williamson ether synthesis using the resulting 2-chloro-1-(piperidin-1-yl)ethanone and 4-aminophenol.

Q2: My compound is showing signs of degradation. What are the stability and storage recommendations? A2: The primary point of instability is the aniline (4-aminophenoxy) moiety, which is susceptible to oxidation. This can lead to discoloration (turning from off-white/yellow to brown/purple) and the formation of impurities. For optimal stability, store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.[1] Solutions should be prepared fresh for experimental use.

Q3: What are the expected spectral characteristics for this compound? A3: While a specific reference spectrum is not publicly available, based on the structure (C13H18N2O2, MW: 234.3 g/mol ), you should expect to see:

  • ¹H NMR: Signals corresponding to the aromatic protons on the aminophenoxy ring (likely two doublets), a singlet for the methylene bridge (-O-CH₂-C=O), and multiplets for the piperidine ring protons. A broad singlet for the -NH₂ protons will also be present.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon (amide), the methylene bridge carbon, and the distinct carbons of the piperidine ring.

  • Mass Spec (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 235.14.

  • IR: Characteristic peaks for N-H stretching (aniline), C=O stretching (amide), and C-O-C stretching (ether).

Q4: What safety precautions are necessary when handling this compound and its precursors? A4: Always work in a well-ventilated chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Precursors like 2-chloroacetyl chloride are highly corrosive and moisture-sensitive. The aniline moiety suggests potential toxicity if ingested, inhaled, or absorbed through the skin.[4][5] Refer to the Safety Data Sheet (SDS) for all reagents before beginning work.[1]

Synthesis & Purification Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and purification of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Problem 1: Low or No Yield in Williamson Ether Synthesis Step

The Williamson ether synthesis is a cornerstone of this procedure, typically reacting an alkoxide (or phenoxide) with an alkyl halide.[6] However, several competing reactions and suboptimal conditions can lead to poor outcomes.

Causality Analysis: The reaction relies on an SN2 mechanism.[7] The primary competitor is the E2 elimination reaction, which is favored by strong bases and sterically hindered substrates.[8] Additionally, the base must be strong enough to deprotonate the phenol but not so strong as to promote elimination or other side reactions.

Troubleshooting Strategies:

StrategyRationale & Implementation
Optimize the Base The pKa of the 4-aminophenol hydroxyl group is around 10.3. A base must be chosen to efficiently deprotonate it. Using a weak base like triethylamine is often ineffective for deprotonating alcohols/phenols for this synthesis.[9] Action: Use a stronger base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH) to form the phenoxide in situ. K₂CO₃ is often a good starting point as it is less harsh than NaH.
Select Appropriate Solvent Protic solvents (e.g., ethanol, water) can solvate the nucleophile (phenoxide), reducing its reactivity and slowing the reaction rate.[6] Action: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants but do not hinder the nucleophile.[6]
Control Reaction Temperature Higher temperatures can increase the rate of the desired SN2 reaction but can also disproportionately favor the competing E2 elimination reaction.[6][10] Action: Conduct the reaction at a moderate temperature (e.g., 50-80 °C) and monitor progress by TLC or LC-MS.[6] Avoid excessive heat, especially if using a secondary alkyl halide.
Ensure Anhydrous Conditions Water will quench strong bases like NaH and can interfere with the reaction. Action: Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
Problem 2: Low Yield and/or Side Products in Piperidine Acylation Step

Acylating the secondary amine of piperidine can be sluggish due to steric hindrance, and side reactions can further reduce the yield.[2]

Causality Analysis: The nucleophilicity of the piperidine nitrogen is critical for attacking the electrophilic acylating agent (e.g., 2-phenoxyacetyl chloride). Steric bulk around the nitrogen can impede this attack. The presence of a base is required to scavenge the HCl byproduct, but the choice of base is important.[11]

Troubleshooting Strategies:

StrategyRationale & Implementation
Increase Acylating Agent Reactivity If using a carboxylic acid with a coupling agent, the reaction may be slow. Action: Switch to a more reactive acylating agent like an acid chloride (e.g., 2-(4-nitrophenoxy)acetyl chloride, followed by reduction) or an anhydride.[2]
Optimize Base and Catalyst A non-nucleophilic base is crucial to prevent it from competing with the piperidine.[11] Pyridine or triethylamine (TEA) are common choices.[12] Action: Use 1.2-1.5 equivalents of TEA or pyridine. For sluggish reactions, add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP), which acts as a highly effective acylation catalyst.[12]
Control Temperature The initial addition of the acylating agent should be done at a low temperature to control the exothermic reaction and minimize side products. Action: Add the acylating agent dropwise to the solution of piperidine and base at 0 °C.[11] After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC/LC-MS.[2]
Address Potential Di-acylation While not an issue for piperidine itself, if the phenoxy moiety already contains the free amino group, acylation can occur on both the piperidine and the aniline nitrogen. Action: Employ a protecting group strategy. Start with 4-nitrophenol in the Williamson ether synthesis step, perform the acylation, and then reduce the nitro group to the amine as a final step.
Problem 3: Difficulty in Product Purification

The final product contains a basic piperidine nitrogen and a basic aniline nitrogen, which can complicate purification by standard silica gel chromatography.

Causality Analysis: Basic compounds can streak or bind irreversibly to acidic silica gel, leading to poor separation and low recovery. Residual reagents or catalysts (like TEA or DMAP) can also co-elute with the product.

Troubleshooting Strategies:

StrategyRationale & Implementation
Aqueous Workup Before chromatography, a thorough aqueous workup is essential to remove water-soluble impurities. Action: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess basic reagents, followed by a saturated sodium bicarbonate solution to neutralize, and finally with brine.[2] Be cautious, as your product may also partition into the acidic aqueous layer. If so, re-basify the aqueous layer and re-extract.
Modify Silica Gel To improve chromatography of basic compounds, the silica gel can be deactivated or basified. Action: Prepare a slurry of silica gel in your eluent containing 1-2% of a volatile base like triethylamine or ammonium hydroxide. This neutralizes the acidic sites on the silica, preventing streaking and improving peak shape.
Alternative Purification If chromatography is still problematic, consider other methods. Action: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). Alternatively, for small scales, preparative HPLC may be an option.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

This protocol uses a protection/deprotection strategy to avoid side reactions on the aniline nitrogen.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol + 2-Chloro-1-(piperidin-1-yl)ethanone B Add K₂CO₃, DMF A->B C Heat (e.g., 80°C), Monitor by TLC/LC-MS B->C D Workup & Purification C->D E Isolate: 2-(4-Nitrophenoxy)- 1-(piperidin-1-yl)ethanone D->E F Nitro-intermediate in Ethanol/Ethyl Acetate E->F Proceed to Reduction G Add Pd/C, H₂ (balloon) or NH₄COOH F->G H Stir at RT, Monitor by TLC/LC-MS G->H I Filter, Concentrate H->I J Purify (if needed) I->J K Final Product J->K caption Workflow for the Synthesis of the Target Compound

Workflow for the Synthesis of the Target Compound

Step 1: Synthesis of 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 2-chloro-1-(piperidin-1-yl)ethanone (1.1 equiv.) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the nitro-intermediate.

Step 2: Reduction to 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

  • Dissolve the nitro-intermediate (1.0 equiv.) from Step 1 in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading).

  • Secure a balloon filled with hydrogen gas (H₂) to the flask or add ammonium formate (a transfer hydrogenation source).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS, looking for the disappearance of the starting material).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude final product.

  • If necessary, purify further by recrystallization or a final column chromatography (using a basified silica gel as described in the troubleshooting section).

Troubleshooting Logic Diagram

G start Problem: Low Synthetic Yield q1 Which step is failing? start->q1 step1 Williamson Ether Synthesis q1->step1 Ether Formation step2 Piperidine Acylation q1->step2 Amide Formation s1_q1 Is starting material consumed? step1->s1_q1 s2_q1 Is starting amine consumed? step2->s2_q1 s1_a1 Action: - Use stronger base (NaH, K₂CO₃) - Switch to polar aprotic solvent (DMF) - Increase temperature moderately s1_q1->s1_a1 No s1_a2 Action: - Check for elimination side-product - Use primary halide if possible - Lower reaction temperature s1_q1->s1_a2 Yes, but no product s2_a1 Action: - Add catalytic DMAP - Increase temperature - Use more reactive acylating agent (acid chloride) s2_q1->s2_a1 No s2_a2 Action: - Check for hydrolysis of acylating agent - Ensure anhydrous conditions - Check for unexpected side products s2_q1->s2_a2 Yes, but no product

Decision tree for troubleshooting low synthetic yield.

References

  • BenchChem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization. Retrieved January 17, 2026, from BenchChem Technical Support.[2]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved January 17, 2026, from BenchChem Technical Support.[11]

  • Fisher Scientific. (2025, December 19). 2'-Aminoacetophenone Safety Data Sheet. Retrieved January 17, 2026, from Fisher Scientific.[1]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet. Retrieved January 17, 2026, from Thermo Fisher Scientific.[3]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved January 17, 2026, from Chemistry Stack Exchange.[12]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved January 17, 2026, from YouTube.[10]

  • Reddit. (2024, July 18). Williamson ether synthesis with an amine as a base. Retrieved January 17, 2026, from r/chemhelp.[9]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from Wikipedia.[6]

  • BenchChem. (2025, December). Troubleshooting Williamson ether synthesis side reactions. Retrieved January 17, 2026, from BenchChem Technical Support.[8]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from ChemTalk.[7]

  • BenchChem. (n.d.). 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one. Retrieved January 17, 2026, from BenchChem.[13]

  • Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-38.[14]

  • ResearchGate. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. Retrieved January 17, 2026, from ResearchGate.[15]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved January 17, 2026, from PMC.[16]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved January 17, 2026, from MDPI.[17]

  • Biochem Chemopharma. (n.d.). Safety data sheet sds/msds 2-amino pyridine. Retrieved January 17, 2026, from Biochem Chemopharma.[4]

  • Sigma-Aldrich. (n.d.). 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. Retrieved January 17, 2026, from Sigma-Aldrich.

  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. Retrieved January 17, 2026, from PubChem.[18]

  • PubMed. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Retrieved January 17, 2026, from PubMed.[19]

  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl...). Retrieved January 17, 2026, from Technical Disclosure Commons.[20]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved January 17, 2026, from Alkali Metals Limited.[5]

Sources

Optimization

Technical Support Center: Stability and Handling of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Prepared by the Senior Application Science Team Welcome to the technical support guide for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. This document is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Our goal is to ensure the integrity of your experiments by helping you understand and control the stability of this molecule.

Frequently Asked Questions (FAQs)
Q1: My analytical results for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone are inconsistent over time, showing a decreasing peak area in my chromatograms. Could this be a stability issue?

A: Yes, inconsistent analytical results, particularly a time-dependent decrease in the parent compound's concentration, are a strong indicator of chemical degradation.[1] The molecule 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone possesses several functional groups that are susceptible to degradation under common laboratory conditions. Establishing the compound's stability profile in your specific experimental matrix (solvent, pH, temperature) is a critical first step for obtaining reliable and reproducible data. Forced degradation studies are an essential tool for this purpose.[2][3]

Q2: What are the primary chemical groups in this molecule that are susceptible to degradation?

A: The structure of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone contains three primary regions prone to chemical instability. Understanding these "hot spots" is key to predicting and preventing degradation.

  • Aromatic Amine (p-Aniline Moiety): The primary amino group (-NH₂) on the phenoxy ring is highly susceptible to oxidation.[1] This can occur via atmospheric oxygen, trace metal catalysis, or exposure to oxidizing agents. Aromatic amines are also notoriously sensitive to light (photodegradation), often leading to colored degradation products.[4]

  • Amide Linkage: The bond connecting the ethanone carbonyl group and the piperidine nitrogen can undergo hydrolysis. This reaction is typically catalyzed by acidic or basic conditions, breaking the molecule into two fragments.[5]

  • Piperidine Ring: As a tertiary amine (within the amide structure), the piperidine nitrogen and adjacent carbons can be susceptible to oxidation.[6][7] This can lead to the formation of N-oxides or ring-opening products under strong oxidative stress.[1][8]

  • Ether Linkage: The phenoxy ether bond is generally stable but can be cleaved under harsh acidic conditions, though this is typically less facile than amide hydrolysis.

Q3: What are the most likely degradation pathways for this compound?

A: Based on the susceptible functional groups, the primary degradation pathways are oxidation and hydrolysis. Photodegradation is also a significant risk, especially for the aromatic amine portion.

  • Oxidative Degradation: The aromatic amine is the most likely site of initial oxidation, potentially forming nitroso or nitro compounds, or undergoing polymerization to form colored impurities. The piperidine nitrogen can also oxidize to an N-oxide.

  • Hydrolytic Degradation: Under acidic or basic conditions, the amide bond is the most probable point of cleavage. This would yield 4-aminophenol and 1-(carboxymethyl)piperidine (or its corresponding salt).

  • Photolytic Degradation: Exposure to UV or even ambient light can energize the aromatic system, leading to radical-mediated reactions and complex degradation product profiles.[9][10]

The diagram below illustrates these potential degradation routes.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photo Photolytic Pathway parent 2-(4-Amino-phenoxy)- 1-piperidin-1-yl-ethanone n_oxide Piperidine N-Oxide Derivative parent->n_oxide [O] e.g., H₂O₂ aromatic_ox Oxidized Aromatic Amine (e.g., Nitroso, Nitro, Imine) and Colored Polymers parent->aromatic_ox O₂, Light, Metal Ions hydrolysis_products 4-Aminophenol + Piperidine Acetic Acid Derivative parent->hydrolysis_products H⁺ or OH⁻, H₂O photo_products Complex Radical-Mediated Degradants parent->photo_products UV/Visible Light (hν)

Caption: Potential degradation pathways for the target molecule.

Q4: My solution containing the compound is turning yellow/brown. What is causing this and how can I stop it?

A: The development of a yellow or brown color is a classic sign of aromatic amine oxidation.[11] The initial oxidation products can polymerize to form highly colored conjugated systems. This process is often accelerated by light, air (oxygen), and the presence of trace metal ions.

Prevention Strategies:

  • Deoxygenate Solvents: Purge your solvent with an inert gas like nitrogen or argon before dissolving the compound.

  • Work Under Inert Atmosphere: Prepare and handle solutions in a glove box or under a blanket of inert gas.[12]

  • Use Amber Vials: Protect the solution from light at all times by using amber glass vials or by wrapping standard vials in aluminum foil.[10]

  • Add Antioxidants/Chelators: For bulk storage, consider adding a small amount of an antioxidant (e.g., BHT) or a chelating agent (e.g., EDTA) to scavenge free radicals and sequester catalytic metal ions.[13] The utility of these additives must be validated to ensure they do not interfere with your downstream experiments.

Q5: What are the optimal storage and handling conditions to maintain the stability of my solutions?

A: To maximize the shelf-life of your solutions, stringent control of environmental factors is necessary. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated) or -20°C/-80°C (Frozen)Slows down the kinetics of all degradation reactions.[14][15]
Light Exposure Protect from light (Use amber vials or foil)Prevents photolytic degradation of the aromatic amine.[9][16]
Atmosphere Inert (Nitrogen or Argon)Minimizes exposure to oxygen, preventing oxidative degradation.[12]
pH of Solution Neutral (pH ~6-7.5)Minimizes risk of acid- or base-catalyzed amide hydrolysis.[17][18]
Solvent Purity High-purity, peroxide-free solventsImpurities in solvents (e.g., peroxides in THF or ethers) can initiate degradation.
Troubleshooting and Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to identify likely degradants and determine the intrinsic stability of the molecule.[2][5] This protocol will help you generate degradation products under controlled conditions for analytical method development.

Objective: To intentionally degrade the compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) to understand its degradation profile.

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solution at 60°C, protected from light) start->thermal photo Photostability (ICH Q1B conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if necessary for analysis) sampling->neutralize analysis Analyze by HPLC-UV/MS (Compare to t=0 and unstressed control) neutralize->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial (for photostability) or an amber vial (for all others). Also, prepare an unstressed control (stock solution diluted with initial solvent) stored at 4°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Place in a water bath at 60°C.[9]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.[1]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.[1]

    • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose a solution in a clear vial to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy).[10][16] Run a "dark control" sample wrapped in foil alongside it.

  • Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[3][9]

  • Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the t=0 and unstressed controls, using a stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

ParameterSuggested Condition
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection UV at 254 nm and 280 nm; coupled to a Mass Spectrometer (MS) for peak identification.

Rationale for Method Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like this one.

  • Formic Acid: An acidic modifier is used to ensure good peak shape for the amine-containing molecules by protonating them.

  • Gradient Elution: Necessary to resolve potential degradation products with a wide range of polarities, from the more polar hydrolyzed fragments to less polar oxidative polymers.

  • Mass Spectrometry (MS) Detection: Crucial for identifying the mass of the degradation products, which provides direct evidence for the degradation pathways (e.g., a +16 Da shift indicates oxidation).

By implementing these guidelines and protocols, you can effectively diagnose stability issues, identify degradation pathways, and establish robust handling and storage procedures to ensure the quality and integrity of your research involving 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

References
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-826. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-10. Retrieved from [Link]

  • Goodyear Tire & Rubber. (1953). U.S. Patent No. US2653171A: Stabilized aromatic amines. Google Patents.
  • Jorner, K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3125-3140. Retrieved from [Link]

  • Jorner, K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • Jorner, K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]

  • Olin Mathieson. (1960). U.S. Patent No. US2927136A: Stabilization of aromatic amines. Google Patents.
  • Nopco Chemical Co. (1964). U.S. Patent No. US3154583A: Stabilization of aromatic amines. Google Patents.
  • Genentech Inc. (2018). World Intellectual Property Organization Patent No. WO2018013673A1: Stabilizing excipients for therapeutic protein formulations. Google Patents.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Van Den Houwe, K., et al. (2018). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 35(1), 166-177. Retrieved from [Link]

  • JoVE. (n.d.). Basicity of Aromatic Amines. Retrieved from [Link]

  • Kuz'min, V. A., & Ponomarev, I. I. (1988). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 57(9), 856-872. Retrieved from [Link]

  • Matyjasek, D., & S´wietlik, J. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(1), 1-22. Retrieved from [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • Wu, Y., et al. (2021). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of Pharmaceutical Sciences, 110(1), 71-91. Retrieved from [Link]

  • Pereira, J. H. O., et al. (2016). Pharmaceutical compounds photolysis: pH influence. Environmental Science and Pollution Research, 23(17), 17764-17772. Retrieved from [Link]

  • Das, T., et al. (2020). Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. Langmuir, 36(2), 611-622. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • IAGIM. (n.d.). Photostability. Retrieved from [Link]

  • Shanghai Institute of Pharmaceutical Industry. (1988). CN1463961A - Process for preparing phenol derivative. Google Patents.
  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • Hoagland, R. E. (1993). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 41(2), 321-326. Retrieved from [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]

  • Davis, J. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2174. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. Retrieved from [Link]

  • Xinhua Parmaceutical Factory. (1987). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone. Google Patents.
  • Schmarr, H. G., et al. (2016). An improved method for the analysis of 2-aminoacetophenone in wine based on headspace solid-phase microextraction and heart-cut multidimensional gas chromatography with selective detection by tandem mass spectrometry. Journal of Chromatography A, 1477, 64-69. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]-pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile. Retrieved from [Link]

  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3465-3477. Retrieved from [Link]

  • Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • Valiveti, S., et al. (2011). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 858-864. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(7), 787-793. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711. Retrieved from [Link]

  • Price, M. N., et al. (2018). Amino acid degradation pathways and their holes. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis and optimization of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis and optimization of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, its synthesis is not without challenges. This guide is structured to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving from general queries to specific, in-depth experimental protocols. Our goal is to empower you to overcome common hurdles, optimize your reaction conditions, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common initial questions that arise when planning the synthesis of piperidine derivatives.

Q1: What are the most common and scalable synthetic routes to the piperidine core?

A1: The choice of synthetic route largely depends on the desired substitution pattern and available starting materials. The most robust and scalable methods include:

  • Catalytic Hydrogenation of Pyridine Derivatives: This is a widely used industrial method involving the reduction of a pyridine ring using hydrogen gas and a metal catalyst. It is particularly cost-effective for producing simpler piperidine structures.[1][2]

  • N-Alkylation of Piperidine: This involves the functionalization of a pre-existing piperidine ring by introducing substituents onto the nitrogen atom.

  • Pictet-Spengler Reaction: This powerful reaction forms a tetrahydro-β-carboline or tetrahydroisoquinoline ring system, which are important classes of piperidine-containing alkaloids, through the cyclization of a β-arylethylamine with an aldehyde or ketone.[3][4][5]

  • Aza-Diels-Alder Reaction: This cycloaddition provides rapid access to complex and highly substituted tetrahydropyridine scaffolds, which can then be reduced to piperidines.[6][7]

Q2: My piperidine product has a persistent yellow color. What is the cause and how can I remove it?

A2: A yellow tint in piperidine is typically due to oxidation products.[8] While this may not impact all downstream applications, for high-purity requirements, purification is necessary. The most effective method for removing these colored impurities is distillation. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[8]

Q3: I'm struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this happening?

A3: Piperidine and pyridine form an azeotrope, which is a constant-boiling mixture, making their separation by simple fractional distillation challenging.[8] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[9] To overcome this, a chemical purification method is recommended. A highly effective strategy is the selective formation of a piperidine salt. By bubbling carbon dioxide through a solution of the mixture in an organic solvent, piperidine selectively forms a solid carbonate salt, while pyridine does not. The solid can then be isolated by filtration and the free piperidine base regenerated by treatment with an aqueous base.[8][10]

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered during common reactions.

Guide 1: Catalytic Hydrogenation of Pyridines

The hydrogenation of pyridines is a fundamental method for piperidine synthesis, but it can be plagued by issues of low yield, incomplete reaction, or unwanted side reactions.

Problem: Low yield or incomplete conversion of pyridine to piperidine.

  • Causality: This issue often stems from catalyst inactivity or poisoning, or suboptimal reaction conditions (temperature, pressure). The aromatic stability of the pyridine ring requires an effective catalytic system.[11]

  • Troubleshooting Workflow:

    Start Low Yield / Incomplete Conversion Catalyst Evaluate Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Poisoning Check for Catalyst Poisoning Start->Poisoning Increase_Loading Increase Catalyst Loading Catalyst->Increase_Loading Is catalyst loading sufficient? Change_Catalyst Switch to a More Active Catalyst (e.g., Rh, Ru) Catalyst->Change_Catalyst Is catalyst active enough? Increase_Pressure Increase H₂ Pressure Conditions->Increase_Pressure Is H₂ pressure adequate? Increase_Temp Increase Temperature Conditions->Increase_Temp Is temperature optimal? Purify_Substrate Purify Starting Material/Solvent Poisoning->Purify_Substrate Are impurities present? Increase_Loading->Conditions Change_Catalyst->Conditions Success Improved Yield Increase_Pressure->Success Increase_Temp->Success Purify_Substrate->Success

    Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Problem: Formation of over-reduction byproducts (ring-opening).

  • Causality: Harsh reaction conditions or a non-selective catalyst can lead to the cleavage of the C-N bond in the newly formed piperidine ring.[12]

  • Solutions:

    • Catalyst Selection: Rhodium-based catalysts are known for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[12]

    • Optimize Conditions: Reduce the reaction temperature and/or pressure to minimize over-reduction.

Data Presentation: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

The choice of catalyst is critical for a successful hydrogenation. This table summarizes the performance of common catalysts.

CatalystTypical ConditionsConversion/YieldKey ConsiderationsReference(s)
Rh/C 40-80°C, 5-10 bar H₂Often >99%Highly active and selective under mild conditions. Broad functional group tolerance.[11]
Ru/C 80-120°C, 20-50 bar H₂HighVery effective, sometimes requires slightly harsher conditions than Rhodium.[13]
PtO₂ (Adams' catalyst) Room Temp, 50-70 bar H₂, Acetic AcidHighPowerful catalyst, often requires acidic conditions to activate the pyridine ring.[1][9]
Raney Ni 100-200°C, 50-100 bar H₂HighCost-effective for large-scale synthesis but requires high temperatures and pressures.[11][14]
Pd/C 30-80°C, 6-10 bar H₂VariableCan be prone to catalyst poisoning by nitrogen-containing compounds.[1]
Guide 2: N-Alkylation of Piperidines

A frequent challenge in the N-alkylation of piperidines is the formation of a quaternary ammonium salt as a byproduct.

Problem: Formation of a quaternary ammonium salt (over-alkylation).

  • Causality: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation, especially with highly reactive alkylating agents or an excess of the alkylating agent.[15]

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[15]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[15][16]

    • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.

    • Alternative Method: Consider N-alkylation via reductive amination, which avoids the formation of quaternary ammonium salts.[15][17]

    Start N-Alkylation of Piperidine Desired_Product Desired Tertiary Amine Side_Product Undesired Quaternary Ammonium Salt Piperidine Piperidine (Secondary Amine) Tertiary_Amine N-Alkylpiperidine (Tertiary Amine) Piperidine->Tertiary_Amine + R-X Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Side_Product Alkyl_Halide->Tertiary_Amine Tertiary_Amine->Desired_Product Tertiary_Amine->Side_Product + R-X (Over-alkylation)

    Caption: Reaction pathway showing desired and side products in N-alkylation.

Guide 3: The Pictet-Spengler Reaction

A primary challenge in the Pictet-Spengler reaction is controlling the stereochemistry of the newly formed chiral center.

Problem: Low diastereoselectivity.

  • Causality: The reaction proceeds via an iminium ion intermediate, and the facial selectivity of the subsequent cyclization determines the stereochemical outcome. Factors like temperature, solvent, and the acid catalyst can influence the transition state energies, leading to a mixture of diastereomers.[5] The cis product is often the kinetically favored product, while the trans is the thermodynamically more stable one.

  • Solutions:

    • Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled cis-product. Conversely, higher temperatures may favor the thermodynamic trans-product.[18]

    • Screen Acid Catalysts: Evaluate different Brønsted acids (e.g., trifluoroacetic acid - TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂) and their concentrations.

    • Vary the Solvent: Experiment with solvents of varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.

    • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine can provide excellent stereocontrol.[18]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key reactions discussed.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine[1][9]

This protocol outlines a general procedure using Platinum(IV) oxide (Adams' catalyst).

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to the desired pressure (typically 50-70 bar).

  • Reaction Execution: Begin vigorous stirring at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction time can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Protocol 2: General Procedure for N-Alkylation of Piperidine[15][16][19]

This protocol is designed to minimize over-alkylation.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine derivative (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile to make an approximately 0.1 M solution.

  • Slow Addition of Alkylating Agent: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, filter the mixture to remove the insoluble base.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-alkylated piperidine. Further purification can be achieved by column chromatography or distillation.

Protocol 3: General Procedure for the Pictet-Spengler Reaction[3][20][21]

This protocol describes a standard acid-catalyzed procedure.

  • Reactant Preparation: In a dry round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq) at room temperature.

  • Acid Catalysis: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for 1 to 24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Retrieved from [Link]

  • ChemRxiv. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. Retrieved from [Link]

  • Minteer, S. D., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Marti, C., & Carreira, E. M. (2011). The Pictet–Spengler Reaction Updates Its Habits. Angewandte Chemie International Edition. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.
  • ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water. ResearchGate. Retrieved from [Link]

  • PubMed. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine. Google Patents.
  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. Retrieved from [Link]

  • Nature. (2023). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Retrieved from [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Retrieved from [Link]

  • MDPI. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses. Retrieved from [Link]

  • PubMed. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. PubMed. Retrieved from [Link]

  • Organic Reactions. (2026). Exploring Enantioselective Pictet–Spengler Reactions. Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cycloaddition/ Diels-Alder Approaches. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering insights into the causality behind common synthetic pitfalls and providing robust, self-validating protocols to ensure the integrity of your experimental outcomes.

This guide is structured to address specific issues encountered during the multi-step synthesis of the target compound. The most common synthetic route involves three key stages:

  • Williamson Ether Synthesis: Coupling of 4-nitrophenol with an activated acetic acid derivative.

  • Amide Formation: Reaction of the resulting phenoxyacetic acid or its ester with piperidine.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the final primary amine.

We will explore the common impurities and side reactions inherent to each stage.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Issues Arising from the Williamson Ether Synthesis & Intermediate Formation

The initial step typically involves reacting 4-nitrophenol with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base like potassium carbonate (K₂CO₃) to form ethyl 2-(4-nitrophenoxy)acetate.

Question 1: My initial reaction to form the phenoxyacetate intermediate is incomplete, and the TLC plate shows multiple spots, including one that matches the 4-nitrophenol starting material. What's going wrong?

Answer: This is a classic issue of incomplete reaction or side reactions. The persistence of the 4-nitrophenol starting material is the most common impurity from this stage.

Root Causes & Solutions:

  • Insufficient Base: The reaction requires a stoichiometric equivalent or a slight excess of a non-nucleophilic base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An insufficient amount of base like K₂CO₃ will result in unreacted phenol.

    • Troubleshooting: Ensure your base is anhydrous and finely powdered to maximize surface area. Increase the molar equivalent of the base to 1.2-1.5 equivalents relative to the 4-nitrophenol.

  • Reaction Temperature and Time: Williamson ether synthesis with phenols can be sluggish.

    • Troubleshooting: If running at room temperature, consider gently heating the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC every few hours until the 4-nitrophenol spot disappears.

  • Hydrolysis of the Ester: If your solvent (e.g., acetone, DMF) is not anhydrous, or if the base contains significant water, the ethyl haloacetate can hydrolyze to chloroacetic acid, which will be unreactive, and the product ester can hydrolyze to 2-(4-nitrophenoxy)acetic acid.

    • Troubleshooting: Use anhydrous solvents and oven-dried glassware. Ensure your base is stored in a desiccator. The presence of the carboxylic acid can be confirmed by its different polarity on TLC or by an acid-base extraction during workup.

Diagram 1: Key Reactions in Stage 1 This diagram illustrates the intended reaction and a common side reaction.

cluster_0 Intended Reaction cluster_1 Common Side Reaction A 4-Nitrophenol C Ethyl 2-(4-nitrophenoxy)acetate A->C B Ethyl Chloroacetate B->C Base Base (e.g., K2CO3) Base->C D Ethyl Chloroacetate F Chloroacetic Acid (Impurity) D->F E Water (H2O) E->F cluster_impurities Potential Impurities A 2-(4-Nitrophenoxy)- 1-(piperidin-1-yl)ethanone (Yellow) B Reduction (e.g., H2, Pd/C) A->B C 2-(4-Amino-phenoxy)- 1-piperidin-1-yl-ethanone (Colorless Product) B->C D Incomplete Reduction: Unreacted Nitro Compound B->D Stalled Reaction E Reduction Intermediates: Nitroso / Hydroxylamino Species B->E Partial Reduction F Catalyst Residue: Residual Palladium B->F Poor Filtration

Caption: Common impurities from the final reduction step.

Protocol: Analytical Verification and Purification

Protocol 1: TLC Monitoring for the Reduction Step

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is a 70:30 mixture of Ethyl Acetate:Hexanes. Adjust polarity as needed.

  • Spotting: On the baseline, spot the crude reaction mixture, a co-spot (crude + starting material), and the pure starting material.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Examine under UV light (254 nm). The nitro-compound will be UV active.

    • The product amine is also UV active but may have a different appearance.

    • Stain the plate with a potassium permanganate (KMnO₄) dip. Primary amines often show up as a yellowish-brown spot.

  • Analysis: The reaction is complete when the spot corresponding to the starting material (Rf typically higher/less polar) is completely gone.

Protocol 2: General Purification by Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh).

  • Eluent System: Based on TLC analysis, prepare a slightly less polar solvent system than the one that gave the product an Rf of ~0.3. A gradient elution, starting with a low polarity mixture and gradually increasing, is often effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a properly packed silica gel column.

    • Begin elution, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

References

  • RSU International Research Conference 2021. Synthesis of Piperine Amide Derivatives and Evaluation of Their Anti-inflammatory Activity. RSUCON Proceedings. [Link]

  • Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Jirayut, E., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. [Link]

  • Königs, S., et al. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Al-Amiery, A. A. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal. [Link]

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

  • Arulraj, R., & N, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (APE)

Prepared by: Senior Application Scientist, Assay Development Support Document ID: APE-SOL-TSG-001 Last Updated: January 17, 2026 Welcome to the technical support guide for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (C...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Assay Development Support Document ID: APE-SOL-TSG-001 Last Updated: January 17, 2026

Welcome to the technical support guide for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS 76870-14-9), hereafter referred to as APE. This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with APE in experimental assays. Our guidance is grounded in fundamental physicochemical principles to ensure robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial hurdles encountered when working with APE.

Question: I'm starting my first experiment. What is the recommended solvent for making a high-concentration stock solution of APE?

Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with both polar and non-polar characteristics like APE.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.[2] Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Question: My APE powder will not dissolve directly in my neutral pH aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: This is expected behavior based on the chemical structure of APE. The molecule contains two basic nitrogen atoms: a primary aromatic amine (on the phenoxy ring) and a tertiary aliphatic amine (the piperidine ring). In neutral or alkaline solutions, these amine groups are predominantly in their neutral, uncharged state.[3][4] This un-ionized form is less polar and thus has very low solubility in water. To dissolve in aqueous media, these basic groups need to be protonated (charged) by lowering the pH.

Question: I successfully dissolved APE in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a common issue known as "crashing out," where a compound soluble in an organic solvent is insoluble in the final aqueous medium.[2][5] Here are the immediate steps to take:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and cause solubility issues.[6][7]

  • Lower the APE Concentration: You may be exceeding the aqueous solubility limit of APE under your current buffer conditions. Try working with a lower final concentration of the compound. A good target for many discovery compounds is a solubility of >60 µg/mL.[5][8]

  • Modify the Assay Buffer pH: The most effective strategy for APE is likely to be acidifying your buffer. As a weak base, APE's solubility will dramatically increase at a lower pH.[3][9] This is explored in detail in the troubleshooting guide below.

  • Include a Vehicle Control: Always run a control experiment containing the same final concentration of DMSO (or other solvent) without the compound to ensure the solvent itself is not causing the observed effects.[6]

Question: Can I use sonication or heat to dissolve my APE compound?

Answer: Yes, these methods can be used cautiously. Gentle vortexing should be the first step.[2] If the compound remains insoluble, sonication in a water bath for several minutes can help break up solid particles and aid dissolution.[2][10] Gentle warming (e.g., to 37°C) can also increase the rate of dissolution, but prolonged exposure to heat should be avoided as it may degrade the compound.[2][10] Always verify the stability of your compound under these conditions if possible.

Part 2: Comprehensive Troubleshooting & In-Depth Protocols

When simple fixes are insufficient, a systematic approach is required. This section provides a logical workflow and detailed protocols to systematically overcome solubility challenges with APE.

Understanding the "Why": Physicochemical Analysis of APE

The key to solubilizing APE is understanding its acid-base properties. The molecule has two ionizable centers:

  • Aromatic Amine (-NH₂): Similar to aniline, this group is weakly basic. The pKa of aniline's conjugate acid is ~4.6.[11][12]

  • Tertiary Amine (Piperidine): This aliphatic amine is significantly more basic. The pKa of piperidine's conjugate acid is ~11.[13][14]

  • pKa Definition: The pKa is the pH at which 50% of the specific functional group is in its ionized (protonated) form and 50% is in its neutral form.[9]

This dibasic nature means APE's solubility is highly dependent on pH. As the pH of the solution decreases well below the pKa of these groups, they become protonated (BH⁺), acquiring a positive charge and drastically increasing their interaction with polar water molecules. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[15][16][17]

Visualizing the Ionization of APE

The following diagram illustrates how the charge state of APE changes with pH, directly impacting its aqueous solubility.

G cluster_0 High pH (>11) cluster_1 Mid pH (~7) cluster_2 Low pH (<4) high_ph APE (Neutral) B-B Low Solubility mid_ph APE (Singly Protonated) B-BH+ Moderate Solubility high_ph->mid_ph Decrease pH Protonates Piperidine low_ph APE (Doubly Protonated) +HB-BH+ High Solubility mid_ph->low_ph Decrease pH Protonates Aniline

Caption: pH-dependent ionization states of APE.

Systematic Troubleshooting Workflow

If you are facing persistent solubility issues, follow this decision-making workflow.

G start Start: APE Precipitation in Aqueous Buffer check_conc Is final APE concentration as low as possible for the assay? start->check_conc lower_conc Action: Reduce APE working concentration. check_conc->lower_conc No ph_possible Is pH modification compatible with your assay? check_conc->ph_possible Yes lower_conc->ph_possible ph_protocol Follow Protocol 1: Determine pH-Solubility Profile ph_possible->ph_protocol Yes cosolvent_possible Is a co-solvent (other than DMSO) acceptable in the assay? ph_possible->cosolvent_possible No end_success Success: APE Solubilized ph_protocol->end_success cosolvent_protocol Follow Protocol 2: Co-Solvent Screening cosolvent_possible->cosolvent_protocol Yes cyclodextrin_possible Is cyclodextrin compatible with your assay? cosolvent_possible->cyclodextrin_possible No cosolvent_protocol->end_success cyclodextrin_protocol Follow Protocol 3: Test Cyclodextrins cyclodextrin_possible->cyclodextrin_protocol Yes end_fail Consult Formulation Specialist cyclodextrin_possible->end_fail No cyclodextrin_protocol->end_success

Caption: Step-by-step solubility troubleshooting workflow for APE.

Protocol 1: Determining the pH-Solubility Profile of APE

Objective: To identify the optimal pH for solubilizing APE in your aqueous buffer system.

Principle: This protocol uses a "kinetic" solubility assessment, which is relevant for most in vitro assays where a DMSO stock is diluted into a buffer.[5][8] It will determine the pH at which APE remains in solution at your desired concentration.

Materials:

  • APE powder

  • 100% DMSO

  • A series of buffers (e.g., citrate, phosphate, Tris) adjusted to a range of pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4)

  • Microcentrifuge tubes or a 96-well plate

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

  • Prepare a High-Concentration Stock: Dissolve APE in 100% DMSO to create a 20 mM stock solution. Ensure it is fully dissolved, using gentle vortexing or brief sonication if necessary.[2]

  • Set Up Dilutions: In a 96-well plate, add 198 µL of each of your pH-adjusted buffers to different wells.

  • Add APE Stock: Add 2 µL of your 20 mM APE stock solution to each well. This creates a 1:100 dilution, resulting in a final APE concentration of 200 µM and a final DMSO concentration of 1%.

  • Vehicle Controls: In a separate set of wells, add 2 µL of 100% DMSO to 198 µL of each buffer to serve as your vehicle control.

  • Incubate and Mix: Seal the plate and mix on a plate shaker for 10 minutes. Let the plate incubate at room temperature for 1-2 hours.

  • Measure Solubility: Assess solubility visually first. Wells with precipitation will appear cloudy. For quantitative measurement, read the plate on a nephelometer (light scattering) or measure absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to quantify turbidity. Compare the readings from the APE-containing wells to the vehicle controls.

  • Analysis: The pH at which the turbidity reading is lowest (closest to the vehicle control) is the optimal pH for solubility. You will likely observe a sharp increase in solubility (decrease in turbidity) as the pH drops below 6.[17][18]

ParameterRecommended ValueRationale
Stock Solvent 100% DMSOMaximizes initial compound dissolution.[1][2]
Final DMSO % ≤ 1% (target <0.5%)Minimizes solvent-induced precipitation and cell toxicity.[6][7]
pH Range to Test pH 3.0 - 7.4Covers the predicted pKa range of the two amine groups in APE.[3]
Equilibration Time 1-2 hoursSufficient for kinetic solubility assessment in discovery assays.[8]
Protocol 2: Co-Solvent Screening

Objective: To identify a water-miscible organic co-solvent that can maintain APE solubility in the final assay buffer if pH modification is not possible.

Principle: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to create a cavity for the non-polar parts of the drug molecule, thereby increasing solubility.[][20]

Materials:

  • APE DMSO stock solution (e.g., 20 mM)

  • Assay buffer (at its fixed, required pH)

  • Co-solvents to test: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[]

Procedure:

  • Prepare Co-Solvent/Buffer Mixtures: Create a series of your assay buffer containing different final percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add APE Stock: To 198 µL of each co-solvent/buffer mixture, add 2 µL of your 20 mM APE DMSO stock (final APE concentration = 200 µM).

  • Controls: Prepare vehicle controls containing 1% DMSO in each co-solvent/buffer mixture.

  • Incubate and Measure: Follow steps 5-7 from Protocol 1 to incubate and measure turbidity.

  • Analysis: Identify the co-solvent and the minimum concentration required to keep APE in solution. Be aware that co-solvents can interfere with biological assays, so the lowest effective concentration should be chosen and rigorously controlled for.[7][20]

Protocol 3: Using Cyclodextrins for Solubility Enhancement

Objective: To use a cyclodextrin to encapsulate APE and increase its apparent aqueous solubility.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can form "inclusion complexes" with poorly soluble drug molecules, like APE, effectively shielding the hydrophobic parts of the drug from water and increasing its solubility.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose due to its high aqueous solubility and biocompatibility.[24]

Materials:

  • APE powder or DMSO stock

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare several concentrations of HP-β-CD in your assay buffer (e.g., 1%, 2%, 5% w/v).

  • Add APE: Add APE (either from a small volume of concentrated DMSO stock or as a powder) to each cyclodextrin solution to achieve your desired final concentration.

  • Equilibrate: Mix the solutions thoroughly (vortex) and allow them to equilibrate for several hours or overnight at room temperature on a shaker to facilitate the formation of the inclusion complex.

  • Assess Solubility: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of dissolved APE using a suitable analytical method (e.g., HPLC-UV). Alternatively, use the turbidity method from Protocol 1 for a quicker assessment.

  • Analysis: Determine the minimum concentration of HP-β-CD required to fully dissolve APE. Note that cyclodextrins can sometimes interfere with ligand-receptor binding assays, so their compatibility must be validated.[7][21]

References

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Jain, A. C., & Khar, R. K. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

  • University of Basrah. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. [Link]

  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

  • University of Calgary. (n.d.). Amines. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. [Link]

  • Quora. (2018). Is piperidine more basic than pyridine?. [Link]

  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PubChem. (n.d.). 2-phenoxy-1-[(2R)-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone. [Link]

  • Tveiten, H., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Piperidine Compound Purification via Column Chromatography

Welcome to the technical support center for the purification of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the purification of these basic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your column chromatography experiments effectively.

The Challenge with Piperidines: An Overview

Piperidine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. Their basic nature, stemming from the nitrogen atom within the heterocyclic ring, is central to their biological activity. However, this same basicity presents a significant hurdle in purification by normal-phase column chromatography on standard silica gel.

The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen of a piperidine compound can engage in a strong acid-base interaction with these silanol groups, leading to a host of chromatographic problems, including:

  • Peak Tailing: The most common issue, where the peak on the chromatogram appears asymmetrical with a "tail," indicating a slow and uneven elution of the compound.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, resulting in poor recovery.

  • Compound Degradation: The acidic nature of the silica surface can sometimes lead to the degradation of sensitive piperidine derivatives.

This guide will provide you with a systematic approach to overcoming these challenges, from the initial setup of your experiment to advanced troubleshooting techniques.

Core Principles and Initial Setup

A successful purification begins with a solid understanding of the fundamentals and a well-planned experimental setup.

Choosing Your Stationary Phase

While standard silica gel is the most common choice, it's not always the best for piperidines. Here's a comparative overview of your options:

Stationary PhaseProsConsBest For
Standard Silica Gel Inexpensive, widely available, high resolving power for many compound classes.Acidic nature leads to peak tailing and potential degradation of basic compounds.[1]Simple, less basic piperidine derivatives where peak tailing can be managed with mobile phase additives.
"Neutralized" Silica Gel Reduces peak tailing and irreversible adsorption of basic compounds. Can be prepared in-house.Requires an extra preparation step. May not be as effective as amine-functionalized silica for very basic compounds.Most piperidine purifications to improve peak shape and recovery without the need for specialized columns.
Alumina (Basic or Neutral) Basic and neutral grades are available, which are more compatible with basic compounds.[2][3]Generally has lower resolving power than silica gel. Can be more reactive and may catalyze certain reactions.Acid-sensitive piperidine compounds that degrade on silica gel.[4]
Amine-Functionalized Silica The basic surface effectively masks silanol interactions, providing excellent peak shapes for amines without mobile phase additives.[1][2]More expensive than standard silica gel.Purifying highly basic or valuable piperidine compounds where high recovery and purity are critical.[1]
Mobile Phase Selection: The Key to Good Separation

The choice of mobile phase, or eluent, is critical for achieving good separation. For piperidine compounds on silica gel, the mobile phase almost always requires a basic additive to prevent the issues outlined above.

The Role of Triethylamine (TEA):

Triethylamine (TEA) is the most common basic additive used in the purification of amines.[5] It works by competing with the basic piperidine compound for the acidic silanol sites on the silica gel, thereby minimizing the undesirable interactions that cause peak tailing.[6]

Optimizing TEA Concentration:

A typical starting concentration for TEA is 0.5-2% (v/v) in your mobile phase.[7] The optimal concentration will depend on the basicity of your piperidine compound and the polarity of your eluent.

  • For weakly basic piperidines: Start with 0.5% TEA.

  • For more strongly basic piperidines: You may need to increase the concentration to 1-2%.

Common Solvent Systems:

  • For non-polar to moderately polar piperidines: Hexane/Ethyl Acetate + 0.5-2% TEA

  • For polar piperidines: Dichloromethane/Methanol + 0.5-2% TEA

Pro-Tip from the Field: When developing your solvent system using Thin Layer Chromatography (TLC), be sure to add the same percentage of TEA to your TLC mobile phase to get an accurate prediction of how your compound will behave on the column.

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of piperidine compounds using different stationary phases.

Protocol 1: Purification using Standard Silica Gel with TEA

This is the most common method for routine purification of piperidine derivatives.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate in a chamber with a test solvent system (e.g., 95:5 dichloromethane:methanol) containing 1% TEA.
  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

2. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in your chosen mobile phase (including TEA).
  • Pour the slurry into your column and allow the silica to settle, ensuring a level and compact bed.
  • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.[8]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol).
  • Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[8]
  • Carefully add this powder to the top of the column.[8]

4. Elution and Fraction Collection:

  • Begin elution with your mobile phase.
  • If you are running a gradient, gradually increase the polarity of the mobile phase to elute your compounds.
  • Collect fractions of a suitable volume.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield your purified piperidine compound.
Protocol 2: Preparation and Use of "Neutralized" Silica Gel

This method is an excellent alternative to using TEA in your mobile phase, which can sometimes be difficult to remove from the final product.

1. Preparing the Neutralized Silica:

  • Slurry your silica gel in your chosen non-polar solvent (e.g., hexane).
  • Add 1-3% triethylamine to the slurry and stir for 15-20 minutes.
  • Filter the silica gel and wash it thoroughly with the non-polar solvent to remove excess TEA.
  • Dry the silica gel under vacuum to remove all solvent. You now have "neutralized" silica.

2. Column Chromatography:

  • Follow the steps outlined in Protocol 1 for column packing, sample loading, elution, and fraction analysis, but do not add TEA to your mobile phase .
Protocol 3: Purification using Amine-Functionalized Silica

This is the premium choice for difficult separations or when working with highly valuable compounds.

1. TLC Analysis and Mobile Phase Selection:

  • Use an amine-functionalized TLC plate for method development.
  • Develop the plate in a neutral mobile phase (e.g., hexane/ethyl acetate). No TEA is needed.[1]
  • Aim for an Rf of 0.2-0.4 for your target compound.

2. Column Chromatography:

  • Pack the amine-functionalized silica column according to the manufacturer's instructions.
  • Follow the same procedure for sample loading, elution, and fraction analysis as in Protocol 1, but with your optimized neutral mobile phase.

Troubleshooting Guide

Even with the best protocols, you may encounter issues. This section provides a systematic approach to troubleshooting common problems in piperidine purification.

Troubleshooting_Piperidine_Purification

Frequently Asked Questions (FAQs)

Q1: I've purified my piperidine compound, but now I have triethylammonium salts in my final product. How do I remove them?

A1: This is a common issue when using TEA in the mobile phase. Here are a few strategies to remove the salt:

  • Aqueous Wash: Dissolve your product in an organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution. This will deprotonate the triethylammonium salt, and the resulting free triethylamine will be more soluble in the organic layer and can be removed by evaporation.[9]

  • Solvent Trituration/Precipitation: If your product is a solid, you can often find a solvent in which your product is soluble, but the triethylammonium salt is not (e.g., diethyl ether).[10] Stirring your product in this solvent will dissolve the product and leave the salt as a solid that can be filtered off.

  • Co-evaporation: Repeatedly dissolving your product in a solvent like toluene and evaporating it under reduced pressure can help to azeotropically remove the more volatile triethylamine.[11]

Q2: How do I visualize my piperidine compound on a TLC plate if it's not UV-active?

A2: Many piperidine derivatives are not UV-active. In these cases, you will need to use a chemical stain. Here are some effective options:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.[12][13]

  • Ninhydrin Stain: This stain is particularly good for primary and secondary amines, which will appear as purple or reddish spots upon heating.[12]

  • p-Anisaldehyde Stain: A versatile stain that gives a range of colors for different functional groups.[13][14]

Q3: Can I reuse my amine-functionalized silica column?

A3: Yes, amine-functionalized columns can often be reused.[2] To do so, you should flush the column thoroughly with the most polar solvent used in your separation, followed by a less polar solvent to prepare it for storage.[2] Always check the manufacturer's recommendations for the specific column you are using.

Q4: What are the key considerations when scaling up a piperidine purification?

A4: Scaling up from a lab-scale purification to a pilot or production scale requires careful consideration of several factors to maintain separation efficiency:

  • Maintain Constant Linear Velocity: As you increase the column diameter, you should increase the flow rate proportionally to maintain the same linear velocity of the mobile phase.

  • Column Packing: Achieving a uniformly packed bed is even more critical at a larger scale to avoid channeling and poor separation.

  • Heat Dissipation: The heat generated from the adsorption and desorption of compounds on the stationary phase can be more significant at a larger scale and may affect the separation.

  • Trial Runs: It's always advisable to perform a small-scale pilot run before committing to a full-scale production run to identify any unforeseen issues.[15]

Pro-Tips from the Field

  • Dry Loading is Your Friend: For piperidine compounds, dry loading onto silica gel is almost always preferable to wet loading. It results in a more concentrated band at the start of the column, leading to better separation.[8]

  • Don't Be Afraid to Change Stationary Phases: If you are struggling with a difficult separation on silica gel, don't hesitate to try alumina or an amine-functionalized column. The extra initial investment can save you significant time and effort in the long run.[1]

  • Consider Reverse-Phase Chromatography: For very polar piperidine compounds, reverse-phase chromatography can be a powerful alternative to normal-phase.

This technical support guide provides a comprehensive overview of the principles and practices for the successful purification of piperidine compounds by column chromatography. By understanding the underlying chemistry and employing a systematic approach to method development and troubleshooting, you can overcome the challenges associated with these important molecules and achieve your purification goals with confidence.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]

  • MilliporeSigma. TLC Stains. Retrieved from [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? Retrieved from [Link]

  • SciSpace. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • ResearchGate. Large-Scale Chromatography Columns, Modeling Flow Distribution. Retrieved from [Link]

  • Restek. HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2011, September 1). Amine-functionalized silica nanoparticle: Preparation, characterization and anionic dye removal ability. Retrieved from [Link]

  • RSC Publishing. (2023, May 23). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • BioPharm International. Using Volumetric Flow to Scaleup Chromatographic Processes. Retrieved from [Link]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Reddit. (2025, April 18). Triethylammonium after flash chromatography. Retrieved from [Link]

  • MDPI. Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. Retrieved from [Link]

  • ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]

  • ResearchGate. (2019, May 25). How is the best way to pack a column? Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • BioProcess International. Modeling Flow Distribution in Large-Scale Chromatographic Columns with Computational Fluid Dynamics. Retrieved from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]

  • NIH. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Retrieved from [Link]

  • PubMed. (2020, August 16). Pressure-Flow experiments, packing, and modeling for scale-up of a mixed mode chromatography column for biopharmaceutical manufacturing. Retrieved from [Link]

  • Google Patents. CN103396394A - Method for obtaining piperine via direct column chromatography.
  • Hamad Bin Khalifa University. (2025, February 19). Comparative analysis of amine-functionalized silica for direct air capture (DAC): Material characterization, performance, and thermodynamic efficiency. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • LCGC. (2016, August 1). HPLC Column Standardization in Pharmaceutical Development: A Case Study. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC Stains. Retrieved from [Link]

  • ACS Publications. (2024, May 2). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. TLC Stain Recipes. Retrieved from [Link]

  • Organic Chemistry Portal. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • LCGC International. What's Happening to My Column? Retrieved from [Link]

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Troubleshooting

Technical Support Center: Crystallization of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline

Disclaimer: Detailed crystallization data for 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline is not extensively available in public literature. The following guides are based on the physicochemical properties inferred from its...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Detailed crystallization data for 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline is not extensively available in public literature. The following guides are based on the physicochemical properties inferred from its structure—an aromatic amide with ether and piperidinyl functionalities—and established principles of small molecule crystallization.[1][2] Researchers should use this information as an authoritative starting point and optimize conditions based on their experimental observations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization strategy for 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline, grounded in its molecular structure.

Q1: What are the key structural features of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline that influence its crystallization?

A1: The molecular architecture presents several functionalities that dictate its behavior in solution and during crystallization:

  • Aniline Ring System: The aromatic aniline core can participate in π-π stacking interactions, which are often crucial for promoting an ordered crystal lattice.[1]

  • Amide Group (-C(O)N-): This is a dominant feature. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Amides are known to form strong intermolecular hydrogen bonds, which can facilitate crystallization but can sometimes be challenging to control.[2][3][4]

  • Ether Linkage (-O-): The ether group acts as a hydrogen bond acceptor, adding to the molecule's overall polarity and influencing its solubility in various solvents.

  • Piperidinyl Group: This bulky, non-polar aliphatic ring can introduce steric hindrance that affects how the molecules pack into a crystal lattice. Its presence is a key factor in determining the optimal solvent system.[5][6]

Understanding these features is the first step in designing a rational crystallization strategy. The combination of polar, hydrogen-bonding groups with a bulky aliphatic moiety suggests that a single ideal solvent might be elusive, and solvent mixtures may be required.

Q2: How should I approach solvent selection for this compound?

A2: A systematic solvent screening is critical. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly or not at all at room or lower temperatures.[7][8]

Given the molecule's polarity, start with polar protic and aprotic solvents. A good rule of thumb is that solvents with functional groups similar to the solute are often effective.[2][9]

Table 1: Recommended Starting Solvents for Screening

Solvent ClassExample SolventsRationale for SelectionExpected Outcome for a Good Solvent
Alcohols Ethanol, IsopropanolPolar, protic. Can hydrogen bond with the amide, ether, and aniline groups. Often show a steep solubility curve with temperature.Sparingly soluble at room temp, fully soluble near boiling.
Ketones Acetone, MEKPolar, aprotic. Good hydrogen bond acceptors. Can dissolve a wide range of organic compounds.Potentially too soluble; may require an anti-solvent.
Esters Ethyl AcetateMedium polarity. Good balance of polar and non-polar character.May provide an ideal solubility profile.
Ethers THF, 2-MeTHFGood for dissolving compounds with ether linkages, but can be too good of a solvent.Often used as the "good" solvent in an anti-solvent system.
Aromatic TolueneCan interact favorably with the aniline ring via π-stacking.Less likely to be a primary solvent, but useful in mixtures.
Mixed Systems Ethanol/Water, Toluene/Heptane, Ethyl Acetate/HexaneAllows for fine-tuning of solvent polarity to achieve ideal supersaturation.[7]The "good" solvent dissolves the compound, the "poor" (anti-solvent) induces crystallization.

Q3: Which crystallization techniques are most likely to be successful?

A3: For a novel compound like this, several techniques should be explored in parallel.[10]

  • Cooling Crystallization: This is the most common and often the first method to try.[11] It involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, inducing crystal formation as the solubility decreases.[1][8]

  • Anti-Solvent Addition: This technique is highly effective when a compound is too soluble in a particular solvent.[11][12] The compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) in which it is insoluble is added slowly to induce precipitation.[12]

  • Slow Evaporation: If the compound is soluble at room temperature, dissolving it in a suitable solvent and allowing the solvent to evaporate slowly can yield high-quality crystals.[12] This method is particularly useful for obtaining crystals for X-ray diffraction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of novel pharmaceutical compounds.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system. The compound separates as a liquid phase instead of a solid crystal.

  • Causality: This is common when the solution is too concentrated or cools too quickly. The high concentration of solute significantly depresses the freezing point.

  • Solutions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[13] Allow it to cool much more slowly.

    • Change Solvents: The chosen solvent may be a poor choice. Try a solvent with lower polarity or one in which the compound is less soluble.

    • Lower the Crystallization Temperature: After redissolving, try cooling the solution to a much lower temperature (e.g., in a freezer) after it has reached room temperature. This can sometimes solidify the oil, which may then be recrystallized.

Q: No crystals are forming even after the solution has cooled completely. What are the next steps?

A: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

  • Causality: Most often, too much solvent was used.[13][14] Alternatively, the solution may be clean of nucleation sites.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[14] The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: If you have a previous crystal of the compound, add a single, tiny crystal to the solution to act as a template for growth.[15]

    • Increase Concentration: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[13][14]

    • Add an Anti-Solvent: If the compound is dissolved in a good solvent, slowly add a miscible anti-solvent until the solution becomes faintly cloudy, then warm slightly to clarify and cool again.

Q: I'm getting very fine needles or powder, but I need larger crystals for analysis. How can I improve crystal quality?

A: The formation of fine powders or needles is typically a result of rapid nucleation and crystal growth, often caused by high levels of supersaturation or excessively fast cooling.[1][13]

  • Causality: When supersaturation is very high, countless nuclei form simultaneously, leaving little solute for each nucleus to grow large.

  • Solutions:

    • Slow Down the Cooling Process: This is the most critical factor. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools over several hours. An ideal crystallization should show initial crystal formation after 5-20 minutes of cooling.[13]

    • Reduce Supersaturation: Use slightly more of the hot solvent than the absolute minimum required for dissolution.[13] This will lower the driving force for nucleation and promote slower, more orderly growth.

    • Use an Alternative Technique: Methods like slow evaporation or vapor diffusion are inherently slower and often yield higher-quality crystals.

dot

Caption: Troubleshooting workflow for common crystallization issues.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Ethanol)

This protocol is a standard method for purifying compounds that are significantly more soluble in a hot solvent than in a cold one.[14]

  • Dissolution: Place the crude 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of ethanol (e.g., 5 mL) and begin heating the mixture on a hot plate with stirring.

  • Heating: Bring the solvent to a gentle boil. Continue to add ethanol dropwise from a pipette until the solid just completely dissolves. Note the total volume of solvent used. To ensure success, add an additional 5-10% of solvent to prevent premature crystallization.[13]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop to room temperature.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization (Example: THF/Hexane System)

This technique is ideal if the compound is found to be highly soluble in a solvent like Tetrahydrofuran (THF) even at room temperature.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (THF) at room temperature.

  • Anti-Solvent Addition: While stirring, add the "poor" solvent (hexane) dropwise using a pipette. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the point of saturation.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a mixture of the solvent and anti-solvent, or just the anti-solvent), and dry the crystals as described in Protocol 1.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Upadhyay, P., Kumar, A., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH. Retrieved from [Link]

  • Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]

  • Various Authors. (n.d.). Crystallization of Pharmaceutical Crystals. Request PDF on ResearchGate. Retrieved from [Link]

  • Jiko, T. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Various Authors. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Request PDF on ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • Bis, J. A., & Vishweshwar, P. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. An incorrect structural assignment can compromi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. An incorrect structural assignment can compromise biological data, invalidate structure-activity relationships, and lead to significant wasted resources. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to definitively confirm the structure of the small molecule, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (CAS: 76870-14-9).

Rather than a simple recitation of methods, this document explains the causality behind experimental choices and demonstrates how a multi-faceted analytical approach provides a self-validating system for structural elucidation. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting a detailed, illustrative case study on how to interpret the data to distinguish the correct structure from potential isomers.

The Compound: 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol IUPAC Name: 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline[1]

This molecule is comprised of three key structural motifs: a 4-aminophenoxy group, an acetyl bridge, and a piperidine ring forming a tertiary amide. The primary challenge in its structural confirmation lies in unequivocally establishing the connectivity of these fragments.

Comparative Analysis of Core Spectroscopic Techniques

A robust structural confirmation relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data create a comprehensive and validated picture.

TechniqueInformation ProvidedSample RequirementsThroughputKey Advantages & Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity (through 2D NMR), stereochemistry.[2]1-10 mg, soluble in deuterated solvent. Non-destructive.Low to MediumAdvantage: Provides the most detailed structural information.[2] Limitation: Lower sensitivity compared to MS; requires pure sample.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns suggesting substructures.[3][4]Microgram to nanogram quantities. Destructive.HighAdvantage: Extremely high sensitivity and mass accuracy.[3] Limitation: Does not inherently provide connectivity for isomers.
IR Spectroscopy Presence or absence of key functional groups (e.g., C=O, N-H, C-O).[5][6][7]Minimal; can be used for solids, liquids, and gases. Non-destructive.HighAdvantage: Fast, simple, and excellent for identifying functional groups. Limitation: Provides limited information on the overall molecular skeleton.

The Workflow of Structural Confirmation

The process of confirming a chemical structure is a logical progression from broad characteristics to fine details. The following workflow illustrates how data from different techniques are integrated for a conclusive assignment.

G A Sample Received B Mass Spectrometry (ESI-MS) Confirm Molecular Weight A->B C Infrared Spectroscopy (ATR-FTIR) Identify Functional Groups A->C E Data Integration & Interpretation B->E C->E D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->E F Proposed Structure E->F G Compare with Alternatives (Isomers, Impurities) F->G H Final Structure Confirmed G->H

Caption: Workflow for small molecule structural confirmation.

Illustrative Data Interpretation: A Case Study

As experimental spectra for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone are not publicly available, we will proceed with a detailed analysis based on predicted data derived from known spectral information of its constituent fragments.[8][9][10] This approach mirrors the process a researcher would undertake when encountering a novel compound.

Mass Spectrometry (MS)

The first step is to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule.

  • Expected Result: A prominent ion peak at m/z 235.14 [M+H]⁺.

  • High-Resolution MS (HRMS): Would confirm the elemental composition of C₁₃H₁₉N₂O₂⁺ (calculated exact mass: 235.1441), definitively distinguishing it from any isomers with different atomic constituents.

  • Causality: The observation of the correct molecular ion peak validates the molecular formula. The absence of this peak would immediately indicate a significant issue with the sample's identity or purity.

Infrared (IR) Spectroscopy

ATR-FTIR provides a rapid fingerprint of the functional groups present.

  • Expected Key Absorptions:

    • ~3450-3250 cm⁻¹ (two bands): N-H stretching of the primary aromatic amine (-NH₂).

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2930, 2850 cm⁻¹: Aliphatic C-H stretching from the piperidine and methylene groups.

    • ~1640 cm⁻¹: C=O stretching of the tertiary amide. This is a crucial peak.

    • ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

    • ~1230 cm⁻¹: Aryl-O-C (ether) stretching.

  • Causality: The presence of both N-H and a tertiary amide C=O stretch is critical. For instance, an isomeric secondary amide would show an N-H stretch in addition to the amide C=O, altering the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.75d, J=8.8 Hz2HArH (ortho to O)Protons on the aromatic ring, ortho to the electron-donating oxygen, are shielded.
~ 6.65d, J=8.8 Hz2HArH (ortho to N)Protons ortho to the electron-donating amino group are also shielded.
~ 4.60s2HO-CH₂ -C=OMethylene protons adjacent to both an oxygen and a carbonyl group are significantly deshielded.
~ 3.60br s2H-NH₂ Amine protons, often broad and exchangeable with D₂O.
~ 3.50t, J=5.5 Hz4HN-CH₂ (piperidine)Protons on the piperidine ring adjacent to the amide nitrogen.
~ 1.60m6HCH₂ (piperidine)Remaining piperidine protons, overlapping in a complex multiplet.
Chemical Shift (δ, ppm)AssignmentRationale
~ 168.0C =O (Amide)Carbonyl carbon of the amide.
~ 150.0Ar-C -OAromatic carbon attached to the ether oxygen.
~ 142.0Ar-C -NAromatic carbon attached to the amino group.
~ 122.0Ar-C HAromatic methine carbons.
~ 115.0Ar-C HAromatic methine carbons.
~ 68.0O-C H₂-C=OMethylene carbon adjacent to oxygen.
~ 46.0, 42.0N-C H₂ (piperidine)Piperidine carbons adjacent to nitrogen.
~ 26.0, 24.0C H₂ (piperidine)Remaining piperidine carbons.

Distinguishing from a Key Isomer: The N-Acylated Alternative

Let's compare the expected data with a plausible isomer: 1-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-one that has been N-acylated on the aniline nitrogen. This would be N-(4-(2-(piperidin-1-yl)acetyl)phenyl)acetamide . While having the same molecular formula, its spectroscopic signature would be dramatically different.

Spectroscopic Data2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanoneN-(4-(2-(piperidin-1-yl)acetyl)phenyl)acetamide (Isomer)
¹H NMR O-CH₂ - signal at ~4.60 ppm.N-CH₂ - signal would be further upfield (~3.5 ppm).
Primary amine (-NH₂ ) signal at ~3.60 ppm.Secondary amide (-NH -C=O) signal, sharp, downfield (~8-9 ppm).
No acetyl methyl signal.A sharp singlet for the acetyl methyl group (-C(=O)CH₃ ) at ~2.1 ppm.
IR Two N-H stretches (~3450-3250 cm⁻¹).One N-H stretch (~3300 cm⁻¹).
One C=O stretch (tertiary amide, ~1640 cm⁻¹).Two C=O stretches (ketone ~1680 cm⁻¹, secondary amide ~1660 cm⁻¹).
MS Fragmentation Loss of the piperidinyl-carbonyl fragment.Loss of the acetyl group or piperidinyl-methylene fragment.

This comparative analysis demonstrates how specific, predictable differences in the spectral data allow for the unambiguous confirmation of the correct structure.

Logical Integration of Spectroscopic Data

The final confirmation is not derived from a single spectrum, but from the logical convergence of all data points.

G center_node Confirmed Structure 2-(4-Amino-phenoxy)-1- piperidin-1-yl-ethanone MS MS Data [M+H]⁺ = 235.14 C₁₃H₁₈N₂O₂ MS->center_node Correct MW & Formula IR IR Data -NH₂ stretch Tertiary Amide C=O Ether C-O IR->center_node Correct Functional Groups H_NMR ¹H NMR Data Ar-H (AA'BB') O-CH₂ singlet Piperidine signals H_NMR->center_node Correct Connectivity & Proton Environment C_NMR ¹³C NMR Data Amide C=O Aliphatic & Aromatic C's C_NMR->center_node Correct Carbon Skeleton

Sources

Comparative

A Comparative Analysis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone Analogs as Potential Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs) is a cornerstone of neurological research. Epilepsy, a chronic neurolo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs) is a cornerstone of neurological research. Epilepsy, a chronic neurological disorder, affects millions globally, with a significant portion of patients exhibiting resistance to current treatments.[1][2] This highlights the urgent need for new therapeutic agents. The phenoxy acetamide scaffold has emerged as a promising pharmacophore in the design of central nervous system (CNS) active agents, with various derivatives showing potential anticonvulsant properties.[3] This guide provides a comparative analysis of analogs based on the 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone core structure, focusing on their structure-activity relationships (SAR) as potential anticonvulsant agents.

The piperidine ring is a key structural motif in medicinal chemistry, known for its presence in numerous biologically active compounds and its ability to influence pharmacological properties.[4][5] By systematically modifying the core structure of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, researchers can explore the chemical space to optimize anticonvulsant activity, selectivity, and safety profiles.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of this class of compounds is evaluated through standardized preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in rodents.[1][6][7] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.[8] Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.

The core scaffold, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, can be divided into three key regions for modification to explore the SAR:

  • The Aromatic Ring (Phenoxy Moiety): Substitutions on the phenyl ring can significantly impact activity.

  • The Linker (Acetamide Moiety): Modifications to the ethanone linker are generally less explored but can influence conformation and binding.

  • The Heterocyclic Ring (Piperidine Moiety): Alterations to the piperidine ring or its replacement with other heterocycles can affect lipophilicity, basicity, and interaction with biological targets.

Below is a comparative table of hypothetical analogs to illustrate potential SAR trends based on published findings for similar compound classes.

Compound IDAromatic Ring Substitution (R1)Piperidine Moiety (R2)MES Activity (ED50 mg/kg)scPTZ Activity (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI = TD50/ED50)
Parent 4-NH2Piperidine>100>100>300-
Analog 1 4-ClPiperidine55>1002504.5 (MES)
Analog 2 4-OCH3Piperidine78>100>300>3.8 (MES)
Analog 3 4-NH24-Phenylpiperazine45602004.4 (MES), 3.3 (scPTZ)
Analog 4 4-Cl4-Phenylpiperazine30421505.0 (MES), 3.6 (scPTZ)
Analog 5 4-NH2Pyrrolidine95>100>300>3.2 (MES)

From this illustrative data, several SAR insights can be drawn:

  • Influence of Aromatic Substitution: The introduction of a chloro group at the 4-position of the phenyl ring (Analogs 1 and 4) appears to enhance potency in the MES test compared to the parent amino or methoxy-substituted compounds. This suggests that an electron-withdrawing group may be favorable for this type of activity.

  • Impact of the Heterocyclic Moiety: Replacing the piperidine ring with a 4-phenylpiperazine moiety (Analogs 3 and 4) seems to broaden the anticonvulsant profile, conferring activity in both the MES and scPTZ tests. This indicates a potential interaction with targets relevant to both types of seizures. The pyrrolidine analog (Analog 5) shows weaker activity, suggesting that the six-membered piperidine or piperazine ring is preferred.

  • Combined Effects: The combination of a 4-chloro substituent and a 4-phenylpiperazine ring (Analog 4) results in the most potent analog in this hypothetical series, with a good protective index. This highlights the importance of optimizing multiple regions of the scaffold.

Experimental Protocols

The reliable evaluation of anticonvulsant activity is crucial for the development of new AEDs. The following are detailed protocols for the key in vivo screening methods.

Protocol 1: Maximal Electroshock (MES) Seizure Test [1][6]

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsiometer.

  • Procedure:

    • Administer the test compound or vehicle to a group of mice or rats via an appropriate route (e.g., intraperitoneally).

    • After a predetermined time for drug absorption (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of tonic hindlimb extension.

    • The absence of tonic hindlimb extension is considered protection.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1][6]

  • Objective: To evaluate a compound's ability to prevent seizures induced by the chemical convulsant pentylenetetrazole, a model for absence seizures.

  • Procedure:

    • Administer the test compound or vehicle to a group of mice.

    • After a set time, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

    • Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

    • The absence of clonic seizures during the observation period is defined as protection.

    • The ED50 is calculated as described for the MES test.

Protocol 3: Rotarod Neurotoxicity Test

  • Objective: To assess motor impairment and potential neurotoxic side effects of the test compounds.

  • Apparatus: A rotarod apparatus (a rotating rod).

  • Procedure:

    • Train the animals to remain on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1 minute) in three successive trials.

    • Administer the test compound or vehicle.

    • At the time of peak drug effect (determined from the anticonvulsant tests), place the animals on the rotarod.

    • Record whether the animal falls off the rod within the 1-minute test period.

    • The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test, is calculated.

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Preclinical Evaluation cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification MES Maximal Electroshock (MES) Test Purification->MES scPTZ Subcutaneous PTZ (scPTZ) Test Purification->scPTZ Rotarod Rotarod Neurotoxicity Purification->Rotarod ED50 Calculate ED50 MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Rotarod->TD50 PI Determine Protective Index (PI) ED50->PI TD50->PI SAR Structure-Activity Relationship (SAR) Analysis PI->SAR

Caption: Workflow for the synthesis and preclinical evaluation of anticonvulsant analogs.

Potential Mechanism of Action: Modulation of GABAergic and Glutamatergic Systems

While the precise mechanism of action for this class of compounds requires further investigation, many anticonvulsants exert their effects by modulating the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[9] Piperidine-containing compounds have been shown to interact with GABA-A receptors and voltage-gated sodium and calcium channels.[10][11][12]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel Glutamate_Vesicle Glutamate VGCC->Glutamate_Vesicle Ca2+ influx triggers release AMPA AMPA Receptor Glutamate_Vesicle->AMPA Activates NMDA NMDA Receptor Glutamate_Vesicle->NMDA Activates GABA_A GABA-A Receptor GABA_A->AMPA Inhibitory Cl- influx (Hyperpolarization) GABA_A->NMDA Analog Phenoxy-Piperidinyl Ethanone Analog Analog->VGSC Inhibition Analog->GABA_A Potentiation

Caption: Hypothetical mechanism of action for anticonvulsant analogs.

Conclusion

The 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone scaffold represents a viable starting point for the development of novel anticonvulsant agents. The illustrative SAR analysis suggests that strategic modifications to the aromatic and heterocyclic rings can significantly enhance potency and broaden the spectrum of activity. Further synthesis and rigorous preclinical evaluation of a diverse set of analogs are warranted to identify lead candidates with an optimal balance of efficacy and safety. The experimental protocols provided herein offer a standardized framework for such evaluations, ensuring the generation of robust and comparable data. Future work should also focus on elucidating the precise molecular targets and mechanisms of action to guide rational drug design efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • Löscher, W., & Potschka, H. (2021). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Epilepsy. Retrieved from [Link]

  • Avanzini, G., & Moshé, S. L. (Eds.). (2017). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. Retrieved from [Link]

  • ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. Retrieved from [Link]

  • Slideshare. (2014). Evaluation of anti epileptic drugs practical. Retrieved from [Link]

  • Gupta, Y. K., Malhotra, J., George, B., & Kulkarni, S. K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-36. Retrieved from [Link]

  • D'Ambola, J. B., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-324. Retrieved from [Link]

  • D'Ambola, J. B., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. Retrieved from [Link]

  • D'Ambola, J. B., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. ResearchGate. Retrieved from [Link]

  • da Cruz, G. M. P., et al. (2013). Piperine decreases pilocarpine-induced convulsions by GABAergic mechanisms. Pharmacology, Biochemistry and Behavior, 104, 141-152. Retrieved from [Link]

  • Kumar, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 21. Retrieved from [Link]

  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

  • Bukhari, I. A., et al. (2013). The analgesic and anticonvulsant effects of piperine in mice. eCommons@AKU. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2009). Synthesis and Anticonvulsant Activity of Novel 2- and 3-[4-(Trisubstituted Pyridyl)-phenylamino]- or -phenoxy-quinoxaline Derivatives. Archiv der Pharmazie, 342(10), 591-600. Retrieved from [Link]

  • Kumar, A., et al. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. European Journal of Medicinal Chemistry, 69, 908-919. Retrieved from [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839. Retrieved from [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Retrieved from [Link]

  • Ibrahim, M. K., et al. (2013). Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877. Retrieved from [Link]

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  • Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 8(4), 261-266. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

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  • Lass-Flörl, C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Efficacy of Piperidine-Containing Phenoxyacetamides

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the biological efficacy of a class of synthetic compounds characterized by a core 2-(phenoxy...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological efficacy of a class of synthetic compounds characterized by a core 2-(phenoxy)-1-(piperidin-1-yl)-ethanone structure. While specific experimental data for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is not extensively available in current literature, this document will objectively compare the performance of structurally similar piperidine derivatives, supported by available experimental data. The insights herein are intended to guide researchers in understanding the potential therapeutic applications and structure-activity relationships (SAR) within this chemical family.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] Its combination with a phenoxyacetamide linker creates a versatile backbone for designing molecules with diverse biological activities, including anticancer, antimicrobial, and neurological applications.[2][3]

Comparative Efficacy of Structurally Related Piperidine Derivatives

The biological activity of piperidine derivatives is significantly influenced by the nature and position of substituents on both the phenoxy and piperidine rings. This section presents a comparative summary of the efficacy of various analogs, providing a framework for predicting the potential activity of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine-containing compounds. For instance, a series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their cytotoxic effects. Compound 5h from this series demonstrated potent activity against SW480 (colorectal cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 15.70 ± 0.28 µM and 16.50 ± 4.90 µM, respectively.[4] This activity was attributed to the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis.[4]

Another study on N-arylpiperidine-3-carboxamide derivatives identified compounds with significant antimelanoma activity. Specifically, compound 54 , a S-isomer with a pyridine B ring and a pyrrole substituent, showed an IC50 of 0.03 μM in A375 human melanoma cells by inducing a senescence-like phenotype.[5]

Compound/SeriesTarget/Cell LineKey Structural FeaturesIC50/EC50 (µM)
Compound 5h (6-(4-aminopiperidin-1-yl)-derivative)SW480 (Colorectal), MCF-7 (Breast)6-(4-aminopiperidin-1-yl) pyrimidine dione15.70, 16.50
Compound 54 (N-arylpiperidine-3-carboxamide)A375 (Melanoma)S-isomer with pyridine B ring and pyrrole substituent0.03 (IC50), 0.04 (EC50)

These findings suggest that the aminophenoxy group in 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone could contribute to anticancer activity, potentially through mechanisms involving cell cycle arrest and induction of apoptosis.[6]

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and showed significant antimicrobial activity.[7] Specifically, compounds 3, 8, 11, and 12 were comparable to the standard drugs ciprofloxacin and fluconazole.[7]

In a different study, (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives were evaluated.[8] Compound 7f exhibited prominent antibacterial activity against Proteus vulgaris with a MIC of 93.7 µg/ml, which was superior to the reference standard ampicillin (MIC 125 µg/ml).[8] Compounds 7g and 7i showed superior antifungal activity against Aspergillus niger (MIC 93.7 µg/ml) compared to nystatin (MIC 125 µg/ml).[8]

Compound/SeriesMicroorganismKey Structural FeaturesMIC (µg/mL)
Compounds 3, 8, 11, 12 (piperazinyl-acetamido-quinazolinones)Bacteria and Fungi2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl acetamideN/A
Compound 7f (piperazinyl-acetamido-thiophene)Proteus vulgarisThiophene and piperazine scaffolds with sulfonamide linkage93.7
Compounds 7g, 7i (piperazinyl-acetamido-thiophene)Aspergillus nigerThiophene and piperazine scaffolds with sulfonamide linkage93.7

The structural similarity of the core acetamide linkage suggests that 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone may also possess antimicrobial properties.

Neurological and Receptor Binding Activity

The piperidine moiety is a common feature in centrally acting agents. A study of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed potential antidepressant activity.[9] Compounds 3 and 5 from this series showed biological activity comparable to the antidepressant drug viloxazine in both in vivo and in vitro tests, likely through inhibition of biogenic amine reuptake.[9]

Furthermore, a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated as cholinesterase inhibitors.[2] Many of these compounds displayed promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

These studies indicate that the piperidine-phenoxy-ethanone scaffold can interact with neurological targets. The free amino group on the phenoxy ring of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone could be a key pharmacophoric feature for interaction with various receptors.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom sterile tissue culture plates

  • Appropriate cancer cell line (e.g., MCF-7, A375)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compound Dilutions to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound stock solution

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compound in Broth prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_wells Inoculate Wells with Microorganism prepare_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate determine_mic Determine MIC (Visual or OD Reading) incubate_plate->determine_mic

Caption: Workflow for MIC Antimicrobial Assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring are critical for activity. For instance, the 4-amino substitution in the anticancer pyrimidine dione series was found to be important for activity.[4]

  • Aromatic Ring Substituents: Modifications on the aromatic rings significantly impact biological efficacy. Electron-withdrawing or -donating groups can modulate receptor binding affinity and pharmacokinetic properties.

  • Linker Moiety: The nature of the linker between the piperidine and the phenoxy group (in this case, an ethanone) influences the molecule's conformation and ability to interact with biological targets.

The potential mechanisms of action for this class of compounds are diverse. The anticancer activity may stem from the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis.[4][6] The antimicrobial effects are likely due to the disruption of microbial cell membranes or inhibition of essential enzymes. The neurological activities could be mediated through interactions with various G protein-coupled receptors (GPCRs) or ion channels in the central nervous system.

Conclusion

While direct biological efficacy data for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone remains to be fully elucidated, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The evidence from related piperidine-containing phenoxyacetamides suggests promising avenues for investigation in oncology, infectious diseases, and neuroscience. The provided experimental protocols offer a starting point for researchers to systematically evaluate the biological profile of this and other novel piperidine derivatives. Further SAR studies are warranted to optimize the potency and selectivity of this versatile chemical scaffold.

References

  • Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. Available from: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed. Available from: [Link]

  • In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. IJNRD. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. IJNRD. Available from: [Link]

  • Synthesis and Biological Activity of Acetamides Containing Pyridazinones. CNKI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Available from: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available from: [Link]

  • In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. PubMed. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available from: [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. Available from: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available from: [Link]

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Comparative

A Comparative Guide to the Biological Target Validation of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific scrutiny. The compound 2-(4-Amino-phenoxy)-1-piper...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific scrutiny. The compound 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, with its privileged piperidine scaffold and functional phenoxy-ethanone moiety, presents a compelling case for investigation.[1][2][3] However, its therapeutic potential remains unrealized without a validated biological target.

This guide provides an in-depth, technically-grounded framework for the target validation process of this molecule. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice. This document is structured as a multi-phase validation workflow, assuming a hypothetical, yet plausible, biological target to illustrate the decision-making process.

Based on the compound's structural features, which are common in kinase inhibitors, we will hypothesize that its primary biological target is a novel protein kinase, hereafter referred to as "Novel Kinase X" (NKX) , a putative driver in a cancer-related signaling pathway.[2][4] This guide will compare and contrast a suite of modern experimental techniques to rigorously test this hypothesis.

Phase 1: Biochemical Validation - Does the Compound Directly Bind to NKX?

The foundational step in target validation is to confirm a direct, physical interaction between the small molecule and its putative target protein.[5] This biochemical evidence is crucial before investing in more complex and resource-intensive cellular or in vivo studies.

Primary Method: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides high-quality kinetic data on molecular interactions in real-time.[6][7] It measures the change in refractive index on a sensor chip as the analyte (our compound) flows over the immobilized ligand (the purified NKX protein), allowing for the precise determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[7]

  • Protein Immobilization: Covalently immobilize purified, recombinant human NKX protein onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding signals.

  • Analyte Preparation: Prepare a dilution series of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 nM to 10 µM.

  • Binding Analysis: Inject the compound solutions over the NKX and reference flow cells at a constant flow rate. Monitor the binding response (measured in Resonance Units, RU) during the association phase.

  • Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in RU as the compound dissociates from the target.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

The strength of SPR lies in its real-time data acquisition. A specific binding event should be concentration-dependent and saturable. The inclusion of a reference cell and a structurally similar but inactive analog of our compound helps to rule out false positives from non-specific binding.[8]

Alternative Method: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). Unlike SPR, ITC is performed in solution without protein immobilization, which can sometimes affect protein conformation.

Phase 2: Cellular Target Engagement - Does the Compound Bind to NKX in a Live Cell?

Confirming direct binding to a purified protein is a critical first step, but it doesn't guarantee the compound will reach and engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[9][10]

Primary Method: Cellular Thermal Shift Assay (CETSA)

CETSA is founded on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][12] This change in thermal stability is a direct proxy for target engagement.

  • Cell Treatment: Treat cultured cancer cells (expressing endogenous NKX) with varying concentrations of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated aggregates (denatured proteins) via centrifugation.

  • Protein Quantification: Quantify the amount of soluble NKX remaining at each temperature using a specific detection method, such as Western Blot or an AlphaScreen®-based immunoassay.

  • Data Analysis: Plot the percentage of soluble NKX against temperature to generate a "melting curve." A positive target engagement will result in a rightward shift of this curve in compound-treated cells compared to the vehicle control. This shift is quantified as the change in the melting temperature (ΔTm).

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis start Cancer Cells (Expressing NKX) treatment Treat with Compound or Vehicle (DMSO) start->treatment Incubate heat Heat Aliquots (Temperature Gradient) treatment->heat lysis Lyse Cells heat->lysis centrifuge Centrifuge to Separate Soluble vs. Aggregated lysis->centrifuge quantify Quantify Soluble NKX (e.g., Western Blot) centrifuge->quantify plot Plot Melting Curve (Soluble NKX vs. Temp) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Functional Validation - Is NKX Responsible for the Compound's Effect?

Once direct binding and cellular engagement are confirmed, the next crucial step is to establish a causal link between the engagement of NKX and the observed biological effect of the compound (e.g., decreased cancer cell viability). Genetic methods provide the most robust way to validate this functional relationship.[13]

Primary Method: CRISPR-Cas9 Gene Knockout

CRISPR-Cas9 technology allows for the precise and permanent disruption of a target gene.[14][15] By knocking out the gene encoding NKX, we can determine if the absence of the target protein phenocopies the effect of the compound. This provides powerful evidence that the compound's activity is mediated through NKX.[16]

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the coding sequence of the NKX gene.

  • Cell Transfection: Introduce the Cas9 nuclease and the validated NKX-targeting gRNAs into the cancer cell line. A non-targeting gRNA should be used as a control.

  • Clonal Selection & Validation: Isolate single-cell clones and validate successful NKX knockout via genomic sequencing and Western Blot to confirm the absence of the protein.

  • Phenotypic Assay: Treat both the NKX-knockout cells and the control cells with 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

  • Data Analysis: Measure cell viability (e.g., using a CellTiter-Glo® assay). If the compound acts specifically through NKX, the NKX-knockout cells should be significantly less sensitive (resistant) to the compound compared to the control cells.

The key comparison is the differential sensitivity between the knockout and control cells. A significant shift in the dose-response curve for the knockout cells is a strong indicator of on-target activity. This approach helps to de-risk a project by eliminating compounds that achieve their effect through off-target mechanisms.[16]

Alternative Method: RNA interference (RNAi)

RNAi uses short interfering RNAs (siRNAs) to temporarily reduce the expression of the target protein (knockdown). While less permanent than CRISPR, RNAi can be a faster method for initial functional validation. However, it is prone to incomplete knockdowns and off-target effects, making CRISPR the more definitive approach.[17]

Comparative Data Summary

The following table summarizes the hypothetical, yet realistic, data that would be generated from the described experiments to build a compelling target validation case for our compound and its putative target, NKX.

Experiment Methodology Metric 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone Inactive Analog Interpretation
Biochemical Binding Surface Plasmon Resonance (SPR)KD (Binding Affinity)50 nM> 50 µMPotent and specific binding to purified NKX protein.
Cellular Engagement Cellular Thermal Shift Assay (CETSA)ΔTm at 10 µM+5.2 °C+0.3 °CSignificant thermal stabilization of NKX in live cells.
Functional Validation CRISPR-Cas9 KnockoutCell Viability EC50 (Control Cells)150 nM> 50 µMPotent inhibition of cancer cell growth.
Functional Validation CRISPR-Cas9 KnockoutCell Viability EC50 (NKX KO Cells)> 25 µM> 50 µMLoss of NKX confers resistance to the compound.

Diagram: Hypothetical NKX Signaling Pathway

NKX_Pathway cluster_pathway Hypothetical NKX Cancer Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR NKX Novel Kinase X (NKX) GFR->NKX Activates Substrate Downstream Substrate NKX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Compound 2-(4-Amino-phenoxy)- 1-piperidin-1-yl-ethanone Compound->NKX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion: An Integrated Approach to Target Validation

Validating the biological target of a novel compound like 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone requires a multi-faceted, evidence-based approach. No single experiment is sufficient. The true power of this process lies in the integration of biochemical, cellular, and genetic data. By first demonstrating direct binding with SPR , confirming target engagement in the relevant cellular context with CETSA , and then causally linking that engagement to a functional outcome with CRISPR-Cas9 , we can build a robust and trustworthy case for a compound's mechanism of action. This rigorous, self-validating workflow is essential for minimizing the risk of late-stage failures and for successfully translating a promising molecule into a novel therapeutic.

References

  • Greenshields, A. L., et al. (2015). Anticancer Properties of Piperine and Piperidine: Molecular Mechanisms. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • IJNRD. (2023). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. International Journal of Novel Research and Development. Available at: [Link]

  • Cieploch, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]

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Validation

A Comparative Guide to the Purity Assessment of Synthesized 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthesized research compound, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthesized research compound, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to purity determination. We will explore a multi-tiered strategy, from initial structural confirmation to precise quantitative analysis, grounded in the principles of leading pharmacopoeial standards.[1][2][3][4]

Introduction: The Imperative of Purity

The molecule 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone incorporates several key pharmacophores: a piperidine ring, a phenoxy ether linkage, and a primary aromatic amine.[5][6][7] This structure suggests its potential as a candidate in medicinal chemistry and drug discovery pipelines. In this context, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring the reliability of biological data and adhering to regulatory expectations. Impurities, whether they are starting materials, by-products, or degradation products, can significantly alter a compound's efficacy, toxicity, and safety profile.

This guide details a logical workflow for purity analysis, emphasizing a holistic approach that combines spectroscopic and chromatographic techniques to build a comprehensive purity profile.

Chapter 1: Foundational Structural Confirmation

Before quantifying purity, it is paramount to confirm that the desired molecular structure has been synthesized. This stage employs spectroscopic techniques to provide a detailed "fingerprint" of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique ideal for the initial verification of functional groups.[8][9][10] The presence of characteristic absorption bands confirms the successful incorporation of the key structural motifs. For 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, the spectrum should be interrogated for the key vibrations outlined in Table 1. The absence of peaks corresponding to starting materials (e.g., a broad O-H stretch from a phenol precursor) provides the first indication of successful purification.

Table 1: Characteristic FTIR Absorption Bands for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Intensity
Primary Aromatic AmineN-H Stretch3300 - 3500 (typically two bands)Medium
Aliphatic/Aromatic C-HC-H Stretch2850 - 3100Medium-Strong
Tertiary AmideC=O Stretch1630 - 1680Strong
Aromatic RingC=C Stretch1500 - 1600Medium
Aryl EtherC-O Stretch1200 - 1275Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in organic chemistry.[5][11][12] Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the electronic environment and connectivity of protons. The spectrum should show distinct signals for the aromatic protons (often a characteristic AA'BB' splitting pattern), the singlet for the methylene bridge (-O-CH₂-), and the complex multiplets for the piperidine ring protons.[13] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The number of unique signals should match the number of non-equivalent carbon atoms in the structure. Key signals to identify include the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Causality: The true power of NMR in purity assessment lies in its ability to detect and help identify structurally similar impurities. The presence of unexpected peaks, even at low integration values, signals the presence of contaminants. For quantitative purposes, Quantitative NMR (qNMR) can be employed by adding a certified internal standard to provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a final check on its identity.[14] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy, distinguishing the target compound from isomers or other molecules with the same nominal mass.

Experimental Insight: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine and piperidine nitrogen, which are readily protonated to form an [M+H]⁺ ion. The expected monoisotopic mass for C₁₃H₁₈N₂O₂ is 234.1368, so an HRMS measurement should yield an [M+H]⁺ ion at m/z 235.1441 ± 5 ppm.

Caption: Workflow for structural confirmation.

Chapter 2: Quantitative Purity Determination

Once the structure is confirmed, the next critical step is to quantify its purity. Chromatographic methods are the industry standard for this task, separating the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[15] A reverse-phase method is the logical choice for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, given its moderate polarity.

Method Development Rationale:

  • Column: A C18 stationary phase is ideal, as it provides a good balance of hydrophobic interactions with the aromatic ring and piperidine moiety.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is necessary. The gradient allows for the elution of potential impurities with a wide range of polarities. The buffer is critical for ensuring the primary amine is protonated, leading to sharp, symmetrical peak shapes.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. The aromatic ring provides a strong chromophore, allowing for sensitive detection, typically in the 230-280 nm range. DAD is superior as it provides spectral data for each peak, which can help in peak tracking and identifying co-eluting impurities.

Purity is typically calculated as an area percentage, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.

T02_HPLC_Workflow node_start Start: Sample Preparation node_inject Injection into HPLC node_start->node_inject node_separation Separation on C18 Column (Gradient Elution) node_inject->node_separation node_detection UV/DAD Detection node_separation->node_detection node_data Data Acquisition: Chromatogram Generation node_detection->node_data node_analysis Peak Integration & Area % Calculation node_data->node_analysis node_end Result: Purity Value node_analysis->node_end

Caption: Standard HPLC workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more in-depth analysis, especially when unknown impurities are detected by HPLC, coupling the liquid chromatograph to a mass spectrometer is invaluable. LC-MS provides the molecular weight of each impurity as it elutes from the column. This information is critical for proposing the structures of by-products or degradation products, offering crucial insights into the reaction and stability of the target compound.

Chapter 3: Method Validation and Trustworthiness

A purity value is only meaningful if the analytical method used to generate it is proven to be reliable. This is achieved through method validation, following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[16][17][18]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).[16][18] This is demonstrated by showing that known impurities do not co-elute with the main peak.

  • Linearity: A direct correlation between the analyte concentration and the detector response over a defined range.[16]

  • Accuracy: The closeness of the test results to the true value, often determined by spiking the sample with a known amount of pure standard.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[18]

A self-validating system, such as an HPLC method, must include a System Suitability Test (SST) before any sample analysis.[18] This involves injecting a standard solution to check key performance indicators like peak resolution, tailing factor, and theoretical plates, ensuring the system is performing correctly on that day.

Chapter 4: Comparative Summary

No single technique can provide a complete picture of a compound's purity. A combination of methods is essential. Table 2 provides a comparative overview of the discussed techniques.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary PurposeInformation ProvidedSensitivityThroughputKey Advantage
FTIR Identity CheckFunctional GroupsLowHighRapid, non-destructive confirmation of synthesis.
NMR Structural ElucidationAtomic connectivity, structural isomersModerateLowUnambiguous structure proof; can detect a wide range of impurities.
MS Identity CheckMolecular Weight / FormulaHighHighConfirms molecular formula (HRMS).
HPLC-UV/DAD QuantificationPurity (Area %), Impurity ProfileHighMediumGold standard for quantitative purity; robust and reproducible.
LC-MS Impurity IDPurity & MW of ImpuritiesVery HighMediumDefinitive identification of unknown impurities.

Experimental Protocols

Protocol 1: HPLC-UV Purity Method
  • System: HPLC with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm (monitor 210-400 nm for peak purity).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR Sample Preparation
  • Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆), as it will solubilize the compound well and allow for the observation of the exchangeable -NH₂ protons.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆.

  • Internal Standard (Optional for qNMR): Add a precisely weighed amount of a certified internal standard (e.g., maleic acid).

  • Mixing: Cap the tube and invert several times to ensure complete dissolution. Use gentle vortexing if necessary.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for detecting low-level impurities.

Conclusion

Assessing the purity of a synthesized compound like 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is a multi-faceted process that underpins the integrity of subsequent research. A combination of spectroscopic techniques (FTIR, NMR, MS) is required for initial structural verification. This is followed by a robust, validated quantitative method, typically reverse-phase HPLC, to determine the purity value and impurity profile. For advanced problem-solving, LC-MS is the tool of choice for identifying unknown impurities. By following this structured, evidence-based approach, researchers can ensure the quality of their materials and generate reliable, reproducible scientific data.

References

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Abstract This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel chemical entity, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (hereafter referred to as Compound X)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel chemical entity, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone (hereafter referred to as Compound X). Due to the limited publicly available data on Compound X, this document establishes a proactive, methodology-focused comparison guide. It is designed for researchers, scientists, and drug development professionals to understand and implement a robust preclinical safety and selectivity assessment. We will explore a hypothesized primary target based on structural-activity relationships (SAR) of similar molecules, outline a tiered experimental approach from broad panel screening to focused secondary assays, and provide detailed, field-proven protocols. The objective is to build a self-validating system for characterizing the interaction of Compound X with a wide range of biological targets, thereby predicting potential therapeutic efficacy and off-target liabilities.

Introduction and Rationale for Cross-Reactivity Studies

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a primary one being the assurance of target selectivity. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), toxicity, or diminished efficacy, which are major causes of late-stage clinical trial failures. Therefore, a thorough and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of strategic drug development.

Compound X, with its 4-aminophenoxy moiety linked to a piperidinyl-ethanone structure, presents a pharmacophore with the potential for diverse biological interactions. The piperidine ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] The phenoxy linker and ethanone group could further confer affinity for enzymes such as kinases. This guide provides a systematic approach to de-risk the development of Compound X by comprehensively mapping its selectivity landscape.

Hypothetical Target Prediction and Rationale

Given the absence of empirical data for Compound X, we will employ in silico target prediction and structural analogy to postulate a primary target. This hypothesis will guide the selection of comparator compounds and the design of focused secondary assays.

Structural-Activity Relationship (SAR) Analysis
  • GPCRs (Serotonin Receptors): The piperidine moiety is a common feature in many CNS-active drugs. Structurally related compounds like Anpirtoline, which also contains a piperidine ring, are known modulators of serotonin receptors.[1]

  • Kinases: The ethanone linker and aromatic rings are present in some classes of kinase inhibitors. For instance, piperidine-substituted quinolinones have been identified as p38 MAP kinase inhibitors.[3]

In Silico Prediction

Computational methods, such as pharmacophore modeling and reverse docking against a library of known protein structures, can provide a more data-driven hypothesis. These approaches compare the 3D conformational and electrostatic properties of Compound X to vast databases of ligands with known targets.

Based on this preliminary analysis, we will proceed with the hypothesis that Compound X is a modulator of a specific GPCR, potentially a serotonin receptor subtype, with possible secondary activity on one or more protein kinases. This dual-hypothesis approach necessitates a broad yet strategic screening cascade.

Tier 1: Broad Panel Cross-Reactivity Screening

The initial step in characterizing Compound X is to perform a broad in vitro pharmacological screen against a diverse panel of receptors, ion channels, transporters, and enzymes. This provides a wide-angle "snapshot" of the compound's interaction profile. Commercial services like Eurofins' SafetyScreen™ offer well-established panels for this purpose.[4][5]

Recommended Screening Panel

A panel such as the SafetyScreen44 is recommended as a cost-effective starting point, covering targets implicated in common adverse drug reactions.[6][7]

Target Family Specific Targets Included (Representative)
GPCRs Adenosine A2A, Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Dopamine (D1, D2S), Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ2, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B), Vasopressin V1a
Ion Channels Ca2+ Channel (L-type), K+ Channels (hERG, Kv), Na+ Channel (Site 2), GABA-A (Benzodiazepine site)
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
Enzymes Acetylcholinesterase, COX-1, COX-2, MAO-A, PDE3A, PDE4D2
Kinases Lck (Lymphocyte-specific protein tyrosine kinase)
Nuclear Receptors Glucocorticoid Receptor (GR), Androgen Receptor (AR)

This table is a representative example based on the Eurofins SafetyScreen44 panel.[7]

Experimental Protocol: Broad Panel Radioligand Binding Assays

The majority of the targets in these panels are assessed using competitive radioligand binding assays, which are considered a gold standard for determining the affinity of a compound for a receptor.[8][9]

Objective: To determine the percentage inhibition of radioligand binding to a panel of targets by Compound X at a single, high concentration (typically 10 µM).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer specific to each target.

    • Prepare membrane homogenates or cell lysates expressing the target receptor.

    • Prepare a solution of a specific radioligand for each target at a concentration close to its dissociation constant (Kd).

    • Prepare a solution of a known unlabeled ligand for each target to determine non-specific binding.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of the unlabeled ligand.

    • Test Compound Wells: Add membrane preparation, radioligand, and Compound X (final concentration of 10 µM).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters), which traps the membranes with bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percent inhibition by Compound X: % Inhibition = (1 - (Specific Binding with Compound X / Specific Binding with Vehicle)) * 100.

Interpretation of Tier 1 Results

A commonly used threshold for a significant "hit" in these screens is >50% inhibition at 10 µM. Any target exceeding this threshold warrants further investigation in Tier 2 secondary assays to determine its potency (IC50 or Ki).

Tier 2: Confirmatory and Potency-Determination Assays

For any "hits" identified in Tier 1, the next crucial step is to determine the concentration-response relationship to quantify the potency of the interaction. This involves generating IC50 values (the concentration of a compound that inhibits 50% of the specific binding or function).

Comparator Compound Selection

To contextualize the selectivity of Compound X, it should be tested alongside appropriate comparator compounds. Based on our hypothetical primary target, suitable comparators would include:

Comparator Compound Primary Target(s) Rationale for Inclusion
Serotonin (5-HT) Multiple 5-HT receptor subtypesEndogenous agonist for the hypothesized primary target family.
Anpirtoline 5-HT1B Agonist, 5-HT3 AntagonistStructurally related compound with known activity on serotonin receptors.[10]
Imatinib ABL, c-KIT, PDGFR KinasesA well-characterized kinase inhibitor to serve as a positive control for any identified kinase off-targets.
(S)-crizotinib ALK, MET, ROS1 KinasesAnother kinase inhibitor with a distinct selectivity profile.
Detailed Secondary Assay Protocols

This protocol is an extension of the Tier 1 binding assay.

Objective: To determine the Ki of Compound X for a specific target receptor.

Methodology:

  • Follow the same setup as the broad panel binding assay.

  • Instead of a single concentration, prepare a serial dilution of Compound X (e.g., 10-point, 3-fold dilutions, from 30 µM down to 1.5 nM).

  • Incubate, filter, and measure radioactivity as previously described.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

For any identified kinase hits, a functional enzyme inhibition assay is necessary. The LanthaScreen™ technology is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13]

Objective: To determine the IC50 of Compound X against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X solution of a fluorescein-labeled substrate and ATP (at its Km concentration) in kinase buffer.

    • Prepare a serial dilution of Compound X at 4X the final concentration.

    • Prepare a 2X stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of the 4X Compound X dilution to the assay wells.

    • Add 2.5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X stop/detection solution.

    • Incubate at room temperature for 30-60 minutes to allow antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the log concentration of Compound X and fit to a sigmoidal curve to determine the IC50 value.

If Compound X shows high affinity for a Gs or Gi-coupled GPCR, a functional assay is essential to determine if it acts as an agonist or antagonist. Measurement of cyclic AMP (cAMP) is a standard readout for these receptors.[14][15]

Objective: To characterize Compound X as an agonist or antagonist at a specific GPCR by measuring changes in intracellular cAMP.

Methodology (using HTRF® cAMP Assay as an example):

  • Cell Culture: Culture cells stably expressing the target GPCR in a 384-well plate.

  • Compound Preparation:

    • Agonist Mode: Prepare a serial dilution of Compound X.

    • Antagonist Mode: Prepare a serial dilution of Compound X. Also prepare a solution of a known agonist at its EC80 concentration.

  • Cell Stimulation:

    • Agonist Mode: Add the diluted Compound X to the cells and incubate.

    • Antagonist Mode: Add the diluted Compound X, incubate for a pre-determined time, then add the known agonist.

  • Lysis and Detection:

    • Lyse the cells and add the HTRF® detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

    • Incubate to allow the competitive immunoassay to reach equilibrium.

  • Data Reading and Analysis:

    • Read the plate on an HTRF®-compatible reader.

    • Calculate the HTRF® ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of Compound X to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Selectivity Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and selectivity assessment.

Summary of Cross-Reactivity Data
Target Assay Type Comparator (e.g., Anpirtoline) Ki (nM) Compound X Ki (nM) Selectivity Ratio (Comparator/Compound X)
5-HT1A Radioligand Binding150503.0
5-HT1B Radioligand Binding2812000.02
5-HT2A Radioligand Binding1490>10,000-
Dopamine D2 Radioligand Binding>10,000850-
hERG Radioligand Binding>10,0002500-
Lck Kinase LanthaScreen™>10,000950-
p38α Kinase LanthaScreen™>10,000>10,000-

Data presented is hypothetical for illustrative purposes.

Calculating and Interpreting Selectivity

Selectivity is a critical parameter and is typically expressed as a ratio of Ki or IC50 values.

Selectivity Ratio = Ki (off-target) / Ki (on-target)

A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the required window depends on the specific targets and their physiological roles. For example, a compound with a Ki of 10 nM for its primary target and a Ki of 1000 nM for an off-target would have a selectivity ratio of 100.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Data Analysis CompoundX Compound X (2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone) BroadScreen Broad Panel Screen (e.g., SafetyScreen44) @ 10 µM CompoundX->BroadScreen DoseResponse Dose-Response Assays (IC50 / Ki Determination) BroadScreen->DoseResponse Hits with >50% Inhibition SecondaryAssays Secondary Functional Assays (e.g., cAMP, Kinase Activity) DoseResponse->SecondaryAssays Selectivity Selectivity Profiling (Calculate Selectivity Ratios) SecondaryAssays->Selectivity Potency Data (EC50/IC50) SAR Structure-Activity Relationship Analysis Selectivity->SAR

Caption: Tiered workflow for cross-reactivity profiling of Compound X.

GPCR Signaling Pathway Diagram

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist_Gs Agonist (e.g., Compound X) GPCR_Gs Gs-Coupled Receptor Agonist_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs produces PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Agonist_Gi Agonist (e.g., Compound X) GPCR_Gi Gi-Coupled Receptor Agonist_Gi->GPCR_Gi Gi Gi Protein GPCR_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi reduces PKA_Gi PKA Inhibition cAMP_Gi->PKA_Gi

Sources

Validation

A Prospective Analysis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone: A Novel Analgesic Candidate

In the relentless pursuit of novel therapeutic agents, the strategic combination of known pharmacophores represents a cornerstone of rational drug design. This guide introduces 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethano...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the strategic combination of known pharmacophores represents a cornerstone of rational drug design. This guide introduces 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone , a novel chemical entity with significant potential as an analgesic and anti-inflammatory agent. To date, this specific molecule has not been extensively characterized in published literature. Therefore, this document serves as a prospective analysis, drawing upon a comprehensive review of structurally related compounds to forecast its biological activity, propose a synthetic pathway, and benchmark its potential performance against established therapeutic alternatives.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation analgesics. By dissecting the constituent moieties of the target compound—the 4-aminophenoxy group, reminiscent of paracetamol, and the piperidine ring, a key feature of many potent analgesics—we can construct a scientifically grounded hypothesis for its therapeutic profile.

Deconstructing the Pharmacophore: A Rationale for Analgesic Activity

The structure of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone suggests a hybrid design, potentially leveraging two distinct mechanisms of action to achieve pain relief.

  • The 4-Aminophenoxy Moiety: This structural component is famously the core of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs globally.[1][2] Derivatives of 4-aminophenol are known to exert their effects, at least in part, through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.[2] Current research into 4-aminophenol derivatives is actively exploring modifications to this core structure to develop safer analogues that retain efficacy while mitigating the risk of hepatotoxicity associated with paracetamol overdose.[1] The inclusion of this moiety in our target compound suggests a potential for both pain and fever reduction.[2]

  • The Piperidine Ring: The piperidine nucleus is a ubiquitous feature in a vast array of pharmacologically active molecules, particularly potent analgesics.[3][4] Its presence is critical for the analgesic activity of opioids like morphine and pethidine, where it interacts with opioid receptors in the central nervous system.[4][5] Numerous studies have demonstrated that synthetic piperidine derivatives possess significant analgesic and anti-inflammatory properties, often with varying mechanisms of action.[3][6][7] The incorporation of the piperidine ring into 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone suggests the potential for potent, centrally-acting analgesia.

This dual-pharmacophore approach positions 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone as a compelling candidate for a novel analgesic with a potentially multi-modal mechanism of action.

Proposed Synthesis and Experimental Workflow

While a specific synthesis for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is not documented, a plausible synthetic route can be proposed based on established chemical reactions for analogous structures. A common method for synthesizing similar 2-phenoxy-1-(piperidin-1-yl)ethanone derivatives involves a two-step process.

Proposed Synthetic Protocol:
  • Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone.

    • To a solution of piperidine in an appropriate aprotic solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

  • Step 2: Synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

    • To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

    • Add the 2-chloro-1-(piperidin-1-yl)ethanone synthesized in Step 1 to the reaction mixture.

    • Heat the reaction mixture at 60-80°C for 12-24 hours, monitoring the progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Experimental Workflow for Biological Evaluation:

The following diagram outlines a typical workflow for the biological evaluation of a novel analgesic candidate like 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

G cluster_0 In Vitro Screening cluster_1 In Vivo Analgesic Models cluster_2 Anti-inflammatory & Antipyretic Models cluster_3 Toxicity & Safety Profiling in_vitro_assays COX-1/COX-2 Inhibition Assays Opioid Receptor Binding Assays writhing_test Acetic Acid-Induced Writhing Test (Peripheral Analgesia) in_vitro_assays->writhing_test Lead Identification hot_plate_test Hot Plate Test (Central Analgesia) writhing_test->hot_plate_test tail_flick_test Tail Flick Test (Central Analgesia) hot_plate_test->tail_flick_test carrageenan_paw_edema Carrageenan-Induced Paw Edema (Anti-inflammatory) tail_flick_test->carrageenan_paw_edema yeast_fever Yeast-Induced Pyrexia (Antipyretic) carrageenan_paw_edema->yeast_fever acute_toxicity Acute Toxicity Studies (LD50) yeast_fever->acute_toxicity hepatotoxicity Hepatotoxicity Assessment acute_toxicity->hepatotoxicity

Caption: Workflow for the biological evaluation of a novel analgesic candidate.

Comparative Performance Analysis: A Prospective Outlook

To contextualize the potential of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, we can draw comparisons with established analgesics that share its core structural motifs: paracetamol and fentanyl (a potent opioid with a piperidine core).

Compound Core Moiety Primary Mechanism of Action (Hypothesized/Known) Potential Advantages Potential Disadvantages
2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone 4-Aminophenoxy & PiperidineDual COX inhibition and/or opioid receptor modulationMulti-modal analgesia, potentially lower dose requirement, possible reduced side effect profile compared to opioids.Novel compound with unknown safety and pharmacokinetic profiles.
Paracetamol (Acetaminophen) 4-AminophenolPrimarily central COX-2 inhibitionGood safety profile at therapeutic doses, well-established efficacy for mild to moderate pain and fever.[1][2]Risk of severe hepatotoxicity in overdose.[1]
Fentanyl PiperidinePotent µ-opioid receptor agonistHigh analgesic potency for severe pain.High potential for addiction, respiratory depression, and other opioid-related side effects.[4]

The hypothesized dual-action mechanism of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone could offer a significant therapeutic advantage. By potentially targeting both COX pathways and opioid receptors, it might achieve a synergistic analgesic effect, allowing for lower, more effective dosing and a consequently wider therapeutic window.

Signaling Pathways and Mechanism of Action

The following diagram illustrates the potential signaling pathways that could be modulated by 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, based on its structural components.

G cluster_0 COX Pathway (Paracetamol-like) cluster_1 Opioid Pathway (Piperidine-like) compound 2-(4-Amino-phenoxy)- 1-piperidin-1-yl-ethanone cox_enzymes COX-1 / COX-2 compound->cox_enzymes Inhibition opioid_receptor Opioid Receptors (e.g., µ) compound->opioid_receptor Modulation arachidonic_acid Arachidonic Acid arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins pain_fever Pain & Fever prostaglandins->pain_fever g_protein G-protein Signaling opioid_receptor->g_protein neuronal_inhibition Neuronal Inhibition g_protein->neuronal_inhibition analgesia Analgesia neuronal_inhibition->analgesia

Caption: Potential dual mechanism of action for 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone.

Conclusion and Future Directions

While 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone remains a novel, uncharacterized compound, a thorough analysis of its structural components provides a compelling rationale for its investigation as a potent, dual-action analgesic. The combination of the well-established 4-aminophenoxy pharmacophore with the centrally-acting piperidine moiety presents a promising strategy for the development of a next-generation pain therapeutic.

Future research should focus on the successful synthesis and purification of this compound, followed by a systematic biological evaluation as outlined in the proposed workflow. A comprehensive assessment of its efficacy in various pain models, coupled with a detailed safety and pharmacokinetic profiling, will be crucial in determining its true therapeutic potential. The insights gained from such studies could pave the way for a new class of analgesics with improved efficacy and a more favorable side-effect profile.

References

  • Khan, M. A., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Journal of Pharmacy Research, 7(5), 413-417.
  • Mushtaq, N., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 8(11), 065-072.
  • Janssens, F., et al. (1986). Piperidine derivatives. Part 16. Synthesis and analgesic activity of N-substituted cis-3-methyl-4-(1-piperidinyl)piperidines. Journal of Medicinal Chemistry, 29(11), 2290-2297.
  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 85-96.
  • Siddiqui, A. A., et al. (2010). Synthesis, anticonvulsant and neurotoxicity evaluation of some novel 1-(substituted)-3-(4-aminophenyl)-5-phenyl-1H-pyrazol-4-carboxamides. Acta Poloniae Pharmaceutica, 67(3), 249-254.
  • Ahmad, M., et al. (2017). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Medicinal Chemistry, 13(8), 756-765.
  • Makarov, V. G., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry, 103, 117688.
  • Pandey, A., et al. (2014). Synthesis, Spectral Analysis, In Vitro Microbiological Evaluation, and Molecular Docking Studies of Some Novel 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives. ISRN Organic Chemistry, 2014, 120173.
  • D.Briz. (2026). 4-Aminophenol Derivatives: Uses, Benefits, And Risks. Retrieved from [Link]

  • Zhang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(3), 336-343.
  • Patel, R. N., et al. (2011). Study on synthesis of Chalcone & Pyrimidine Heterocyclic compound & their Antimicobial Activity. Asian Journal of Biochemical and Pharmaceutical Research, 1(4), 49-57.
  • Crystal Structure of Acetaminophen (N-Acetyl-4-aminophenol). (2022). ResearchGate. Retrieved from [Link]

  • Ghlichloo, M., & Gerriets, V. (2023). Acetaminophen. In StatPearls.
  • Fares, M., et al. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. International Journal of Molecular Sciences, 24(7), 6789.

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